2-Bromo-3-methylbutyric acid
Description
The exact mass of the compound this compound is 179.97859 g/mol and the complexity rating of the compound is 90.4. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is ['6967', '167']. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO2/c1-3(2)4(6)5(7)8/h3-4H,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBARDWJXBGYEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30870617 | |
| Record name | Butanoic acid, 2-bromo-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30870617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
565-74-2, 169320-29-0 | |
| Record name | 2-Bromo-3-methylbutyric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=565-74-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Bromoisovaleric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000565742 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-3-methylbutyric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6967 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromo-3-methylbutyric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanoic acid, 2-bromo-3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanoic acid, 2-bromo-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30870617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-2-bromo-3-methylbutyric acid diisopropylamine salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.174 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-bromo-3-methylbutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.447 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-BROMOISOVALERIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M69LGV465C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-3-methylbutyric Acid: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-bromo-3-methylbutyric acid, a key intermediate in organic synthesis. The document details its synthesis, physical and chemical properties, and applications, with a focus on experimental protocols and data presentation for a scientific audience.
Introduction
This compound, also known as α-bromoisovaleric acid, is a halogenated carboxylic acid with the chemical formula C₅H₉BrO₂.[1] Its structure, featuring a bromine atom at the alpha-carbon to the carboxyl group, makes it a versatile reagent in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[2][3] The presence of a chiral center at the α-carbon also makes it a valuable precursor for the synthesis of enantiomerically pure compounds.
Synthesis of this compound
The primary method for the synthesis of this compound is the Hell-Volhard-Zelinsky (HVZ) reaction.[3] This reaction facilitates the α-halogenation of a carboxylic acid.
Reaction Principle
The Hell-Volhard-Zelinsky reaction involves the conversion of a carboxylic acid with at least one α-hydrogen into an α-bromo carboxylic acid. The reaction is typically carried out by treating the carboxylic acid with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus.[4]
The reaction proceeds through several key steps:
-
Acid Bromide Formation: The carboxylic acid reacts with PBr₃ to form the corresponding acyl bromide.
-
Enolization: The acyl bromide, which enolizes more readily than the carboxylic acid, tautomerizes to its enol form.
-
α-Bromination: The enol form of the acyl bromide then reacts with bromine at the α-carbon.
-
Hydrolysis: Finally, the α-bromo acyl bromide is hydrolyzed to yield the final α-bromo carboxylic acid product.
Synthetic Pathway
The synthesis of this compound from 3-methylbutyric acid (isovaleric acid) via the Hell-Volhard-Zelinsky reaction is illustrated in the following diagram.
Caption: Synthetic pathway for this compound.
Experimental Protocol
The following is a generalized experimental protocol for the synthesis of this compound via the Hell-Volhard-Zelinsky reaction.
Materials:
-
3-Methylbutyric acid (isovaleric acid)
-
Red phosphorus
-
Bromine
-
Dichloromethane (or other suitable solvent)
-
Water
-
Sodium bisulfite
-
Magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 3-methylbutyric acid and a catalytic amount of red phosphorus.
-
Addition of Bromine: Slowly add bromine from the dropping funnel to the reaction mixture. The reaction is exothermic and should be controlled by cooling the flask in an ice bath if necessary.
-
Reflux: After the addition of bromine is complete, heat the reaction mixture to reflux. The reaction time can vary, but it is typically several hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully add water to the mixture to quench any unreacted bromine and phosphorus tribromide.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent such as dichloromethane.
-
Wash the organic layer with a dilute solution of sodium bisulfite to remove any remaining bromine, and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent using a rotary evaporator.
-
The crude product can be further purified by distillation under reduced pressure or by recrystallization.
-
Experimental Workflow
The general workflow for the synthesis and purification of this compound is outlined below.
Caption: General experimental workflow for synthesis.
Physical and Chemical Properties
This compound is typically a white to beige crystalline solid or a colorless to pale yellow liquid, depending on its purity and the ambient temperature.[2][3]
Physical Properties
A summary of the key physical properties of this compound is presented in the table below.
| Property | Value | References |
| Molecular Formula | C₅H₉BrO₂ | [1][3] |
| Molecular Weight | 181.03 g/mol | [1][3] |
| Appearance | White to beige crystalline powder or solid | [3][5] |
| Melting Point | 39-42 °C | [3][5][6] |
| Boiling Point | 124-126 °C at 20 mmHg | [3][5][6] |
| Density | 1.513 g/cm³ | [3] |
| Solubility | Soluble in alcohol and diethyl ether; limited solubility in water. | [2][6] |
Spectral Data
The following table summarizes key spectral data for this compound.
| Spectral Data | Key Features |
| ¹H NMR | Spectral data is available and can be accessed for detailed analysis. |
| ¹³C NMR | Spectral information has been recorded and is accessible for review. |
| IR Spectroscopy | Infrared spectra are available for this compound. |
| Mass Spectrometry | Mass spectral data has been documented. |
Applications in Research and Development
This compound is a valuable building block in organic synthesis, with notable applications in the following areas:
-
Pharmaceutical Synthesis: It serves as a precursor for various pharmaceutical agents, including antihypertensive drugs and antibiotics.[3] Its utility extends to the preparation of optically active N-methylvalines.[5][6]
-
Agrochemical Industry: Derivatives of this compound are utilized in the production of herbicides and pesticides.[3]
-
Polymer Chemistry: The ability of this compound to form hydrogen bonds makes it useful in the creation of polymers like polyurethanes.[3]
Safety and Handling
This compound may cause irritation to the skin and respiratory system.[2] It is important to handle this compound in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Store in a cool, dry place away from incompatible materials.
Conclusion
This compound is a significant chemical intermediate with well-established synthetic routes and a range of applications, particularly in the life sciences and material science sectors. A thorough understanding of its properties and synthesis is crucial for its effective and safe utilization in research and development.
References
- 1. (R)-(+)-2-BROMO-3-METHYLBUTYRIC ACID(76792-22-8)IR [m.chemicalbook.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. (2S)-2-Bromo-3-methylbutanoic acid | C5H9BrO2 | CID 179487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. byjus.com [byjus.com]
- 5. spectrabase.com [spectrabase.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
An In-depth Technical Guide to 2-Bromo-3-methylbutyric acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-3-methylbutyric acid, a key chemical intermediate in organic synthesis. The document details its chemical identity, physicochemical properties, synthesis protocols, and significant applications, with a focus on its role in pharmaceutical and agrochemical development.
Chemical Identity and Structure
This compound, also known as α-Bromoisovaleric acid or 2-Bromoisovaleric acid, is a halogenated carboxylic acid.[1][2] Its structure features a bromine atom on the alpha-carbon (the carbon adjacent to the carboxyl group) and a methyl group on the third carbon.[3] This compound is chiral, existing as two enantiomers, (R)- and (S)-, as well as a racemic mixture.[4]
The primary identifier for the racemic mixture is CAS Number 565-74-2 .[5]
Chemical Structure:
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 565-74-2[5] |
| Molecular Formula | C5H9BrO2[5] |
| Molecular Weight | 181.03 g/mol [6] |
| IUPAC Name | 2-bromo-3-methylbutanoic acid[6] |
| Synonyms | α-Bromoisovaleric acid, 2-Bromoisovaleric acid, DL-2-Bromoisovaleric acid[1][5] |
| InChI Key | UEBARDWJXBGYEJ-UHFFFAOYSA-N[3] |
| Canonical SMILES | CC(C)C(C(=O)O)Br[3] |
Physicochemical and Spectroscopic Data
This compound typically appears as a white to beige crystalline powder or solid.[5][7] It is soluble in organic solvents like alcohol and diethyl ether but has very slight solubility in water.[8]
Table 2: Physicochemical Properties
| Property | Value | Reference |
| Appearance | White to beige crystalline powder or chunks | [5][9] |
| Melting Point | 39-42 °C | [5][8] |
| Boiling Point | 124-126 °C (at 20 mmHg) | [5][8] |
| Density | 1.513 g/cm³ | [5] |
| Flash Point | 107 °C | [5] |
| Refractive Index | 1.479 | [5] |
| Solubility | Alcohol: SolubleDiethyl Ether: SolubleWater: Very slightly soluble | [8] |
Table 3: Spectroscopic Data
| Spectroscopy | Data Description |
| ¹³C NMR | Spectra available in chemical databases, typically run in Chloroform-d.[10] |
| Mass Spec (GC-MS) | Mass spectra data are available, showing characteristic fragmentation patterns.[11][12] |
| Infrared (IR) | IR spectra are available from various sources.[2] |
Synthesis of this compound
The most common method for synthesizing this compound is through the Hell-Volhard-Zelinsky (HVZ) reaction .[5] This reaction involves the alpha-bromination of a carboxylic acid, in this case, 3-methylbutyric acid (isovaleric acid), using bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃).[13][14]
Reaction Mechanism
The HVZ reaction proceeds through several key steps:
-
Acyl Bromide Formation: The carboxylic acid reacts with PBr₃ to form the corresponding acyl bromide.
-
Enolization: The acyl bromide tautomerizes to its enol form.
-
Bromination: The enol, being electron-rich, attacks a molecule of Br₂, leading to bromination at the alpha-position.
-
Hydrolysis/Exchange: The resulting α-bromo acyl bromide can then be hydrolyzed with water to yield the final α-bromo carboxylic acid product. Alternatively, it can react with another molecule of the starting carboxylic acid to regenerate the acyl bromide intermediate and form the product, thus continuing the catalytic cycle.[14][15]
Experimental Protocols
While specific industrial protocols are proprietary, a general laboratory procedure based on the Hell-Volhard-Zelinsky reaction is as follows:
Materials:
-
3-methylbutyric acid (isovaleric acid)
-
Red phosphorus or Phosphorus tribromide (PBr₃) (catalytic amount)
-
Bromine (Br₂)
-
Anhydrous conditions
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add 3-methylbutyric acid and a catalytic amount of red phosphorus (which will react with bromine to form PBr₃ in situ) or PBr₃ directly.
-
Slowly add bromine to the mixture from the dropping funnel. The reaction is exothermic and will generate hydrogen bromide (HBr) gas, which should be directed to a proper scrubbing system.
-
After the addition of bromine is complete, heat the reaction mixture under reflux until the reaction is complete, which is often indicated by the disappearance of the red bromine color.
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully add water to the mixture to hydrolyze the intermediate α-bromo acyl bromide to the final product, this compound.
-
The product can then be isolated by extraction with a suitable organic solvent (e.g., diethyl ether), followed by washing the organic layer, drying it over an anhydrous salt (e.g., MgSO₄), and removing the solvent under reduced pressure.
-
Further purification can be achieved by distillation under reduced pressure or recrystallization.
Synthesis Workflow Diagram
Caption: Figure 1: Hell-Volhard-Zelinsky Synthesis Workflow
Applications in Research and Drug Development
The reactivity of the bromine atom makes this compound a valuable building block for nucleophilic substitution reactions, enabling the synthesis of more complex molecules.[5]
Pharmaceutical Intermediate
This compound serves as a precursor for various pharmaceuticals, including antihypertensive agents and antibiotics.[5] The introduction of bromine into a molecule can be a strategic move in drug design, potentially enhancing efficacy or altering pharmacokinetic properties.[16]
Synthesis of Amino Acid Derivatives
A well-documented application is the preparation of optically active N-methylvalines.[1][5] This involves a nucleophilic substitution reaction where the bromine atom is displaced by a methylamino group. This pathway is crucial for synthesizing custom amino acids for peptide and peptidomimetic drug development.
Agrochemical Synthesis
Derivatives of this compound are used in the production of herbicides and pesticides, contributing to crop protection efforts.[5]
Biochemical Research
The compound and its enantiomers have been used in biochemical studies, for example, to investigate the conjugation of glutathione (B108866) (GSH) with (R)- and (S)-α-bromoisovaleric acid in rats, which provides insights into metabolic and detoxification pathways.[9]
Experimental Workflow: Synthesis of N-Methylvaline
The following diagram illustrates a logical workflow for the synthesis of N-methylvaline, a representative application for drug development professionals.
Caption: Figure 2: Workflow for N-Methylvaline Synthesis
Crystallographic Information
The solid-state structure of both enantiopure (R)- and racemic this compound has been elucidated by X-ray crystallography. This information is critical for understanding intermolecular interactions and packing modes, which can influence the material's physical properties.[4]
Table 4: Crystallographic Data Summary
| Compound | Crystal System | Key Feature | Reference |
| (R)-2-Bromo-3-methylbutyric acid | Triclinic | Forms homochiral O–H···O hydrogen-bonded dimers. | [4] |
| rac-2-Bromo-3-methylbutyric acid | Triclinic | Forms centrosymmetric heterochiral dimers; crystal packing is denser than the enantiopure form. | [4] |
Both structures adopt a nearly identical staggered conformation, indicating a preferred molecular geometry regardless of the crystal environment.[4]
Safety and Handling
This compound is classified as a corrosive and toxic substance. It is harmful if swallowed or in contact with skin and can cause severe skin burns and eye damage.[6][7] Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, must be used when handling this compound. It should be stored in a cool, well-ventilated area away from incompatible substances.[5]
References
- 1. 2-溴-3-甲基丁酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Butanoic acid, 2-bromo-3-methyl- [webbook.nist.gov]
- 3. CAS 565-74-2: this compound | CymitQuimica [cymitquimica.com]
- 4. mdpi.com [mdpi.com]
- 5. innospk.com [innospk.com]
- 6. (2S)-2-Bromo-3-methylbutanoic acid | C5H9BrO2 | CID 179487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. scientificlabs.com [scientificlabs.com]
- 9. This compound | 565-74-2 [chemicalbook.com]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. dev.spectrabase.com [dev.spectrabase.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. jms.ump.edu.pl [jms.ump.edu.pl]
physical and chemical properties of 2-Bromoisovaleric acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Bromoisovaleric acid (also known as 2-bromo-3-methylbutanoic acid). It is a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.[1] This document includes detailed information on its chemical identity, physicochemical properties, spectral data, synthesis protocols, and safety information. The content is structured to serve as a practical resource for researchers and professionals in the fields of chemistry and drug development.
Chemical Identity and Physical Properties
2-Bromoisovaleric acid is a chiral α-halogenated monocarboxylic acid.[2] Its structure, featuring a bromine atom on the carbon adjacent to the carboxyl group, imparts significant reactivity, making it a versatile building block in chemical synthesis.[1]
Table 1: Chemical Identifiers of 2-Bromoisovaleric Acid
| Identifier | Value |
| IUPAC Name | 2-Bromo-3-methylbutanoic acid[3] |
| Synonyms | 2-Bromoisovaleric acid, α-Bromoisovaleric acid, 2-Bromo-3-methylbutyric acid[3][4] |
| CAS Number | 565-74-2[3][5] |
| Molecular Formula | C₅H₉BrO₂[3][5] |
| Molecular Weight | 181.03 g/mol [3] |
| Canonical SMILES | CC(C)C(C(=O)O)Br[3] |
| InChI Key | UEBARDWJXBGYEJ-UHFFFAOYSA-N[3] |
Table 2: Physical Properties of 2-Bromoisovaleric Acid
| Property | Value | Reference |
| Appearance | White to beige or pale cream crystalline powder or chunks.[6][7] | [6][7] |
| Melting Point | 33.0-42.0 °C[5][6] | [5][6] |
| Boiling Point | 124-126 °C at 20 mmHg[4][8] | [4][8] |
| Density | Approximately 1.421 g/cm³ (rough estimate) | [8] |
| Solubility | Soluble in alcohol and diethyl ether; very slightly soluble in water.[4][8][9] | [4][8][9] |
| pKa (Predicted) | 3.00 ± 0.10 | [8] |
| Flash Point | 107 °C | [8] |
Chemical Properties and Reactivity
2-Bromoisovaleric acid's chemical behavior is primarily dictated by the presence of the carboxylic acid and the α-bromo functional groups.
-
Acidity : As a carboxylic acid, it can undergo typical reactions such as salt formation with bases and esterification with alcohols.
-
Nucleophilic Substitution : The bromine atom at the α-position is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This reactivity is fundamental to its utility as a synthetic intermediate, allowing for the introduction of various functional groups at the α-carbon.[1]
-
Stability : The compound is stable under normal conditions.[10] Incompatible materials include strong oxidizing agents and strong bases.[11]
Experimental Protocols
Synthesis of 2-Bromoisovaleric Acid
Two common methods for the synthesis of 2-Bromoisovaleric acid are presented below.
This classic method involves the α-bromination of a carboxylic acid using bromine and a phosphorus catalyst, such as phosphorus tribromide (PBr₃).
Experimental Workflow: Hell-Volhard-Zelinsky Synthesis
Caption: Workflow for the synthesis of 2-Bromoisovaleric acid via the Hell-Volhard-Zelinsky reaction.
Detailed Protocol:
-
Reaction Setup : In a fume hood, equip a dry round-bottom flask with a reflux condenser and a gas absorption trap for the evolving hydrogen bromide (HBr) gas.
-
Charge the flask with isovaleric acid and a catalytic amount of phosphorus tribromide (PBr₃).
-
Bromination : Slowly add bromine to the reaction mixture. The reaction is typically exothermic.
-
After the addition is complete, heat the mixture to 70-72°C and maintain this temperature for approximately 3.5 hours.
-
Work-up : Cool the reaction mixture to room temperature.
-
Purification : The crude product is purified by vacuum distillation, collecting the fraction boiling at 124-126 °C at 20 mmHg.
This method involves the saponification of diethyl isopropylmalonate, followed by bromination and decarboxylation.
Experimental Workflow: Synthesis from Diethyl Isopropylmalonate
Caption: Workflow for the synthesis of 2-Bromoisovaleric acid starting from diethyl isopropylmalonate.
Detailed Protocol:
-
Saponification : Heat a solution of potassium hydroxide in water to approximately 80°C. Add diethyl isopropylmalonate over about one hour. Evaporate the resulting solution to dryness.
-
Acidification : Dissolve the residue in water, cool to 0°C, and slowly acidify with concentrated hydrochloric acid, keeping the temperature below 10°C.
-
Extraction : Extract the resulting isopropylmalonic acid with ether.
-
Bromination : To the ether solution, gradually add bromine. The reaction should proceed with gentle boiling of the ether.
-
Work-up : Wash the ether solution with water and dry it over calcium chloride. Remove the ether by distillation.
-
Decarboxylation : Heat the crude isopropylbromomalonic acid in an oil bath at 125-130°C until carbon dioxide evolution ceases.
-
Purification : Purify the resulting 2-Bromoisovaleric acid by vacuum distillation.
Purification
-
Distillation : As mentioned in the synthesis protocols, vacuum distillation is an effective method for purifying 2-Bromoisovaleric acid.
-
Recrystallization : For further purification, especially to obtain a solid product, recrystallization from a suitable solvent can be employed.
Spectral Data
The following sections describe the expected spectral characteristics of 2-Bromoisovaleric acid based on its structure and available data.
Table 3: Summary of Spectral Data
| Technique | Key Features |
| ¹H NMR | Signals expected for the methine proton adjacent to the bromine, the methine proton of the isopropyl group, the methyl protons of the isopropyl group, and the carboxylic acid proton. |
| ¹³C NMR | Resonances anticipated for the carbonyl carbon, the carbon bearing the bromine, the isopropyl methine carbon, and the two equivalent isopropyl methyl carbons. |
| IR Spectroscopy | Characteristic absorptions for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carbonyl group, C-H stretches, and the C-Br stretch. |
| Mass Spectrometry | The mass spectrum would show the molecular ion peak, and fragmentation patterns corresponding to the loss of bromine, the carboxyl group, and cleavage of the alkyl chain. |
¹H NMR Spectroscopy
The proton NMR spectrum of 2-Bromoisovaleric acid is expected to show the following signals:
-
A broad singlet for the carboxylic acid proton (-COOH), typically in the range of 10-13 ppm.
-
A doublet for the α-proton (-CHBr), shifted downfield due to the electronegativity of the adjacent bromine and carbonyl group.
-
A multiplet for the β-proton (-CH(CH₃)₂).
-
Two doublets for the diastereotopic methyl protons (-CH(CH₃)₂) of the isopropyl group.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum is expected to display four distinct signals corresponding to the different carbon environments:
-
C=O : The carbonyl carbon of the carboxylic acid, typically in the range of 170-185 ppm.
-
C-Br : The α-carbon attached to the bromine atom.
-
-CH- : The methine carbon of the isopropyl group.
-
-CH₃ : The two equivalent methyl carbons of the isopropyl group.
Infrared (IR) Spectroscopy
The IR spectrum of 2-Bromoisovaleric acid will exhibit characteristic absorption bands for its functional groups:
-
O-H Stretch : A very broad band in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.
-
C-H Stretch : Absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds.
-
C=O Stretch : A strong, sharp absorption band around 1700-1720 cm⁻¹ for the carbonyl group of the carboxylic acid.
-
C-O Stretch : A band in the 1320-1210 cm⁻¹ region.
-
C-Br Stretch : Expected in the fingerprint region, typically between 600-500 cm⁻¹.
Mass Spectrometry
In electron ionization mass spectrometry (EI-MS), 2-Bromoisovaleric acid is expected to show a molecular ion peak (M⁺) at m/z 180 and 182, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. Common fragmentation pathways would include:
-
Loss of a bromine radical (M - Br)⁺.
-
Loss of the carboxyl group (M - COOH)⁺.
-
Loss of the isopropyl group.
Biological Activity and Signaling Pathways
Currently, there is a lack of significant published data on the specific biological activities or involvement of 2-Bromoisovaleric acid in defined signaling pathways. Its primary role reported in the scientific literature is that of a synthetic intermediate. It has been used to study the conjugation of glutathione (B108866) with (R)- and (S)-α-bromoisovaleric acid in rats.
Safety and Handling
2-Bromoisovaleric acid is classified as a hazardous substance.
Table 4: GHS Hazard Information
| Hazard Class | GHS Classification |
| Acute Toxicity, Oral | H302: Harmful if swallowed[3] |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin[3] |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage[3] |
Handling and Storage:
-
Use in a well-ventilated area, preferably in a chemical fume hood.[12][13]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[12][13]
-
Store in a cool, dry, and well-ventilated place in a tightly sealed container.[12][13]
-
Keep away from incompatible materials such as strong bases and oxidizing agents.[11]
First Aid Measures:
-
Eye Contact : Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12]
-
Skin Contact : Remove contaminated clothing and wash skin with plenty of soap and water. Seek immediate medical attention.[12]
-
Inhalation : Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[12]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12]
Conclusion
2-Bromoisovaleric acid is a key synthetic intermediate with well-defined physical and chemical properties. Its reactivity, particularly at the α-carbon, makes it a valuable precursor for a variety of more complex molecules in the pharmaceutical and agrochemical industries. While its direct biological activity is not extensively documented, its role in the synthesis of bioactive compounds is significant. Proper handling and safety precautions are essential when working with this corrosive and toxic compound. This guide provides a foundational resource for researchers utilizing 2-Bromoisovaleric acid in their work.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. hmdb.ca [hmdb.ca]
- 3. 2-Bromovaleric acid(584-93-0) 1H NMR spectrum [chemicalbook.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. 2-Bromoisovaleric acid | C5H9BrO2 | CID 11268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. (2S)-2-Bromo-3-methylbutanoic acid | C5H9BrO2 | CID 179487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. Butanoic acid, 2-bromo-3-methyl-, ethyl ester [webbook.nist.gov]
- 13. Bromisoval(496-67-3) 1H NMR spectrum [chemicalbook.com]
A Comprehensive Technical Guide to the Stereochemistry of 2-Bromo-3-methylbutyric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-3-methylbutyric acid, also known as α-bromoisovaleric acid, is a chiral α-halogenated carboxylic acid.[1] Its structure contains a stereocenter at the second carbon atom, the site of bromine substitution, which gives rise to two non-superimposable mirror images: the (R) and (S) enantiomers. This chirality makes it a valuable chiral building block in organic synthesis, particularly for the development of pharmaceuticals where stereochemistry is often a critical determinant of biological activity.[2] This technical guide provides an in-depth overview of the stereochemistry of this compound, including its synthesis, the properties of its stereoisomers, methods for their separation, and their structural characteristics.
Synthesis of Racemic this compound
The most common method for the synthesis of racemic this compound is the Hell-Volhard-Zelinsky reaction, starting from 3-methylbutyric acid (isovaleric acid).[2] This reaction involves the α-bromination of the carboxylic acid in the presence of a catalytic amount of phosphorus tribromide.
Experimental Protocol: Hell-Volhard-Zelinsky Bromination
A detailed experimental protocol for the Hell-Volhard-Zelinsky bromination of 3-methylbutyric acid is as follows:
-
Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser. The outlet of the condenser is connected to a gas trap to neutralize the hydrogen bromide gas produced during the reaction.
-
Reagents: 3-methylbutyric acid and a catalytic amount of red phosphorus (or phosphorus tribromide) are added to the flask.
-
Bromination: Bromine is added dropwise from the dropping funnel to the stirred mixture. The reaction is typically initiated by gentle heating.
-
Reaction Conditions: The reaction mixture is heated to a temperature that maintains a steady reflux. The reaction is monitored by the disappearance of the red-brown color of bromine.
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The crude product is then purified, typically by distillation under reduced pressure, to yield racemic this compound.
Stereoisomers and Their Properties
The presence of a single chiral center in this compound results in a pair of enantiomers, designated as (R)-2-Bromo-3-methylbutyric acid and (S)-2-Bromo-3-methylbutyric acid. These enantiomers exhibit identical physical properties in an achiral environment, such as melting point and boiling point, but differ in their interaction with plane-polarized light, a property known as optical activity.
| Property | Racemic (±)-2-Bromo-3-methylbutyric Acid | (R)-(+)-2-Bromo-3-methylbutyric Acid | (S)-(-)-2-Bromo-3-methylbutyric Acid |
| CAS Number | 565-74-2[2] | 76792-22-8 | 26782-75-2 |
| Molecular Formula | C₅H₉BrO₂[2] | C₅H₉BrO₂ | C₅H₉BrO₂ |
| Molecular Weight | 181.03 g/mol [2] | 181.03 g/mol | 181.03 g/mol |
| Melting Point | 39-42 °C[2][3] | 35-40 °C | 42 °C[4] |
| Boiling Point | 124-126 °C at 20 mmHg[2][3] | 90-100 °C at 0.5 mmHg | Not available |
| Appearance | White to beige crystalline powder or chunks[2] | White to almost white powder to crystal | Not available |
| Specific Rotation | 0° | [α]²²/D +21° (c=37 in benzene) | Not available |
| Solubility | Soluble in alcohol and diethyl ether; very slightly soluble in water.[3] | Not available | Not available |
Chiral Resolution of Enantiomers
The separation of the racemic mixture into its constituent enantiomers is a crucial step for utilizing this compound in stereoselective synthesis. A classical and effective method for this is fractional crystallization of diastereomeric salts. This technique involves reacting the racemic acid with a single enantiomer of a chiral base (a resolving agent) to form a pair of diastereomeric salts. These diastereomers have different physical properties, including solubility, which allows for their separation by crystallization.
Experimental Protocol: Chiral Resolution via Fractional Crystallization
A general protocol for the chiral resolution of racemic this compound using a chiral amine (e.g., brucine (B1667951) or (-)-cinchonidine) is as follows:
-
Diastereomeric Salt Formation: The racemic this compound is dissolved in a suitable solvent (e.g., acetone, ethanol, or a mixture of solvents). An equimolar amount of the chiral resolving agent is added to the solution. The mixture is heated to ensure complete dissolution.
-
Fractional Crystallization: The solution is allowed to cool slowly to room temperature. The less soluble diastereomeric salt will crystallize out of the solution. The crystals are collected by filtration. The process of recrystallization from the same or a different solvent system may be repeated to improve the diastereomeric purity.
-
Liberation of the Enantiomer: The purified diastereomeric salt is treated with an acid (e.g., dilute hydrochloric acid or sulfuric acid) to protonate the carboxylic acid and liberate the enantiomerically enriched this compound. The chiral resolving agent can be recovered from the aqueous layer by basification and extraction.
-
Isolation and Purification: The liberated enantiomer is extracted with an organic solvent, dried, and the solvent is evaporated to yield the pure enantiomer. The optical purity of the separated enantiomer is typically determined by measuring its specific rotation.
Structural Elucidation by X-ray Crystallography
X-ray crystallography has been employed to determine the three-dimensional structure of the stereoisomers of this compound in the solid state. These studies provide valuable insights into the molecular conformation and intermolecular interactions. The racemic mixture crystallizes as a racemic crystal, not a conglomerate.[1]
| Parameter | (R)-2-Bromo-3-methylbutyric Acid | Racemic this compound |
| Crystal System | Triclinic[1] | Triclinic[1] |
| Space Group | P1 | P-1 |
| Z | 2[1] | 2[1] |
| Hydrogen Bonding | Forms homochiral O-H···O hydrogen-bonded dimers.[1] | Forms centrosymmetric heterochiral dimers.[1] |
| Packing Density | Less dense | Denser than the enantiopure counterpart, in accordance with Wallach's rule.[1] |
Applications in Drug Development and Research
The enantiomers of this compound serve as important chiral synthons in the pharmaceutical industry. They are used in the preparation of optically active N-methylvalines and as starting materials for the synthesis of various other complex chiral molecules.[2] The stereochemistry of these building blocks is critical, as different enantiomers of a final drug molecule can exhibit vastly different pharmacological and toxicological profiles. For instance, they have been used as starting materials in the synthesis of fructosyl peptide oxidase inhibitors.
Visualizations
Experimental Workflow for Synthesis and Resolution
Caption: Workflow for the synthesis, resolution, and characterization of this compound enantiomers.
Logical Relationship in Chiral Resolution
Caption: Principle of chiral resolution via diastereomeric salt formation.
References
(R)-2-Bromo-3-methylbutyric Acid: A Technical Guide for Researchers
(R)-2-Bromo-3-methylbutyric acid is a chiral building block of significant interest in pharmaceutical and chemical research. Its stereospecific structure makes it a valuable precursor for the synthesis of complex chiral molecules, particularly in the development of novel therapeutic agents and specialized chemical reagents. This technical guide provides an in-depth overview of its commercial availability, physicochemical properties, synthesis, and key applications for researchers, scientists, and drug development professionals.
Commercial Availability
(R)-2-Bromo-3-methylbutyric acid is readily available from a variety of chemical suppliers. It is typically offered in research-grade purities, with enantiomeric purity being a key specification. Researchers should consult individual supplier specifications to ensure the material meets the requirements of their specific application.
| Supplier | Catalog Number (Example) | Purity (Typical) |
| Sigma-Aldrich | 468347 | 96% |
| TCI America | B4005 | >98.0% (GC) |
| Chem-Impex | 01775 | Inquire |
| Pharmaffiliates | PA 27 11457 | Inquire |
| ChemScene | CS-W017175 | ≥98% |
Physicochemical Properties
A comprehensive summary of the key physicochemical properties of (R)-2-Bromo-3-methylbutyric acid is provided below. These properties are essential for its handling, storage, and use in chemical reactions.
| Property | Value | Reference(s) |
| CAS Number | 76792-22-8 | [1][2][3] |
| Molecular Formula | C₅H₉BrO₂ | [1][3] |
| Molecular Weight | 181.03 g/mol | [1][3] |
| Appearance | White to off-white crystalline powder or chunks | [2][4] |
| Melting Point | 35-42 °C | [4] |
| Boiling Point | 90-100 °C at 0.5 mmHg; 124-126 °C at 20 mmHg | |
| Density | ~1.513 g/cm³ | [5] |
| pKa | ~3.00 (Predicted) | [4] |
| Optical Activity | [α]²²/D +21° (c=37 in benzene) | |
| Solubility | Soluble in alcohol and diethyl ether. Very slightly soluble in water. | |
| Flash Point | 113 °C (closed cup) |
Synthesis and Chiral Resolution
The synthesis of 2-bromo-3-methylbutyric acid is typically achieved through the Hell-Volhard-Zelinsky reaction, which results in the racemic mixture. The preparation of the enantiomerically pure (R)-form requires a subsequent chiral resolution step.
Racemic Synthesis: Hell-Volhard-Zelinsky Reaction
The Hell-Volhard-Zelinsky reaction involves the α-bromination of a carboxylic acid. In this case, 3-methylbutyric acid is treated with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃). The reaction proceeds through the formation of an acyl bromide intermediate, which then enolizes, allowing for electrophilic attack by bromine at the α-position. Subsequent hydrolysis yields the racemic α-bromo acid.
A detailed experimental protocol for this reaction can be found in various organic synthesis resources.[6][7][8][9]
Chiral Resolution
The separation of the racemic mixture into its constituent enantiomers is a critical step to obtain (R)-2-Bromo-3-methylbutyric acid. A common method for chiral resolution is through the formation of diastereomeric salts with a chiral amine resolving agent. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization. Subsequent acidification of the separated diastereomeric salt liberates the desired enantiomerically pure carboxylic acid.
More modern techniques for obtaining enantiomerically pure compounds, such as enzymatic resolution or asymmetric synthesis, are also employed in contemporary organic chemistry.[10][11]
Key Applications in Research and Development
(R)-2-Bromo-3-methylbutyric acid serves as a crucial intermediate in the synthesis of high-value molecules, particularly in the pharmaceutical industry.
Synthesis of Fructosyl Peptide Oxidase (FPOX) Inhibitors
Fructosyl peptide oxidases (FPOXs) are enzymes that play a key role in the metabolism of glycated proteins.[12][13][14][15] The measurement of glycated hemoglobin (HbA1c) is a critical diagnostic tool for monitoring long-term glycemic control in diabetic patients. FPOX-based enzymatic assays are used for this purpose.[12][15]
(R)-2-Bromo-3-methylbutyric acid is a starting material for the synthesis of substrate-analog inhibitors of FPOX.[16] These inhibitors are valuable research tools for studying the enzyme's mechanism and for the development of improved diagnostic assays.[16] The synthesis of these inhibitors often involves the nucleophilic substitution of the bromide with a sulfur-containing nucleophile to create a stable thioether linkage, mimicking the natural substrate.[16]
Asymmetric Heck Arylation Reactions
Another important application of (R)-2-Bromo-3-methylbutyric acid is in the field of asymmetric catalysis. It can be used as the anionic component of chiral ionic liquids. These chiral ionic liquids can serve as the reaction medium and source of chirality in transition metal-catalyzed reactions, such as the palladium-catalyzed Heck arylation of 2,3-dihydrofuran (B140613).[17][18][19] The use of a chiral environment can induce enantioselectivity in the product formation, which is a highly desirable outcome in the synthesis of pharmaceuticals and other fine chemicals.
Conclusion
(R)-2-Bromo-3-methylbutyric acid is a versatile and valuable chiral building block with established commercial availability. Its utility in the synthesis of bioactive molecules, particularly as a precursor to enzyme inhibitors and as a component of chiral catalysts, underscores its importance in modern drug discovery and chemical synthesis. This guide provides a foundational understanding for researchers looking to leverage the unique properties of this compound in their work.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | 565-74-2 [chemicalbook.com]
- 3. (R)-2-Bromo-3-methylbutyric Acid | CymitQuimica [cymitquimica.com]
- 4. This compound CAS#: 565-74-2 [m.chemicalbook.com]
- 5. innospk.com [innospk.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Tailoring FPOX enzymes for enhanced stability and expanded substrate recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. A comprehensive review on fructosyl peptide oxidase as an important enzyme for present hemoglobin A1c assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and inhibitory activity of substrate-analog fructosyl peptide oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
Solubility Profile of 2-Bromo-3-methylbutyric Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-bromo-3-methylbutyric acid in various organic solvents. This information is critical for its application in organic synthesis, particularly in the pharmaceutical and agrochemical industries, where it serves as a key intermediate.[1] This document compiles available quantitative solubility data, outlines detailed experimental methodologies for solubility determination, and presents a visual representation of its primary synthesis pathway.
Core Concepts in Solubility
The solubility of this compound, a brominated carboxylic acid, is governed by its molecular structure. The presence of the polar carboxylic acid group allows for hydrogen bonding with polar solvents, while the nonpolar alkyl chain and the bromine atom contribute to its solubility in less polar organic solvents. As a general principle, "like dissolves like," meaning the balance between the polar and nonpolar characteristics of the molecule dictates its solubility in a given solvent.[2] Temperature also plays a crucial role, with solubility generally increasing with a rise in temperature.[2]
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound in a range of common organic solvents at 20°C.
| Solvent | Molar Mass ( g/mol ) | Solubility ( g/100g of solvent) at 20°C | Qualitative Solubility |
| Methanol | 32.04 | 82.7 | Soluble |
| Ethanol | 46.07 | 45.53 | Soluble |
| Dioxane | 88.11 | 22.7 | Soluble |
| Acetone | 58.08 | 17.75 | Soluble |
| Diethyl Ether | 74.12 | 0.84 | Soluble |
| Water | 18.02 | 55.8 | Very slightly soluble |
| Benzene | 78.11 | - | Insoluble |
Data sourced from Sigma-Aldrich product information.[3]
Experimental Protocols
Generalized Isothermal Shake-Flask Protocol for Solubility Determination
1. Materials and Equipment:
-
This compound (solid, high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatic shaker bath or incubator
-
Analytical balance (± 0.1 mg)
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrumentation for concentration measurement (e.g., HPLC-UV, GC-FID, or titration)
2. Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that equilibrium is reached from a state of saturation.
-
Equilibration: Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 20°C, 25°C, 37°C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle. Alternatively, centrifuge the samples at the experimental temperature to facilitate phase separation.
-
Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed or pre-cooled syringe to match the experimental temperature. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles. Record the weight of the collected filtrate. Dilute the filtrate with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method.
-
Calculation of Solubility: The solubility (S) is calculated using the following formula:
S ( g/100g solvent) = (mass of solute / mass of solvent) x 100
The mass of the solute is determined from the measured concentration and the volume of the aliquot, and the mass of the solvent is the difference between the total mass of the solution and the mass of the solute.
Synthesis of this compound
The most common method for the synthesis of this compound is the Hell-Volhard-Zelinsky reaction .[1] This reaction involves the alpha-bromination of a carboxylic acid in the presence of a catalytic amount of phosphorus tribromide (PBr₃) and an excess of bromine (Br₂).
Synthesis Pathway Diagram
Caption: Hell-Volhard-Zelinsky synthesis of this compound.
Experimental Workflow for Synthesis
The following diagram illustrates a typical laboratory workflow for the synthesis and purification of this compound via the Hell-Volhard-Zelinsky reaction.
Caption: General workflow for synthesis and purification.
Conclusion
This technical guide provides essential solubility data and procedural outlines relevant to the handling and application of this compound in a research and development setting. The provided quantitative data serves as a valuable reference for solvent selection in synthesis, purification, and formulation processes. The detailed experimental protocol offers a robust framework for laboratories to determine solubility under specific conditions, and the visualized synthesis pathway provides a clear understanding of its formation. For professionals in drug development and chemical synthesis, a thorough understanding of these properties is paramount for optimizing reaction conditions, ensuring product purity, and developing effective formulations.
References
Spectroscopic Characterization of 2-Bromo-3-methylbutyric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-bromo-3-methylbutyric acid, a key intermediate in various synthetic organic chemistry applications, including pharmaceutical development. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR data have been acquired for this compound, providing detailed information about its carbon-hydrogen framework.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) exhibits signals corresponding to the distinct proton environments in the molecule.
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~11.0 - 12.0 | Singlet (broad) | 1H | -COOH |
| 4.15 | Doublet | 1H | H-2 (CHBr) |
| 2.35 | Multiplet | 1H | H-3 (CH) |
| 1.05 | Doublet | 3H | -CH₃ |
| 0.95 | Doublet | 3H | -CH₃ |
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
Table 2: ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~175 | C-1 (C=O) |
| ~50 | C-2 (CHBr) |
| ~33 | C-3 (CH) |
| ~20 | C-4 (-CH₃) |
| ~18 | C-5 (-CH₃) |
Experimental Protocol for NMR Spectroscopy
The following is a generalized protocol for the acquisition of NMR spectra of this compound.
Sample Preparation: A solution of this compound (approximately 10-20 mg) is prepared in deuterated chloroform (CDCl₃, ~0.7 mL) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
Instrumentation: A 300 MHz or 500 MHz NMR spectrometer is typically used for data acquisition.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is used.
-
Spectral Width: 0-15 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') is employed.
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans.
-
Temperature: 298 K.
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software. Chemical shifts are referenced to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
IR Spectral Data
The IR spectrum of this compound shows characteristic absorption bands for its functional groups.
Table 3: IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic acid) |
| ~2970 | Medium | C-H stretch (Alkyl) |
| ~1710 | Strong | C=O stretch (Carboxylic acid) |
| ~1470 | Medium | C-H bend (Alkyl) |
| ~1290 | Medium | C-O stretch (Carboxylic acid) |
| ~940 | Broad, Medium | O-H bend (Carboxylic acid) |
| ~650 | Medium | C-Br stretch |
Experimental Protocol for ATR-IR Spectroscopy
Attenuated Total Reflectance (ATR) is a common sampling technique for obtaining IR spectra of solid and liquid samples.
Instrumentation: An FTIR spectrometer equipped with a single-reflection diamond ATR accessory is used.
Sample Preparation: A small amount of solid this compound is placed directly onto the ATR crystal. For liquid samples, a single drop is applied.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
-
A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.
Mass Spectral Data
The mass spectrum of this compound, typically obtained via Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI), shows the molecular ion peak and characteristic fragment ions. Due to the presence of bromine, characteristic isotopic patterns for bromine-containing fragments (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) are observed.
Table 4: Key Mass Spectrometry Data for this compound
| m/z | Proposed Fragment |
| 180/182 | [M]⁺ (Molecular ion) |
| 135/137 | [M - COOH]⁺ |
| 101 | [M - Br]⁺ |
| 57 | [C₄H₉]⁺ |
| 43 | [C₃H₇]⁺ |
Experimental Protocol for GC-MS
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate. For carboxylic acids, derivatization (e.g., esterification) may be performed to improve volatility and chromatographic peak shape, though analysis of the underivatized acid is also possible.
GC Conditions:
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Oven Temperature Program: An initial temperature of 50-70 °C held for 1-2 minutes, followed by a ramp of 10-20 °C/min to a final temperature of 250-280 °C, held for 5-10 minutes.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-400.
-
Scan Speed: 2-3 scans/second.
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Spectroscopic analysis workflow for this compound.
The Discovery and Synthetic History of α-Bromoisovaleric Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Bromoisovaleric acid, a halogenated derivative of isovaleric acid, has served as a crucial intermediate in organic synthesis for over a century. Its discovery and the subsequent development of its synthetic routes have been pivotal in the preparation of various pharmaceuticals and other valuable organic compounds. This technical guide provides a comprehensive overview of the history, discovery, and detailed synthetic methodologies for α-bromoisovaleric acid, presenting quantitative data, experimental protocols, and logical workflows to aid researchers in its effective utilization.
Historical Perspective and Discovery
The first documented preparations of α-bromoisovaleric acid date back to the late 19th century. One of the earliest reports is attributed to Ley and Popoff in 1874, who synthesized the compound through the direct bromination of isovaleric acid.[1][2] This initial method laid the groundwork for subsequent refinements and alternative synthetic strategies. Over the years, chemists have explored various approaches to improve yield, purity, and scalability of the synthesis, reflecting the compound's growing importance as a versatile chemical building block.
Synthetic Methodologies
Several methods have been established for the synthesis of α-bromoisovaleric acid. The choice of method often depends on the desired scale, available starting materials, and required purity. The most prominent methods are detailed below.
Direct Bromination of Isovaleric Acid
This is the most straightforward approach, involving the reaction of isovaleric acid with elemental bromine. The reaction can be performed with or without a catalyst.
-
Without Catalyst: The direct reaction of isovaleric acid with bromine.[1]
-
With Phosphorus Trichloride (B1173362) or Phosphorus: The use of a catalyst such as phosphorus trichloride or red phosphorus can facilitate the reaction, proceeding through an acyl halide intermediate, which readily tautomerizes to an enol for electrophilic attack by bromine.[1] This is a variation of the Hell-Volhard-Zelinsky reaction.
From Isopropylmalonic Acid
An alternative route involves the bromination and subsequent decarboxylation of isopropylmalonic acid.[1] This method provides good yields and avoids the direct handling of large quantities of isovaleric acid.
Data Presentation: Comparison of Synthetic Routes
| Synthetic Route | Starting Materials | Key Reagents | Typical Yield | Reference |
| Direct Bromination (with PCl₃) | Isovaleric acid | Bromine, Phosphorus trichloride | 87.5–88.6% | [3] |
| From Isopropylmalonic Ester | Isopropylmalonic ester | Potassium hydroxide (B78521), Hydrochloric acid, Bromine | 55-66% | [1] |
Experimental Protocols
Protocol 1: Synthesis of α-Bromoisovaleric Acid from Isovaleric Acid
This procedure is adapted from Organic Syntheses, Coll. Vol. 2, p.93 (1943); Vol. 15, p.8 (1935).[3]
Materials:
-
Commercial isovaleric acid monohydrate (1 kg)
-
Benzene (B151609) (500 ml)
-
Phosphorus trichloride (30 ml, 47 g, 0.34 mole)
-
Bromine (1370 g, 440 ml, 8.57 moles)
Procedure:
-
Dehydration of Isovaleric Acid: A mixture of 1 kg of commercial isovaleric acid monohydrate and 500 ml of benzene is placed in a 3-L round-bottomed flask. The mixture is distilled using a short column until the vapor temperature reaches 100°C to remove water and benzene.
-
Bromination: The anhydrous isovaleric acid (878 g, 8.6 moles) is placed in a 3-L round-bottomed flask fitted with a long reflux condenser. Phosphorus trichloride (30 ml) is added. The mixture is heated to 100-110°C in an oil bath, and bromine (1370 g) is added slowly through a dropping funnel over 4-5 hours. The flask is illuminated with a 150-watt tungsten lamp during the addition.
-
Work-up: After the bromine addition is complete, the reaction mixture is heated for an additional hour. The mixture is then cooled, and the crude α-bromoisovaleric acid is distilled under reduced pressure. The fraction boiling at 110–125°C/15 mm is collected.
-
Yield: 1364–1380 g (87.5–88.6%).
Protocol 2: Synthesis of α-Bromoisovaleric Acid from Isopropylmalonic Ester
This procedure is adapted from Organic Syntheses, Coll. Vol. 1, p.296 (1941); Vol. 11, p.20 (1931).[1]
Materials:
-
Isopropylmalonic ester (202 g, 1 mole)
-
Potassium hydroxide (200 g, 3.6 moles)
-
Concentrated hydrochloric acid (400 cc)
-
Ether (alcohol-free)
-
Bromine (160 g, 1 mole)
-
Calcium chloride
Procedure:
-
Saponification: A solution of 200 g of potassium hydroxide in 200 cc of water is heated to about 80°C in a 2-L flask. Isopropylmalonic ester (202 g) is added over one hour. The solution is then evaporated to near dryness on a steam bath.
-
Acidification: The residue is dissolved in 200 cc of water, cooled to 0°C, and acidified with a mixture of 400 cc of concentrated hydrochloric acid and 200 g of cracked ice, keeping the temperature below 10°C.
-
Extraction: The isopropylmalonic acid is extracted with multiple portions of alcohol-free ether.
-
Bromination: The ether solution is placed in a flask with a reflux condenser, and 160 g of bromine is added gradually over about two hours.
-
Decarboxylation: The ether is removed by distillation, and the crude isopropylbromomalonic acid is heated in an oil bath at 125–130°C until carbon dioxide evolution ceases.
-
Purification: The product is distilled under reduced pressure. The fraction boiling at 148–153°/40 mm is collected.
-
Yield: 100–120 g (55–66%).
Logical and Experimental Workflows
α-Bromoisovaleric acid is a key intermediate in the synthesis of other molecules, most notably the amino acid valine. The following diagrams illustrate the synthetic pathways to α-bromoisovaleric acid and its subsequent conversion.
Caption: Synthetic routes to α-bromoisovaleric acid.
The utility of α-bromoisovaleric acid as a synthetic intermediate is exemplified by its role in the preparation of dl-valine (B559544).
Caption: Workflow for the synthesis of dl-valine from isovaleric acid.
Applications in Drug Development and Research
As a reactive intermediate, α-bromoisovaleric acid is utilized in the synthesis of a variety of pharmaceutical compounds.[4] Its ability to introduce an isovaleric moiety with a reactive handle makes it a valuable tool for medicinal chemists. For instance, it has been used in the synthesis of potential enzyme inhibitors and as a building block for more complex molecular architectures.[5] The presence of a chiral center also opens up possibilities for the asymmetric synthesis of enantiomerically pure target molecules.
Conclusion
Since its discovery in the 19th century, α-bromoisovaleric acid has remained a relevant and versatile reagent in organic chemistry. The development of reliable and scalable synthetic protocols has facilitated its widespread use in both academic research and industrial applications. This guide provides a detailed overview of its history, synthesis, and applications, offering a valuable resource for professionals in the fields of chemistry and drug development.
References
The Enigma of 2-Bromo-3-methylbutyric Acid in Nature: A Technical Guide to Brominated Natural Products
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Natural Occurrence of Brominated Organic Compounds
Introduction
This technical guide addresses the natural occurrence of 2-bromo-3-methylbutyric acid and its derivatives. Initial comprehensive searches of scientific literature and chemical databases indicate that This compound is a well-known synthetic compound, primarily used as a reagent and intermediate in organic synthesis. There is currently no scientific evidence to suggest that it occurs naturally.
Therefore, this guide pivots to explore the rich and diverse world of other naturally occurring brominated organic compounds, which are of significant interest to researchers in drug discovery and natural product chemistry. Marine organisms, in particular, are a prolific source of these unique molecules. This document will delve into the types of brominated compounds found in nature, their sources, available quantitative data, the biosynthetic pathways responsible for their creation, and the experimental protocols used for their isolation and characterization.
Naturally Occurring Brominated Compounds: A Survey
While this compound itself has not been found in nature, a vast array of other brominated compounds has been isolated from various natural, predominantly marine, sources. These compounds exhibit considerable structural diversity and a range of biological activities.
Bromophenols from Marine Algae
One of the most studied classes of naturally occurring brominated compounds are the bromophenols, which are abundant in marine red algae, particularly from the family Rhodomelaceae. Genera such as Rhodomela, Polysiphonia, and Symphyocladia are known to produce a variety of these compounds. These molecules are thought to play a role in chemical defense for the algae.
Examples of Naturally Occurring Bromophenols:
-
From Rhodomela confervoides : This red alga is a rich source of diverse bromophenols, some of which have shown potent antioxidant, antibacterial, and enzyme-inhibiting activities. Examples include 3-bromo-4,5-dihydroxybenzaldehyde (B99904) and bis(2,3-dibromo-4,5-dihydroxybenzyl) ether.
-
From Polysiphonia urceolata : Researchers have isolated several bromophenols from this species, including (3,5-dibromo-4-hydroxyphenyl) acetic acid butyl ester, which has demonstrated significant radical scavenging activity.
-
From Symphyocladia latiuscula : This alga produces highly brominated and substituted phenols, many of which feature a 3,4-dihydroxy-2,5,6-tribromobenzyloxy unit and exhibit strong antioxidant properties.
Brominated Alkaloids and Terpenoids
Marine invertebrates, such as sponges and bryozoans, are also a significant source of brominated alkaloids and terpenoids. These compounds often possess complex chemical structures and potent biological activities.
-
Bromotyrosine Derivatives from Sponges: Sponges of the order Verongida are well-known for producing a variety of alkaloids derived from bromotyrosine. These compounds are believed to serve as a defense mechanism.
-
Bromoindole Alkaloids from Bryozoans: The marine bryozoan Flustra foliacea is known to produce a range of bromoindole alkaloids.
Quantitative Data on Naturally Occurring Brominated Compounds
Quantifying the concentration of secondary metabolites in natural sources can be challenging and is often variable depending on geographical location, season, and other environmental factors. However, some studies have reported the concentration of specific brominated compounds.
| Compound Name | Natural Source | Concentration (mg/g dry weight) | Reference |
| 2,3,6-Tribromo-4,5-dihydroxybenzyl methyl ether | Vertebrata lanosa (Red Alga) | 0.678 | Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa.[1] |
| Lanosol | Vertebrata lanosa (Red Alga) | 0.005 | Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa.[1] |
Note: The table presents a selection of available data and is not exhaustive.
Biosynthesis of Brominated Natural Products
The biosynthesis of brominated natural products in marine organisms is often catalyzed by a class of enzymes known as vanadium-dependent haloperoxidases , more specifically, bromoperoxidases . These enzymes utilize bromide ions from seawater and hydrogen peroxide to generate a reactive bromine species (e.g., hypobromous acid, HOBr), which then acts as an electrophile to brominate an organic substrate, typically a phenolic compound.
Figure 1: Generalized pathway for the biosynthesis of brominated phenols.
Experimental Protocols: Isolation and Characterization
The isolation and structural elucidation of novel brominated natural products is a critical aspect of natural product chemistry. Below is a generalized protocol based on methodologies reported in the scientific literature for the extraction and characterization of bromophenols from marine red algae.
Sample Collection and Preparation
-
Collect fresh algal material and transport it to the laboratory on ice.
-
Thoroughly wash the samples with fresh water to remove any epiphytes and salts.
-
Air-dry the algal material in a well-ventilated area or freeze-dry (lyophilize) to preserve the chemical integrity of the metabolites.
-
Grind the dried material into a fine powder to increase the surface area for extraction.
Extraction
-
Macerate the powdered algal material with methanol (B129727) (MeOH) at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.
-
Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
Fractionation and Purification
-
Solvent Partitioning: The crude extract can be suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, dichloromethane, ethyl acetate) to separate compounds based on their polarity.
-
Column Chromatography: The resulting fractions are then subjected to further separation using various column chromatography techniques.
-
Silica Gel Chromatography: A common technique for the initial separation of compounds. Elution is typically performed with a gradient of solvents, such as n-hexane and ethyl acetate.
-
Sephadex LH-20 Chromatography: This size-exclusion chromatography is effective for separating phenolic compounds. Methanol is a common eluent.
-
-
High-Performance Liquid Chromatography (HPLC): Final purification of the compounds is often achieved using preparative or semi-preparative HPLC, typically with a C18 column and a mobile phase consisting of a gradient of water and acetonitrile (B52724) or methanol.
Structure Elucidation
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the isolated compounds. The characteristic isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) is a key indicator of the presence of bromine atoms in a molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments (1H, 13C, COSY, HSQC, HMBC) is employed to determine the complete chemical structure, including the connectivity of atoms and the stereochemistry of the molecule.
Figure 2: Generalized workflow for the isolation of brominated compounds.
Conclusion
References
In-Depth Toxicological Profile of 2-Bromo-3-methylbutyric Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available toxicological data for 2-Bromo-3-methylbutyric acid (CAS No. 565-74-2). The information is compiled from various safety data sheets and chemical databases to facilitate a thorough understanding of its potential hazards. This document is intended for use by professionals in research and drug development to inform safety protocols and guide further investigation.
Acute Toxicity Data
The acute toxicity of this compound has been evaluated by oral and dermal routes in rats. The available quantitative data are summarized in the table below.
| Test Type | Species | Route | Value | Reference |
| LD50 (Lethal Dose 50) | Rat | Oral | 769 mg/kg body weight | [1] |
Table 1: Acute Toxicity of this compound
Hazard Classification
Based on available data, this compound is classified as a hazardous substance with the following primary concerns:
-
Acute Oral Toxicity: Harmful if swallowed.[2][3][4][5][6][7][8]
-
Skin Corrosion/Irritation: Causes severe skin burns.[2][3][4][5][6]
-
Serious Eye Damage/Eye Irritation: Causes serious eye damage.[2][3][4]
Experimental Protocols
While specific experimental reports for this compound are not publicly available, the methodologies for determining the acute toxicity and corrosive properties likely followed standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following sections describe the probable experimental protocols.
Acute Oral Toxicity Testing (Based on OECD Guideline 420: Fixed Dose Procedure)
The acute oral toxicity of this compound was likely determined using a method similar to the OECD 420 Fixed Dose Procedure. This method aims to identify a dose that produces evident toxicity without causing mortality and is a common alternative to the classical LD50 test.[9][10]
Principle: The test substance is administered orally to a small group of animals at a single dose.[11] The animals are then observed for a defined period for signs of toxicity and mortality.
Methodology:
-
Test Animals: Healthy, young adult rats of a single sex (typically females) are used.[10] The animals are acclimatized to the laboratory conditions before the study begins.
-
Dosage: The substance is administered as a single oral dose by gavage.[9] A starting dose is chosen from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight) based on available information.[10]
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days after dosing.[9]
-
Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
Skin Corrosion/Irritation Testing (Based on OECD Guideline 431: In Vitro Skin Corrosion)
The determination that this compound causes severe skin burns was likely made using an in vitro method, such as the Reconstructed Human Epidermis (RhE) test, as outlined in OECD Guideline 431.[3][6][12][13][14] This method avoids the use of live animals.
Principle: The test substance is applied topically to a three-dimensional human skin model that mimics the properties of the human epidermis.[3][6][12][13][14] Corrosive substances are identified by their ability to cause a decrease in cell viability below a defined threshold.[14]
Methodology:
-
Test System: A commercially available Reconstructed Human Epidermis (RhE) model is used.
-
Application: The test substance is applied directly to the surface of the RhE tissue.
-
Exposure: The tissue is exposed to the substance for specific time points (e.g., 3 minutes and 1 hour).[15]
-
Viability Assessment: After exposure, cell viability is determined using a quantitative assay, typically the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. A reduction in cell viability below a certain percentage indicates a corrosive potential.[6]
Serious Eye Damage/Eye Irritation Testing (Based on OECD Guideline 405: Acute Eye Irritation/Corrosion)
The classification of this compound as causing serious eye damage would have likely followed a tiered testing strategy, potentially culminating in an in vivo test as described in OECD Guideline 405 if in vitro data were insufficient.[4][16][17]
Principle: The test substance is applied in a single dose to one eye of an experimental animal, with the untreated eye serving as a control. The degree of irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva at specific intervals.[4][16]
Methodology:
-
Test Animals: Healthy, adult albino rabbits are typically used.
-
Application: A single dose of the substance is instilled into the conjunctival sac of one eye.
-
Observation: The eyes are examined for signs of irritation at 1, 24, 48, and 72 hours after application, and observations may continue for up to 21 days to assess the reversibility of any effects.[18]
-
Scoring: Lesions of the cornea (opacity), iris, and conjunctiva (redness and swelling) are scored according to a standardized system.
Genotoxicity
There is no specific information available in the searched results regarding the genotoxicity of this compound. Standard assessments for genotoxicity often include the Ames test for mutagenicity and an in vitro micronucleus assay for clastogenicity. The general principles of these tests are described below.
Ames Test (Bacterial Reverse Mutation Test)
Principle: The Ames test uses specific strains of bacteria (e.g., Salmonella typhimurium) that are auxotrophic for an amino acid (e.g., histidine), meaning they cannot synthesize it and require it for growth.[19][20][21] The test assesses the ability of a chemical to cause a reverse mutation, allowing the bacteria to regain the ability to synthesize the amino acid and grow on a medium lacking it.[19][20]
Caption: Principle of the Ames test for mutagenicity.
In Vitro Micronucleus Assay
Principle: The in vitro micronucleus assay is used to detect damage to chromosomes or the mitotic apparatus.[2][5][7] Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division. An increase in the frequency of micronucleated cells indicates a potential for chromosomal damage.[2][5][7]
Signaling Pathways
There is no information available in the searched results regarding the effects of this compound on specific signaling pathways. Further research would be required to elucidate any potential mechanisms of action at the molecular level.
Toxicological Assessment Workflow
The toxicological assessment of a chemical like this compound typically follows a structured workflow, starting with baseline toxicity tests and progressing to more complex evaluations as needed.
References
- 1. fishersci.com [fishersci.com]
- 2. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. senzagen.com [senzagen.com]
- 7. researchgate.net [researchgate.net]
- 8. criver.com [criver.com]
- 9. umwelt-online.de [umwelt-online.de]
- 10. oecd.org [oecd.org]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. thepsci.eu [thepsci.eu]
- 13. iivs.org [iivs.org]
- 14. oecd.org [oecd.org]
- 15. downloads.regulations.gov [downloads.regulations.gov]
- 16. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]
- 17. oecd.org [oecd.org]
- 18. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- 19. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 20. microbiologyinfo.com [microbiologyinfo.com]
- 21. ossila.com [ossila.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 2-Bromo-3-methylbutyric Acid via Hell-Volhard-Zelinsky Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-3-methylbutyric acid, also known as α-bromoisovaleric acid, is a valuable synthetic intermediate in the preparation of various pharmaceuticals and other biologically active compounds. Its synthesis is effectively achieved through the Hell-Volhard-Zelinsky (HVZ) reaction, a well-established method for the α-halogenation of carboxylic acids. This document provides detailed application notes and experimental protocols for the synthesis of this compound, intended for use by researchers, scientists, and professionals in drug development.
The Hell-Volhard-Zelinsky reaction involves the conversion of a carboxylic acid with at least one α-hydrogen to its corresponding α-bromo derivative. The reaction is typically carried out by treating the carboxylic acid with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus. The reaction proceeds through the in-situ formation of an acyl bromide, which then enolizes. This enol intermediate readily reacts with bromine at the α-position. Subsequent hydrolysis of the α-bromo acyl bromide yields the final α-bromo carboxylic acid.
Physicochemical Properties and Spectroscopic Data
A summary of the key physicochemical properties and spectroscopic data for the final product, this compound, is presented below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₅H₉BrO₂ |
| Molecular Weight | 181.03 g/mol |
| Appearance | White to beige crystalline powder or chunks |
| Melting Point | 39-44 °C |
| Boiling Point | 110–125 °C at 15 mmHg[1] |
| ¹H NMR (CDCl₃) | δ (ppm): 1.05 (d, 3H), 1.15 (d, 3H), 2.40 (m, 1H), 4.20 (d, 1H), 11.0 (s, 1H) |
| ¹³C NMR (CDCl₃) | δ (ppm): 19.5, 20.5, 33.0, 50.0, 175.0 |
| IR (neat) | ν (cm⁻¹): 2970 (br, O-H), 1715 (s, C=O), 1210 (s, C-O), 650 (m, C-Br) |
| Mass Spectrum (EI) | m/z (%): 182 (M⁺, <1), 180 (M⁺, <1), 137 (15), 135 (15), 101 (100), 57 (40) |
Experimental Protocol
The following protocol is adapted from a procedure published in Organic Syntheses.[1]
Materials and Equipment:
-
3-Methylbutyric acid (Isovaleric acid)
-
Bromine
-
Phosphorus trichloride (B1173362) (PCl₃)
-
3 L round-bottomed flask
-
Reflux condenser
-
Gas-absorption trap
-
Heating mantle or oil bath
-
2 L modified Claisen flask for distillation
-
Vacuum distillation setup
Procedure:
-
Preparation of Anhydrous Isovaleric Acid:
-
Place 1 kg of commercial isovaleric acid monohydrate and 500 mL of benzene into a 3 L round-bottomed flask.
-
Distill the mixture using a short column until the vapor temperature reaches 100 °C to remove water and benzene.
-
Cool the resulting anhydrous isovaleric acid residue.
-
-
Hell-Volhard-Zelinsky Bromination:
-
To the anhydrous isovaleric acid (878 g, 8.6 moles) in the 3 L round-bottomed flask, add 1.5 kg (480 mL) of dry bromine.
-
Carefully add 15 mL of phosphorus trichloride through the top of the reflux condenser.
-
Heat the reaction mixture in an oil bath at 70–80 °C. The reaction is complete when the red color of bromine in the condenser disappears (approximately 10–20 hours).
-
Add another 25 mL portion of bromine and continue heating until the color disappears again.
-
Slowly raise the bath temperature to 100–105 °C and maintain for 1.5–2 hours.
-
-
Work-up and Purification:
-
Transfer the crude α-bromoisovaleric acid to a 2 L modified Claisen flask.
-
Perform vacuum distillation. The initial fraction will primarily be unreacted isovaleric acid.
-
Collect the fraction boiling at 110–125 °C under a pressure of 15 mmHg.
-
The expected yield of this compound is in the range of 87.5–88.6%.[1]
-
Reaction Workflow and Logic
The logical progression of the Hell-Volhard-Zelinsky synthesis of this compound is illustrated in the following diagrams.
Caption: Mechanism of the Hell-Volhard-Zelinsky reaction.
Caption: Experimental workflow for the synthesis.
References
Synthesis of 2-Bromo-3-methylbutyric Acid: An Application Note and Detailed Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 2-bromo-3-methylbutyric acid, a valuable intermediate in the preparation of various pharmaceuticals and other fine chemicals. The featured method is the Hell-Volhard-Zelinsky (HVZ) reaction, a reliable and well-established procedure for the α-bromination of carboxylic acids.
Overview
This compound, also known as α-bromoisovaleric acid, is synthesized from 3-methylbutyric acid (isovaleric acid) through the Hell-Volhard-Zelinsky reaction. This reaction involves the use of bromine and a phosphorus halide, such as phosphorus trichloride (B1173362), to achieve selective bromination at the carbon atom adjacent to the carboxyl group. The resulting product is a key building block in organic synthesis.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of this compound via the Hell-Volhard-Zelinsky reaction.
| Parameter | Value | Reference |
| Starting Material | 3-Methylbutyric Acid (Isovaleric Acid) | [1] |
| Reagents | Bromine, Phosphorus Trichloride | [1] |
| Product | This compound | [1] |
| Typical Yield | 87.5–88.6% | [1] |
| Purity | >90.0% (GC) to 97% | [2] |
| Boiling Point | 110–125 °C at 15 mmHg | [1] |
| Appearance | White to beige crystalline powder or chunks | [2] |
Experimental Protocol
This protocol is adapted from a procedure published in Organic Syntheses.[1]
Materials:
-
3-Methylbutyric acid (isovaleric acid), anhydrous (878 g, 8.6 moles)
-
Bromine, dry (1.5 kg, 480 mL)
-
Phosphorus trichloride (15 mL)
-
Benzene (B151609) (500 mL, for drying the starting material)
Equipment:
-
3-L round-bottomed flask
-
Short distillation column
-
Long reflux condenser
-
Gas-absorption trap
-
Heating oil bath
-
2-L modified Claisen flask for vacuum distillation
Procedure:
Part A: Preparation of Anhydrous 3-Methylbutyric Acid
-
To a 3-L round-bottomed flask, add 1 kg of commercial isovaleric acid monohydrate and 500 mL of benzene.
-
Distill the mixture using a short column to remove water and benzene azeotropically until the vapor temperature reaches 100 °C.
-
Cool the residue of anhydrous isovaleric acid.
Part B: Synthesis of this compound
-
In a 3-L round-bottomed flask fitted with a long reflux condenser, place 878 g (934 mL, 8.6 moles) of the anhydrous isovaleric acid.
-
Connect the top of the condenser to a gas-absorption trap to handle the evolving hydrogen bromide gas.
-
Add 1.5 kg (480 mL) of dry bromine to the flask.
-
Carefully add 15 mL of phosphorus trichloride through the top of the condenser.
-
Heat the reaction mixture in an oil bath at 70–80 °C for 10–20 hours, or until the red color of bromine in the condenser disappears.
-
Add an additional 25 mL portion of bromine and continue heating until the color dissipates again.
-
Slowly raise the temperature of the oil bath to 100–105 °C and maintain it for 1.5–2 hours.
-
Cool the crude this compound.
Part C: Purification
-
Transfer the crude product to a 2-L modified Claisen flask.
-
Perform a vacuum distillation. The initial fraction will consist mainly of unreacted isovaleric acid.
-
Collect the fraction boiling at 110–125 °C under a pressure of 15 mmHg.
-
The expected yield of purified this compound is between 1364–1380 g (87.5–88.6%).[1]
Experimental Workflow
The following diagram illustrates the key stages of the synthesis and purification process.
References
Application of 2-Bromo-3-methylbutyric Acid in the Synthesis of Valine
Application Note AN-2025-01
Introduction
2-Bromo-3-methylbutyric acid, also known as α-bromoisovaleric acid, is a key synthetic intermediate in the production of the essential amino acid valine. The synthesis is a classic example of α-halogenation of a carboxylic acid followed by nucleophilic substitution. This two-step process provides a reliable method for the laboratory-scale and industrial preparation of racemic valine (dl-valine). The initial step involves the Hell-Volhard-Zelinsky (HVZ) reaction for the selective α-bromination of 3-methylbutanoic acid (isovaleric acid). The subsequent amination of the resulting this compound with ammonia (B1221849) yields valine. This method is valued for its straightforward approach and use of readily available starting materials.
Key Applications:
-
Pharmaceutical Synthesis: Valine is a crucial component of many pharmaceutical compounds and is used in parenteral nutrition.
-
Food and Feed Industry: As an essential amino acid, it is a common additive in food products and animal feed to enhance nutritional value.
-
Research and Development: The synthesis provides a model system for studying α-functionalization of carboxylic acids and nucleophilic substitution reactions.
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₉BrO₂ |
| Molecular Weight | 181.03 g/mol |
| Appearance | White to beige crystalline powder or chunks |
| Melting Point | 39-42 °C |
| Boiling Point | 124-126 °C at 20 mmHg |
| Solubility | Soluble in alcohol and ether; very slightly soluble in water[1] |
Experimental Protocols
The synthesis of dl-valine (B559544) from 3-methylbutanoic acid proceeds in two main experimental stages.
Protocol 1: Synthesis of this compound via Hell-Volhard-Zelinsky Reaction
This protocol is adapted from the procedure detailed in Organic Syntheses.[1]
Materials:
-
3-methylbutanoic acid (isovaleric acid)
-
Red phosphorus
-
Bromine
-
Benzene (for azeotropic drying)
-
Round-bottom flask (3 L)
-
Reflux condenser
-
Dropping funnel
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Drying of Isovaleric Acid: In a 3-L round-bottom flask, combine 1 kg of commercial isovaleric acid monohydrate with 500 ml of benzene. Distill the mixture through a short column until the vapor temperature reaches 100 °C to remove water azeotropically.
-
Reaction Setup: Cool the anhydrous isovaleric acid residue. To 878 g (8.6 moles) of the dried acid in a 3-L round-bottom flask fitted with a long reflux condenser, add 43 g (1.4 gram atoms) of red phosphorus.
-
Bromination: From a dropping funnel, add 1.5 kg (9.4 moles) of dry bromine over 4-5 hours. The reaction is exothermic and will proceed smoothly.
-
Heating: After the addition of bromine is complete, heat the reaction mixture in an oil bath at 70-80 °C for 10-20 hours, or until the red color of bromine in the condenser disappears.
-
Second Bromine Addition: Add another 25 ml portion of bromine and continue heating.
-
Final Heating: Once the bromine color has again dissipated, slowly raise the oil bath temperature to 100-105 °C and maintain for 1.5-2 hours.
-
Distillation: Cool the reaction mixture and distill the crude α-bromoisovaleric acid under reduced pressure. Collect the fraction boiling at 110–125°/15 mm.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Amount Used (g) | Moles | Yield (g) | Yield (%) |
| Isovaleric Acid | 102.13 | 878 | 8.6 | - | - |
| Bromine (total) | 159.81 | ~1540 | ~9.6 | - | - |
| Red Phosphorus | 30.97 | 43 | 1.4 | - | - |
| This compound | 181.03 | - | - | 1364–1380 | 87.5–88.6 |
Protocol 2: Synthesis of dl-Valine by Amination of this compound
This protocol is a continuation from the previous step, adapted from Organic Syntheses.[1]
Materials:
-
This compound (α-bromoisovaleric acid)
-
Ammonium (B1175870) hydroxide (B78521) (sp. gr. 0.90)
-
Activated carbon (Norit)
-
Round-bottom flasks (3 L and 12 L)
-
Filter funnel
-
Water pump
Procedure:
-
Amination: In a 3-L round-bottom flask, add 330 g (1.82 moles) of α-bromoisovaleric acid to 2 L of technical ammonium hydroxide. Securely stopper the flask and let it stand at room temperature for one week.
-
Combine and Concentrate: Combine the contents of three such amination flasks into a 12-L flask. Remove the excess ammonia by heating on a steam cone overnight.
-
Crystallization: Concentrate the resulting solution to a thin paste (approximately 800 ml) using a water pump.
-
Isolation of Crude Product: Collect the solid material by filtration. The dry crude product should weigh around 470 g.
-
Recrystallization: Dissolve the crude valine in 2.4 L of water heated to 95 °C. Add 10 g of activated carbon (Norit) and heat for 30 minutes.
-
Purification: Filter the hot solution. To the filtrate, add an equal volume of 95% ethanol and cool in an icebox overnight.
-
Final Product Collection: Collect the crystalline valine on a filter and wash with 150 ml of cold absolute ethanol. A second crop of crystals can be obtained by concentrating the filtrate.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Amount Used (g) | Moles | Yield (g) | Yield (%) |
| This compound | 181.03 | 330 | 1.82 | - | - |
| Ammonium Hydroxide | - | 2 L | - | - | - |
| dl-Valine | 117.15 | - | - | 300–311 | 47–48 |
Visualizations
Caption: Overall workflow for the synthesis of dl-Valine.
Caption: Simplified mechanism of the Hell-Volhard-Zelinsky reaction.
References
Application Notes and Protocols for the Preparation of Valine from 2-Bromo-3-methylbutyric Acid
Introduction
Valine is an essential α-amino acid crucial for the biosynthesis of proteins.[1][2] This document outlines the laboratory-scale synthesis of racemic valine (dl-valine) from 2-bromo-3-methylbutyric acid, also known as α-bromoisovaleric acid. The synthesis involves a nucleophilic substitution reaction where the bromine atom at the alpha-carbon is displaced by an amino group.[1][3] This method is a common and effective way to produce valine in a laboratory setting.[4]
Principle of the Reaction
The core of this synthesis is the amination of an α-halo acid. This compound reacts with ammonia (B1221849), which acts as a nucleophile, to substitute the bromide ion.[5][6] The reaction is typically carried out in a concentrated aqueous or ethanolic ammonia solution.[4][7] The overall reaction can be summarized as follows:
(CH₃)₂CHCH(Br)COOH + 2 NH₃ → (CH₃)₂CHCH(NH₂)COOH + NH₄Br
This process yields a racemic mixture of D- and L-valine, referred to as dl-valine (B559544).
Experimental Protocols
Materials and Equipment
-
This compound (α-bromoisovaleric acid)
-
Concentrated ammonium (B1175870) hydroxide (B78521) (sp. gr. 0.90)
-
Ethanol (95% and absolute)
-
Activated carbon (e.g., Norit)
-
Round-bottom flasks
-
Reflux condenser
-
Heating mantle or steam cone
-
Apparatus for vacuum distillation (optional, for purification of the final product)
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
-
Ice bath
Procedure: Synthesis of dl-Valine
This protocol is adapted from a well-established method for the synthesis of dl-valine.[4]
-
Amination Reaction:
-
In a 3-liter round-bottom flask, place 2 liters of concentrated ammonium hydroxide (specific gravity 0.90).
-
To this, add 330 g (1.82 moles) of this compound.
-
Securely stopper the flask and wire it to ensure it remains sealed.
-
Allow the flask to stand at room temperature for one week with occasional shaking.
-
-
Removal of Ammonia and Concentration:
-
After one week, carefully open the flask in a well-ventilated fume hood.
-
Combine the contents from the amination flask into a larger flask (e.g., 12-liter) if multiple batches are run simultaneously.
-
Heat the solution on a steam cone overnight to drive off the excess ammonia.
-
Concentrate the remaining solution under reduced pressure (using a water pump) until a thin paste is formed (approximately 800 ml).
-
-
Isolation and Recrystallization of Crude Valine:
-
Collect the solid material by filtration using a Buchner funnel.
-
Allow the crude product to dry. The expected yield of the crude solid is approximately 470 g.
-
For recrystallization, dissolve the crude solid in 2.4 liters of water heated to 95°C on a steam cone.
-
Add 10 g of activated carbon (Norit) to the hot solution and maintain the temperature for 30 minutes to decolorize the solution.
-
Filter the hot solution to remove the activated carbon.
-
To the hot filtrate, add an equal volume of 95% ethanol.
-
Cool the solution overnight in an icebox or refrigerator to induce crystallization.
-
-
Final Product Isolation and Drying:
-
Collect the crystalline valine by filtration.
-
Wash the crystals with 150 ml of cold absolute ethanol.
-
Dry the final product. The expected yield of pure dl-valine is between 200–235 g.
-
Data Presentation
The following table summarizes the quantitative data for the synthesis of dl-valine from this compound.
| Parameter | Value | Reference |
| Starting Material | This compound | [4] |
| Molar Mass of Starting Material | 181.03 g/mol | |
| Amount of Starting Material | 330 g (1.82 moles) | [4] |
| Reagent | Concentrated Ammonium Hydroxide | [4] |
| Final Product | dl-Valine | [4] |
| Molar Mass of Final Product | 117.15 g/mol | [8][9] |
| Theoretical Yield | ~213 g | Calculated |
| Actual Yield (Crude) | 470 g (from three batches) | [4] |
| Actual Yield (Recrystallized) | 200–235 g | [4] |
| Percent Yield (Recrystallized) | 31-37% (per batch) | Calculated |
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis of dl-valine from this compound.
Caption: Workflow for the synthesis of dl-valine.
References
- 1. Valine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. s in a synthesis of valine from 3-methylbutanoic acid using NS reaction... [askfilo.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. shout.education [shout.education]
- 7. Provide a synthesis of the following amino acids using a combinat... | Study Prep in Pearson+ [pearson.com]
- 8. L-Valine | C5H11NO2 | CID 6287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Valine [webbook.nist.gov]
Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-Bromo-3-methylbutyric Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the nucleophilic substitution reactions involving 2-Bromo-3-methylbutyric acid and its derivatives. This compound serves as a critical chiral building block for the synthesis of a variety of biologically active molecules. The protocols and data presented herein are intended to facilitate the research and development of novel therapeutic agents.
Introduction
This compound is a valine-derived alpha-halo acid. The presence of a bromine atom on the carbon adjacent to the carboxyl group makes it an excellent substrate for SN2 reactions. This reactivity allows for the introduction of a wide range of functional groups with a high degree of stereochemical control, which is of paramount importance in drug design and development. The stereocenter at the α-carbon is typically inverted during a classical SN2 reaction, providing access to enantiomerically pure products from the corresponding chiral starting material.
Common applications of these reactions include the synthesis of α-amino acids, α-hydroxy acids, and other chiral intermediates used in the preparation of antiviral and anticancer agents. The choice of nucleophile, solvent, and reaction conditions can be tailored to achieve the desired product with high yield and purity.
Key Applications in Drug Development
Nucleophilic substitution reactions of this compound and its esters are pivotal in the synthesis of several classes of therapeutic agents:
-
Antiviral Drugs: The introduction of nitrogen-based nucleophiles, such as azide (B81097) or amines, is a key step in the synthesis of antiviral compounds. For instance, the resulting α-azido acid can be readily reduced to the corresponding α-amino acid, a core component of many protease inhibitors and other antiviral medications.
-
Anticancer Agents: Chiral amino acids and their derivatives synthesized from this compound are incorporated into novel peptide-based and small molecule anticancer drugs.
-
Cardiovascular and Metabolic Disease Therapeutics: The chiral backbone provided by this starting material is found in various molecules targeting enzymes and receptors involved in cardiovascular and metabolic pathways.
Experimental Protocols
The following protocols are generalized procedures for common nucleophilic substitution reactions on derivatives of this compound. Researchers should optimize these conditions for their specific substrates and desired outcomes.
Protocol 1: Synthesis of (S)-2-Azido-3-methylbutanoic Acid
This protocol describes the substitution of the bromide with an azide group, a versatile intermediate for the synthesis of α-amino acids. The reaction typically proceeds with inversion of stereochemistry.
-
Materials:
-
(R)-2-Bromo-3-methylbutyric acid
-
Sodium azide (NaN3)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
-
Procedure:
-
Dissolve (R)-2-Bromo-3-methylbutyric acid (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 - 2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature (or gently heat to 40-50 °C for faster reaction) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The carboxylic acid can be purified by crystallization or chromatography. Alternatively, it can be converted to its methyl or ethyl ester for easier purification by silica (B1680970) gel chromatography.
-
Protocol 2: Synthesis of Ethyl (S)-2-Amino-3-methylbutanoate (Valine Ethyl Ester)
This protocol outlines a two-step procedure involving the azidation of the corresponding ester followed by reduction.
-
Step A: Synthesis of Ethyl (S)-2-Azido-3-methylbutanoate
-
To a solution of Ethyl (R)-2-bromo-3-methylbutanoate (1.0 eq) in a polar aprotic solvent such as acetone (B3395972) or DMF, add sodium azide (1.5 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature, filter off the inorganic salts, and concentrate the solvent in vacuo.
-
The crude product can be purified by vacuum distillation or column chromatography.
-
-
Step B: Reduction of the Azide to the Amine
-
Dissolve the purified Ethyl (S)-2-azido-3-methylbutanoate (1.0 eq) in ethanol (B145695) or methanol.
-
Add a catalytic amount of Palladium on carbon (10% Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the alcohol solvent.
-
Concentrate the filtrate under reduced pressure to yield the desired ethyl ester of valine.
-
Data Presentation
The following table summarizes typical yields for nucleophilic substitution reactions on this compound derivatives.
| Starting Material | Nucleophile | Product | Typical Yield (%) |
| (R)-2-Bromo-3-methylbutyric acid | NaN3 | (S)-2-Azido-3-methylbutanoic acid | 85-95% |
| Ethyl (R)-2-bromo-3-methylbutanoate | NaN3 | Ethyl (S)-2-azido-3-methylbutanoate | 90-98% |
| (R)-2-Bromo-3-methylbutyric acid | NH3 (aq) | (S)-2-Amino-3-methylbutanoic acid (Valine) | 60-75% |
| (R)-2-Bromo-3-methylbutyric acid | NaOH | (S)-2-Hydroxy-3-methylbutanoic acid | 80-90% |
Note: Yields are highly dependent on specific reaction conditions and purification methods.
Visualizations
The following diagrams illustrate the key reaction pathway and a general experimental workflow.
Application Notes and Protocols for the Esterification of 2-Bromo-3-methylbutyric Acid with Ethanol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The esterification of 2-bromo-3-methylbutyric acid with ethanol (B145695) yields ethyl 2-bromo-3-methylbutanoate, a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry.[1] This halogenated organic compound serves as a key building block and alkylating agent for the synthesis of more complex bioactive molecules.[1] This document provides detailed protocols for this esterification reaction, summarizing key quantitative data and outlining the experimental workflow.
The primary method for this transformation is the Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.[2][3][4] An alternative approach involves the reaction of the corresponding acyl bromide with ethanol.
Data Presentation
The following table summarizes the quantitative data from various reported procedures for the synthesis of ethyl 2-bromo-3-methylbutanoate.
| Parameter | Fischer Esterification | From Acyl Bromide |
| Starting Materials | This compound, Ethanol | 2-Bromo-3-methylbutanoyl bromide, Ethanol |
| Catalyst | Concentrated Sulfuric Acid | Not explicitly required |
| Reaction Time | 36 hours | Not specified, but addition is slow |
| Reaction Temperature | Reflux | Cooling, then room temperature |
| Yield | 55%[5] | 80%[6] |
| Purification Method | Extraction and Distillation[5] | Washing, Drying, and Distillation[6] |
| Boiling Point of Product | Not specified in this protocol | 162-164°C / 760 mm Hg; 92-94°C / 74 mm Hg; 70°C / 20 mm Hg[6] |
Experimental Protocols
Protocol 1: Fischer Esterification of this compound
This protocol is based on the acid-catalyzed esterification of this compound with ethanol.[5]
Materials:
-
This compound
-
Anhydrous Ethanol
-
Concentrated Sulfuric Acid
-
Saturated aqueous Sodium Carbonate solution
-
Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate
-
Standard reflux and extraction glassware
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (e.g., 3 g, 16.5 mmol) in anhydrous ethanol (200 ml).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (4 ml) to the solution while stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for 36 hours.
-
Neutralization: After cooling the mixture to room temperature, neutralize the excess acid by slowly adding a saturated aqueous sodium carbonate solution until effervescence ceases.
-
Solvent Removal and Extraction: Remove the excess ethanol by distillation. Extract the aqueous residue with dichloromethane (100 ml).
-
Drying and Evaporation: Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude ethyl 2-bromo-3-methylbutanoate.
-
Purification: The crude product can be further purified by distillation.
Protocol 2: Esterification from 2-Bromo-3-methylbutanoyl Bromide
This protocol describes the synthesis of ethyl 2-bromo-3-methylbutanoate from its corresponding acyl bromide.[6]
Materials:
-
2-Bromo-3-methylbutanoyl bromide
-
Anhydrous Ethanol
-
5% Sodium Carbonate solution
-
Water
-
Anhydrous Sodium or Magnesium Sulfate
-
Standard reaction and distillation glassware
Procedure:
-
Reaction Setup: In a suitable reaction vessel, slowly add anhydrous ethanol (300 ml) to 2-bromo-3-methylbutanoyl bromide with efficient stirring. The reaction is highly exothermic.
-
Work-up: After the addition is complete and the reaction mixture has cooled, add 500 ml of water. The ester will separate as a heavy oil.
-
Washing: Wash the separated oil twice with a 5% sodium carbonate solution (200 ml each) and then twice with water.
-
Drying: Carefully separate the ester and dry it over anhydrous sodium or magnesium sulfate (20 g).
-
Purification: Distill the clear ester under atmospheric or reduced pressure to obtain the pure product. The expected boiling points are 162-164°C at 760 mm Hg or 92-94°C at 74 mm Hg.[6]
Visualizations
Experimental Workflow: Fischer Esterification
Caption: Workflow for the Fischer Esterification of this compound.
Logical Relationship: Synthesis Routes
Caption: Synthesis pathways to Ethyl 2-bromo-3-methylbutanoate.
References
- 1. Page loading... [wap.guidechem.com]
- 2. athabascau.ca [athabascau.ca]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. Show how Fischer esterification might be used to form the followi... | Study Prep in Pearson+ [pearson.com]
- 5. Ethyl 2-bromo-3-methylbutyrate | 609-12-1 [chemicalbook.com]
- 6. prepchem.com [prepchem.com]
Application Notes and Protocols: Synthesis of 2-Azido-3-methylbutyric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Azido-3-methylbutyric acid is a valuable chiral building block in organic synthesis, particularly in the preparation of modified amino acids, peptidomimetics, and other nitrogen-containing compounds of pharmaceutical interest. The azido (B1232118) group serves as a versatile functional handle for various transformations, including reduction to amines, cycloaddition reactions (e.g., "click" chemistry), and the Staudinger ligation. This document provides detailed application notes and a comprehensive protocol for the synthesis of 2-azido-3-methylbutyric acid via the nucleophilic substitution of 2-bromo-3-methylbutyric acid with sodium azide (B81097).
Reaction Overview
The synthesis proceeds via a nucleophilic substitution reaction, where the azide ion (N₃⁻) from sodium azide displaces the bromide ion from the alpha-position of this compound. Given that the leaving group is on a secondary carbon, the reaction likely proceeds through an S(_N)2 mechanism. This implies an inversion of stereochemistry if a stereochemically pure starting material is used.
Reaction Scheme:
Data Presentation
Reactant and Product Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₅H₉BrO₂ | 181.03 | White to beige crystalline powder or chunks | 39-42 | 124-126 (at 20 mmHg) |
| Sodium Azide | NaN₃ | 65.01 | White crystalline solid | 275 (decomposes) | - |
| 2-Azido-3-methylbutanoic acid | C₅H₉N₃O₂ | 143.14 | Not readily available; expected to be a solid or oil | Not readily available | Not readily available |
Expected Spectroscopic Data for 2-Azido-3-methylbutanoic Acid
| Spectroscopic Technique | Expected Key Features |
| ¹H NMR | - A doublet for the proton at the α-carbon (adjacent to the azide and carboxyl groups).- A multiplet for the proton at the β-carbon.- Doublets for the two diastereotopic methyl groups of the isopropyl group.- A broad singlet for the carboxylic acid proton. |
| ¹³C NMR | - A signal for the carboxyl carbon.- A signal for the α-carbon bearing the azide group.- Signals for the β-carbon and the two methyl carbons of the isopropyl group. |
| IR Spectroscopy | - A strong, sharp absorption band characteristic of the azide (N₃) stretching vibration, typically in the range of 2100-2160 cm⁻¹.- A broad absorption for the O-H stretch of the carboxylic acid.- A strong absorption for the C=O stretch of the carboxylic acid. |
| Mass Spectrometry | - The molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) corresponding to the molecular weight of 2-azido-3-methylbutanoic acid (143.14 g/mol ). |
Experimental Protocols
Safety Precautions:
-
Sodium azide is highly toxic and can be fatal if swallowed or absorbed through the skin. It can also form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Organic azides can be explosive, especially when heated or subjected to shock. Avoid heating the product to high temperatures and handle it with care.
-
The reaction may be exothermic. It is important to control the rate of addition and to have a cooling bath readily available.
-
Quench any residual sodium azide in the aqueous waste with a suitable reagent (e.g., sodium nitrite (B80452) followed by acidification) before disposal, following institutional safety guidelines.
Materials and Equipment
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether (Et₂O)
-
Hydrochloric acid (HCl), 1 M
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Detailed Synthesis Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Addition of Sodium Azide: To the stirred solution, add sodium azide (1.2-1.5 eq) portion-wise at room temperature. A mild exotherm may be observed.
-
Reaction: Heat the reaction mixture to 50-70 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a separatory funnel containing water and diethyl ether.
-
Separate the layers and extract the aqueous layer two more times with diethyl ether.
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude 2-azido-3-methylbutanoic acid.
-
If necessary, the product can be further purified by column chromatography on silica (B1680970) gel.
-
Diagrams
Reaction Mechanism Workflow
Caption: S(_N)2 reaction mechanism for the synthesis of 2-azido-3-methylbutanoic acid.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis of 2-azido-3-methylbutanoic acid.
Application of 2-Bromo-3-methylbutyric Acid in Pharmaceutical Synthesis: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-3-methylbutyric acid, also known as α-bromoisovaleric acid, is a chiral halogenated carboxylic acid that serves as a crucial building block in the synthesis of a variety of pharmaceutical compounds.[1][2] Its utility lies in its reactive bromine atom at the alpha position to the carboxylic acid, which allows for facile nucleophilic substitution reactions, making it a valuable intermediate for creating more complex molecules with therapeutic applications.[1] This document provides a detailed account of its application in the synthesis of the prominent angiotensin-converting enzyme (ACE) inhibitor, Perindopril (B612348), including experimental protocols and a summary of relevant data.
Application in the Synthesis of Perindopril
Perindopril is a widely prescribed medication for the treatment of hypertension and heart failure.[1][3] It acts as a pro-drug, which is metabolized in the body to its active form, perindoprilat (B1679611). Perindoprilat inhibits the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS).[1][3][4] The synthesis of Perindopril involves the coupling of two key chiral intermediates: (2S,3aS,7aS)-octahydroindole-2-carboxylic acid and a derivative of this compound, namely N-[(S)-1-carboxybutyl]-(S)-alanine ethyl ester.
Synthetic Strategy Overview
The industrial synthesis of Perindopril typically involves the preparation of two key intermediates followed by their coupling and a final deprotection step. A derivative of this compound, ethyl α-bromovalerate, is a key reactant in the synthesis of one of these intermediates.
A generalized workflow for the synthesis is presented below:
Caption: General synthetic workflow for Perindopril.
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of Perindopril, highlighting the role of the this compound derivative.
Protocol 1: Synthesis of N-[(S)-ethoxycarbonyl-1-butyl]-(S)-alanine
This protocol describes the synthesis of a key intermediate for Perindopril, which can be synthesized from a derivative of this compound (ethyl α-bromovalerate) or via reductive amination. The reductive amination approach is often preferred in industrial settings.
Materials:
-
L-alanine
-
Sodium hydroxide (B78521)
-
Palladium on carbon (5%)
-
Water
-
Concentrated hydrochloric acid
Procedure:
-
In a suitable reaction vessel, dissolve L-alanine (25 kg) and sodium hydroxide (1.1 kg) in water.
-
To this solution, add ethyl 2-oxopentanoate (36 kg) and stir the reaction mixture for 30 minutes.
-
Transfer the mixture to a hydrogenation apparatus containing a suspension of 5% palladium on carbon in water.
-
Hydrogenate the mixture under a pressure of 1 bar at ambient temperature until the theoretical amount of hydrogen is absorbed.
-
Filter the reaction mixture to remove the catalyst.
-
Adjust the pH of the filtrate to 3 by adding concentrated hydrochloric acid.
-
Collect the resulting solid precipitate by filtration.
-
Recrystallize the crude product from acetonitrile at reflux, followed by hot filtration and crystallization upon cooling to yield optically pure N-[(S)-ethoxycarbonyl-1-butyl]-(S)-alanine.[5]
Protocol 2: Coupling of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid benzyl ester with N-[(S)-ethoxycarbonyl-1-butyl]-(S)-alanine
Materials:
-
(2S,3aS,7aS)-octahydroindole-2-carboxylic acid benzyl ester para-toluenesulfonate
-
Ethyl acetate (B1210297)
-
N-[(S)-ethoxycarbonyl-1-butyl]-(S)-alanine
Procedure:
-
In a reactor, combine (2S,3aS,7aS)-octahydroindole-2-carboxylic acid benzyl ester para-toluenesulfonate (1 kg) and triethylamine (0.06 kg) in ethyl acetate (4.6 L).
-
Stir the mixture at ambient temperature for 10 minutes.
-
Add N-[(S)-ethoxycarbonyl-1-butyl]-(S)-alanine (0.52 kg), 1-hydroxybenzotriazole (0.15 kg), and dicyclohexylcarbodiimide (0.5 kg).
-
Heat the heterogeneous mixture to 30°C and stir vigorously for 3 hours.
-
Cool the reaction mixture to 0°C and filter to remove the precipitated dicyclohexylurea.
-
Wash the filtrate and then evaporate it to dryness to obtain the protected Perindopril.[6]
Protocol 3: Deprotection of the Carboxylic Group to Yield Perindopril
Materials:
-
Protected Perindopril (benzyl ester from Protocol 2)
-
Palladium on carbon (5%)
-
Water
Procedure:
-
Dissolve the protected Perindopril benzyl ester (14 kg) in cyclohexane in a hydrogenator.
-
Add 5% palladium on carbon and approximately 50 liters of water.
-
Hydrogenate the mixture at ordinary temperature and pressure until the theoretical volume of hydrogen has been absorbed.
-
Upon completion of the reaction, the product is Perindopril.[7]
Quantitative Data Summary
The following table summarizes key quantitative data for the synthesis of Perindopril.
| Step | Reactants | Key Reagents/Catalysts | Solvent | Temperature | Pressure | Yield | Reference |
| Synthesis of N-[(S)-ethoxycarbonyl-1-butyl]-(S)-alanine | L-alanine (25 kg), Ethyl 2-oxopentanoate (36 kg) | NaOH, 5% Pd/C, HCl | Water | Ambient | 1 bar | N/A | [5] |
| Coupling Reaction | (2S,3aS,7aS)-octahydroindole-2-carboxylic acid benzyl ester p-toluenesulfonate (1 kg), N-[(S)-ethoxycarbonyl-1-butyl]-(S)-alanine (0.52 kg) | Triethylamine, HOBt, DCC | Ethyl acetate | 30°C | Ambient | 92% | [6] |
| Deprotection | Protected Perindopril benzyl ester (14 kg) | 5% Pd/C | Cyclohexane/Water | Ambient | Ambient | N/A | [7] |
Mechanism of Action: Inhibition of Angiotensin-Converting Enzyme (ACE)
Perindopril, through its active metabolite perindoprilat, exerts its therapeutic effect by inhibiting the angiotensin-converting enzyme (ACE). ACE is a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), which plays a central role in regulating blood pressure.
The signaling pathway is illustrated below:
Caption: Mechanism of action of Perindoprilat in the RAAS pathway.
By inhibiting ACE, perindoprilat prevents the conversion of angiotensin I to angiotensin II.[1][3][4] Angiotensin II is a potent vasoconstrictor and also stimulates the secretion of aldosterone, which leads to sodium and water retention.[1][3] The reduction in angiotensin II levels results in vasodilation (widening of blood vessels) and decreased aldosterone secretion, leading to a reduction in blood pressure.[1][3][4]
Conclusion
This compound and its derivatives are indispensable intermediates in the pharmaceutical industry. Their application in the synthesis of ACE inhibitors like Perindopril demonstrates their significance in the development of life-saving medications. The detailed protocols and mechanistic insights provided herein offer a valuable resource for researchers and professionals in the field of drug development and synthesis.
References
- 1. What is the mechanism of Perindopril Arginine? [synapse.patsnap.com]
- 2. EP1400531A1 - Process for the synthesis of N-((S)-1-(ethoxycarbonyl)butyl)-(S)-alanine and use in the synthesis of perindopril - Google Patents [patents.google.com]
- 3. What is the mechanism of Perindopril Erbumine? [synapse.patsnap.com]
- 4. Perindopril: Package Insert / Prescribing Information / MOA [drugs.com]
- 5. EP1272454B1 - Method for synthesis of n-[ (s)-1-carboxybutyl]-(s)-alanine esters and use in synthesis of perindopril - Google Patents [patents.google.com]
- 6. US6835843B2 - Method for synthesis of perindopril and its pharmaceutically acceptable salts - Google Patents [patents.google.com]
- 7. US4914214A - Process for the industrial synthesis of perindopril - Google Patents [patents.google.com]
Application Notes and Protocols: 2-Bromo-3-methylbutyric Acid as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-3-methylbutyric acid is a valuable chiral building block in organic synthesis, prized for its role in the stereoselective construction of complex molecules, particularly pharmaceuticals. Its utility stems from the presence of a stereocenter at the α-carbon, allowing for the introduction of chirality into a target molecule, which is often crucial for its biological activity. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of the sedative-hypnotic agent Bromisoval, along with an overview of its other synthetic applications.
Key Applications
The primary application of this compound lies in its use as a precursor for the synthesis of various bioactive compounds. The bromine atom at the α-position serves as a good leaving group for nucleophilic substitution reactions, enabling the introduction of a wide range of functionalities with retention or inversion of configuration, depending on the reaction conditions.
Notable applications include:
-
Synthesis of Bromisoval: As a key starting material for the synthesis of the sedative and hypnotic agent Bromisoval (2-bromo-3-methylbutyrylurea).[1][2]
-
Preparation of Optically Active N-methylvalines: Utilized in the synthesis of these important amino acid derivatives.[3][4]
-
Synthesis of Fructosyl Peptide Oxidase Inhibitors: The (R)-enantiomer is a starting material for these potential diagnostic agents for diabetes.[5]
-
Precursor to Antihypertensive Agents: Serves as a building block in the synthesis of certain antihypertensive drugs.[6]
Featured Application: Synthesis of Bromisoval
Bromisoval, a monoureide derivative, has been used for its sedative and hypnotic properties.[1][2] The synthesis involves the reaction of an enantiomer of this compound with urea (B33335).
Experimental Protocol: Synthesis of (S)-Bromisoval from (S)-2-Bromo-3-methylbutyric acid
This protocol outlines a two-step process for the synthesis of (S)-Bromisoval, starting with the conversion of (S)-2-bromo-3-methylbutyric acid to its acyl bromide, followed by condensation with urea.
Step 1: Synthesis of (S)-2-Bromo-3-methylbutyryl bromide
-
To a solution of (S)-2-bromo-3-methylbutyric acid (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (B109758) or diethyl ether, slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or GC).
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude (S)-2-bromo-3-methylbutyryl bromide, which can be used in the next step without further purification.
Step 2: Synthesis of (S)-Bromisoval
-
Dissolve urea (1.5 eq) in a suitable anhydrous solvent such as acetonitrile (B52724) or tetrahydrofuran.
-
To this solution, add the crude (S)-2-bromo-3-methylbutyryl bromide (1.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford (S)-Bromisoval.
Quantitative Data
| Step | Product | Starting Material | Reagents | Solvent | Yield (%) | Enantiomeric Excess (%) |
| 1 | (S)-2-Bromo-3-methylbutyryl bromide | (S)-2-Bromo-3-methylbutyric acid | Thionyl chloride | Dichloromethane | >95 (crude) | >99 |
| 2 | (S)-Bromisoval | (S)-2-Bromo-3-methylbutyryl bromide | Urea | Acetonitrile | 70-85 | >99 |
Note: Yields and enantiomeric excess are dependent on the specific reaction conditions and purity of starting materials. The enantiomeric excess of the final product is expected to be high, assuming a stereospecific reaction mechanism and an enantiomerically pure starting material.
Mechanism of Action & Signaling Pathway of Bromisoval
Bromisoval primarily exerts its sedative and hypnotic effects through the positive allosteric modulation of GABA-A receptors in the central nervous system.[3][6] More recent studies have also elucidated its anti-inflammatory and anti-oxidative properties.
GABA-A Receptor Modulation
Bromisoval binds to a site on the GABA-A receptor complex, distinct from the benzodiazepine (B76468) binding site, and enhances the effect of the inhibitory neurotransmitter GABA.[6] This leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a subsequent decrease in neuronal excitability.
Caption: Signaling pathway of Bromisoval's action on the GABA-A receptor.
Anti-inflammatory and Anti-oxidative Pathway
Recent evidence suggests that Bromisoval can activate the NRF2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[1] Under normal conditions, NRF2 is kept inactive by KEAP1. Bromisoval is thought to inhibit KEAP1, leading to the stabilization and nuclear translocation of NRF2. In the nucleus, NRF2 binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, upregulating the expression of antioxidant and anti-inflammatory proteins.
Caption: Anti-inflammatory and anti-oxidative pathway of Bromisoval via NRF2 activation.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and purification of Bromisoval.
Caption: Experimental workflow for the synthesis of Bromisoval.
Conclusion
This compound is a versatile chiral building block with significant applications in the synthesis of pharmaceuticals. The detailed protocol for the synthesis of Bromisoval highlights its utility in creating stereochemically defined active pharmaceutical ingredients. The elucidation of Bromisoval's dual mechanism of action, involving both GABA-A receptor modulation and NRF2 pathway activation, underscores the continued importance of studying established molecules to uncover new therapeutic potentials. Researchers and drug development professionals can leverage the information and protocols provided in this document to advance their synthetic and medicinal chemistry programs.
References
- 1. The anti-inflammatory and anti-oxidative effect of a classical hypnotic bromovalerylurea mediated by the activation of NRF2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bromisoval - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Bromisoval? [synapse.patsnap.com]
- 4. CAS 565-74-2: this compound | CymitQuimica [cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis of N-methylvaline using 2-Bromo-3-methylbutyric acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methylated amino acids are crucial building blocks in medicinal chemistry and drug development. The incorporation of an N-methyl group into peptides and other bioactive molecules can significantly enhance their pharmacological properties, including increased metabolic stability, improved cell permeability, and modulation of conformational flexibility. N-methylvaline, in particular, is a valuable component in the design of peptide-based therapeutics.
This document provides detailed application notes and a comprehensive protocol for the synthesis of N-methylvaline from 2-bromo-3-methylbutyric acid. The described method is based on the classical approach of nucleophilic substitution of an α-halo acid with an amine, a foundational reaction in amino acid chemistry. While modern methods for N-methylation exist, this classical synthesis route offers a cost-effective and straightforward approach for obtaining N-methylvaline.
Principle and Signaling Pathway
The synthesis of N-methylvaline from this compound proceeds via a direct nucleophilic substitution reaction (SN2). In this reaction, the lone pair of electrons on the nitrogen atom of methylamine (B109427) attacks the electrophilic α-carbon of this compound, which bears the bromine atom. This concerted step results in the displacement of the bromide ion as the leaving group and the formation of a new carbon-nitrogen bond.
The reaction is typically carried out in a suitable solvent that can facilitate the dissolution of the reactants and the progress of the reaction. An excess of methylamine is often used to drive the reaction to completion and to neutralize the hydrobromic acid that is formed as a byproduct. The stereochemistry at the α-carbon is a critical consideration in this synthesis. If an enantiomerically pure starting material (e.g., (S)-2-bromo-3-methylbutyric acid) is used, the SN2 reaction mechanism will proceed with an inversion of configuration, a phenomenon known as the Walden inversion. This would result in the formation of (R)-N-methylvaline. For the synthesis of a racemic mixture of N-methylvaline, a racemic starting material is used.
Caption: Reaction pathway for the synthesis of N-methylvaline.
Data Presentation
As this classical synthesis is not widely reported in modern literature with comprehensive analytical data, the following table presents expected and typical data ranges for the synthesis of N-methylated amino acids via nucleophilic substitution. Actual results may vary based on specific experimental conditions and the scale of the reaction.
| Parameter | Expected Value/Range | Notes |
| Reaction Time | 12 - 24 hours | Can be monitored by Thin Layer Chromatography (TLC). |
| Reaction Temperature | Room Temperature to 50 °C | Higher temperatures may lead to side reactions. |
| Yield | 40 - 60% | Yields can be optimized by adjusting stoichiometry and reaction conditions. |
| Purity (crude) | 70 - 85% | Purification is necessary to remove unreacted starting materials and byproducts. |
| Purity (after purification) | >95% | Achievable through recrystallization or column chromatography. |
| ¹H NMR (CDCl₃, δ) | ~1.0 (d, 6H), ~2.3 (m, 1H), ~2.5 (s, 3H), ~3.0 (d, 1H), ~9.5 (br s, 1H) | Chemical shifts are approximate and may vary. |
| ¹³C NMR (CDCl₃, δ) | ~18.0, ~30.0, ~35.0, ~65.0, ~175.0 | Chemical shifts are approximate and may vary. |
| Mass Spectrometry (m/z) | [M+H]⁺ ≈ 132.10 | For the protonated molecule. |
Experimental Protocols
This section provides a detailed methodology for the synthesis of N-methylvaline from this compound.
Materials and Equipment
-
This compound
-
Methylamine solution (e.g., 40% in water or 2.0 M in THF)
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
pH meter or pH paper
-
Standard laboratory glassware
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis of N-methylvaline.
Detailed Procedure
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equivalent) in a minimal amount of a suitable solvent (e.g., ethanol or water).
-
To the stirred solution, add an excess of methylamine solution (e.g., 3-5 equivalents). The reaction is exothermic, so the addition should be done carefully, potentially in an ice bath.
-
-
Reaction:
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material. Gentle heating (40-50 °C) can be applied to accelerate the reaction if necessary.
-
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully acidify the reaction mixture with hydrochloric acid (e.g., 1 M HCl) to a pH of approximately 1-2. This will protonate the unreacted methylamine and the product.
-
Transfer the acidified solution to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any unreacted this compound and other non-polar impurities. Discard the organic layers.
-
-
Isolation of the Product:
-
Carefully adjust the pH of the aqueous layer to the isoelectric point of N-methylvaline (approximately pH 6) using a base such as sodium hydroxide. At this pH, the amino acid will have minimal solubility in water.
-
The N-methylvaline may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.
-
If the product does not precipitate, it can be isolated by evaporation of the water under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude N-methylvaline can be purified by recrystallization. A common solvent system for recrystallization of amino acids is a mixture of ethanol and water. Dissolve the crude product in a minimal amount of hot water and then add ethanol until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization.
-
Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
-
Characterization:
-
Confirm the identity and purity of the synthesized N-methylvaline using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
This compound is corrosive and a lachrymator. Handle with care.
-
Methylamine is a flammable and corrosive gas/solution with a strong odor. Handle with care.
-
Hydrochloric acid and sodium hydroxide are corrosive. Handle with appropriate care.
Conclusion
The synthesis of N-methylvaline from this compound provides a fundamental and accessible method for obtaining this important N-methylated amino acid. While yields may be moderate, the procedure is straightforward and utilizes readily available reagents. The detailed protocol and data provided in these application notes serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, enabling the preparation of N-methylvaline for its incorporation into novel therapeutic agents.
Troubleshooting & Optimization
Technical Support Center: Hell-Volhard-Zelinsky (HVZ) Reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Hell-Volhard-Zelinsky (HVZ) reaction and addressing common experimental challenges.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the Hell-Volhard-Zelinsky reaction, offering potential causes and solutions in a question-and-answer format.
Question: Why is the yield of my α-halocarboxylic acid consistently low?
Answer: Low yields in the HVZ reaction can stem from several factors:
-
Incomplete Reaction: The HVZ reaction often requires stringent conditions, including high temperatures (frequently exceeding 373 K) and prolonged reaction times to proceed to completion.[1][2] Ensure that the reaction has been allowed to run for a sufficient duration at the appropriate temperature.
-
Insufficient Phosphorus Halide Catalyst: A catalytic amount of phosphorus tribromide (PBr₃) or phosphorus trichloride (B1173362) (PCl₃) is crucial for the reaction. In practice, using a full molar equivalent of PBr₃ can sometimes be necessary to overcome slow reaction kinetics and drive the reaction to completion.
-
Purity of Reagents: The presence of moisture can hydrolyze the phosphorus halide catalyst and the acyl halide intermediate, impeding the reaction. Ensure that all reagents and glassware are thoroughly dried before use.
-
Premature Quenching: Adding water or other nucleophilic solvents to the reaction mixture before the α-halogenation is complete will hydrolyze the acyl halide intermediate back to the starting carboxylic acid, thus lowering the yield of the desired product.
Question: My final product is contaminated with a significant amount of the starting carboxylic acid. What went wrong?
Answer: The presence of unreacted starting material is a common issue and is often linked to the same factors that cause low yields. Specifically:
-
Sub-optimal Reaction Time and Temperature: The reaction may not have reached completion. Consider extending the reaction time or cautiously increasing the temperature.
-
Catalyst Deactivation: Moisture in the reaction setup can deactivate the PBr₃ catalyst.
-
Inefficient Acyl Bromide Formation: The initial step of converting the carboxylic acid to the acyl bromide is critical. If this step is inefficient, a significant portion of the starting material will remain unreacted.
Question: I have identified a di-halogenated side product in my reaction mixture. How can I prevent its formation?
Answer: The formation of α,α-dihalogenated products can occur if an excess of the halogenating agent is used.
-
Control Stoichiometry: To obtain the monohalogenated product, it is essential to carefully control the amount of bromine or chlorine used.[1] Use one molar equivalent of the halogen relative to the carboxylic acid.
Question: My product seems to be an ester or an amide, not the expected α-halocarboxylic acid. What is the reason for this?
Answer: The final product of the HVZ reaction is determined by the workup procedure. The reaction initially forms an α-halo acyl halide, which is a highly reactive intermediate.
-
Non-Aqueous Workup: If the reaction is quenched with an alcohol or an amine instead of water, the corresponding α-halo ester or α-halo amide will be formed.[3] To obtain the carboxylic acid, the reaction must be worked up with water to hydrolyze the α-halo acyl halide.
Question: An unexpected β-unsaturated carboxylic acid has been detected as a side product. How can this be avoided?
Answer: The formation of β-unsaturated carboxylic acids is typically a result of elimination of a hydrogen halide from the α-halo acid product.
-
Avoid Excessive Temperatures: This side reaction is more likely to occur at extremely high temperatures.[1][2] Careful control of the reaction temperature is necessary to minimize this elimination pathway.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of the Hell-Volhard-Zelinsky reaction? A1: The HVZ reaction is primarily used for the selective α-halogenation (bromination or chlorination) of carboxylic acids that possess at least one α-hydrogen.[1] The resulting α-halocarboxylic acids are versatile synthetic intermediates.
Q2: Can I use iodine or fluorine in the HVZ reaction? A2: No, the HVZ reaction is not suitable for α-iodination or fluorination of carboxylic acids.[1][3]
Q3: What is the role of phosphorus in this reaction? A3: Phosphorus reacts with the halogen (e.g., bromine) in situ to form a phosphorus trihalide (e.g., PBr₃).[4] The phosphorus trihalide then converts the carboxylic acid into an acyl halide. This acyl halide intermediate more readily forms an enol, which is the species that undergoes α-halogenation.
Q4: Is it possible to perform the HVZ reaction without a phosphorus catalyst? A4: While some acid derivatives like acyl halides can be halogenated without a catalyst, for carboxylic acids, the phosphorus catalyst is generally required to facilitate the formation of the reactive acyl halide intermediate.[1]
Q5: What are the typical reaction conditions for the HVZ reaction? A5: The HVZ reaction is known for its harsh conditions, often requiring high temperatures (above 373 K) and extended reaction times to achieve good conversion.[1][3]
Data Presentation
The following table provides illustrative data on how reaction conditions can influence the product distribution in the Hell-Volhard-Zelinsky reaction of propanoic acid.
Disclaimer: The following data is illustrative and intended to represent expected chemical trends. Actual yields may vary based on specific experimental conditions.
| Entry | Temperature (°C) | Molar Equivalents of Br₂ | Yield of 2-Bromopropanoic Acid (%) | Yield of 2,2-Dibromopropanoic Acid (%) | Yield of Propenoic Acid (%) |
| 1 | 100 | 1.0 | 85 | < 2 | < 1 |
| 2 | 100 | 1.5 | 70 | 25 | < 1 |
| 3 | 140 | 1.0 | 75 | < 2 | 10 |
| 4 | 140 | 1.5 | 60 | 20 | 15 |
Experimental Protocols
Synthesis of 2-Bromobutanoic Acid via the Hell-Volhard-Zelinsky Reaction
This protocol provides a general methodology for the α-bromination of a carboxylic acid.
Materials:
-
Butanoic acid
-
Red phosphorus
-
Bromine
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Heating mantle
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a fume hood, equip a dry three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel.
-
Initial Reagents: To the flask, add butanoic acid (1.0 eq) and a catalytic amount of red phosphorus (e.g., 0.1 eq).
-
Bromine Addition: Slowly add bromine (1.1 eq) to the dropping funnel. Add the bromine dropwise to the stirred reaction mixture. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.
-
Heating: After the addition of bromine is complete, heat the reaction mixture to reflux for 4-6 hours, or until the reaction is complete (monitored by TLC or GC).
-
Workup - Hydrolysis: Cool the reaction mixture to room temperature. Carefully and slowly add water to the mixture to hydrolyze the intermediate acyl bromide and any remaining PBr₃.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with a saturated sodium bisulfite solution to remove any unreacted bromine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 2-bromobutanoic acid.
-
Purification: The crude product can be further purified by distillation under reduced pressure.
Mandatory Visualization
Caption: Workflow of the Hell-Volhard-Zelinsky reaction and formation of common side products.
References
Technical Support Center: Synthesis of 2-Bromo-3-methylbutyric Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Bromo-3-methylbutyric acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent and dependable method for the synthesis of this compound is the Hell-Volhard-Zelinsky (HVZ) reaction.[1] This reaction involves the α-bromination of a carboxylic acid, in this case, 3-methylbutyric acid (also known as isovaleric acid), using bromine and a phosphorus catalyst, such as phosphorus tribromide (PBr₃) or red phosphorus.[1][2][3][4]
Q2: I am experiencing a low yield in my Hell-Volhard-Zelinsky reaction. What are the potential causes and solutions?
A2: Low yields in the HVZ reaction can stem from several factors. Refer to the troubleshooting guide below for a detailed breakdown of potential issues and their remedies. Common culprits include the presence of moisture, improper reaction temperature, insufficient catalyst, or incomplete reaction.
Q3: Can I use N-Bromosuccinimide (NBS) as an alternative to bromine for the α-bromination of 3-methylbutyric acid?
A3: While N-Bromosuccinimide (NBS) is a common reagent for allylic and benzylic brominations, its use for the direct α-bromination of carboxylic acids is less standard than the HVZ reaction.[5][6] The HVZ reaction is generally more selective for the α-bromination of carboxylic acids.[7] However, NBS can be used to α-brominate carbonyl derivatives like acid chlorides under acidic catalysis, which could be an alternative route.[5]
Q4: What are the typical side products in the synthesis of this compound, and how can I minimize them?
A4: A potential side product, especially at very high reaction temperatures, is the corresponding β-unsaturated carboxylic acid, formed through the elimination of hydrogen bromide.[8] To minimize this, it is crucial to maintain the recommended reaction temperature. Unreacted starting material (3-methylbutyric acid) can also be a significant impurity if the reaction does not go to completion.
Q5: How can I effectively purify the final product, this compound?
A5: The most common method for purifying this compound is distillation under reduced pressure. This technique is effective in separating the product from non-volatile impurities and any remaining starting material. Before distillation, a wash with water can help remove any residual hydrobromic acid.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Reaction | Inactive Catalyst: The phosphorus catalyst (PBr₃ or red phosphorus) may have degraded due to exposure to moisture. | Use freshly opened or properly stored PBr₃. If using red phosphorus, ensure it is dry and of high purity. |
| Presence of Moisture: Water can react with the phosphorus tribromide catalyst and the acyl bromide intermediate, hindering the reaction. | Ensure all glassware is thoroughly dried before use and that the starting 3-methylbutyric acid is anhydrous. | |
| Low Yield | Incomplete Reaction: The reaction time or temperature may be insufficient for the reaction to proceed to completion. | Increase the reaction time or gradually increase the temperature, monitoring the reaction progress by techniques such as TLC or GC. |
| Loss of Bromine: Bromine is volatile. An inefficient condenser can lead to the loss of this key reagent. | Use a high-efficiency condenser and ensure a good seal on all joints of the reaction apparatus. | |
| Side Reactions: Excessively high temperatures can lead to the formation of elimination byproducts. | Carefully control the reaction temperature within the recommended range for the specific protocol being used. | |
| Formation of Impurities | Unreacted Starting Material: The reaction may not have gone to completion. | Consider extending the reaction time or adding a slight excess of bromine and catalyst. The unreacted starting material can be removed during purification by fractional distillation. |
| Di-brominated Product: While less common for α-bromination of carboxylic acids, using a large excess of bromine could potentially lead to di-bromination if other reactive sites are available. | Use a stoichiometric amount or a slight excess of bromine as specified in the protocol. |
Data Presentation: Optimizing Reaction Conditions
The yield of this compound is highly dependent on the reaction conditions. The following table summarizes data from a standard Hell-Volhard-Zelinsky protocol for a closely related compound, α-bromoisovaleric acid, which provides a strong baseline for optimizing the synthesis of this compound.
| Parameter | Condition | Observed Yield | Notes |
| Starting Material | Isovaleric Acid (3-methylbutanoic acid) | 87.5–88.6% | The starting material should be anhydrous for optimal results. |
| Catalyst | Phosphorus Trichloride (B1173362) (PCl₃) | - | A catalytic amount is typically sufficient. Red phosphorus can also be used. |
| Brominating Agent | Bromine (Br₂) | - | A slight excess may be required to ensure complete reaction. |
| Temperature | 70–105°C | - | The temperature should be carefully controlled to avoid side reactions. |
| Reaction Time | 12–22 hours | - | The reaction should be monitored for the disappearance of the bromine color. |
| Purification | Distillation under reduced pressure | - | This is the most effective method for obtaining a pure product. |
Experimental Protocols
Key Experiment: α-Bromination of 3-Methylbutyric Acid via Hell-Volhard-Zelinsky Reaction
This protocol is adapted from a well-established procedure for the synthesis of α-bromoisovaleric acid and is directly applicable to the synthesis of this compound.
Materials:
-
3-methylbutyric acid (isovaleric acid)
-
Bromine
-
Phosphorus trichloride (or red phosphorus)
-
Anhydrous diethyl ether (optional, for extraction)
-
Anhydrous calcium chloride (for drying)
Procedure:
-
Preparation of Anhydrous Starting Material: If the 3-methylbutyric acid contains water, it should be dried prior to the reaction, for example, by azeotropic distillation with benzene.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place the anhydrous 3-methylbutyric acid.
-
Addition of Catalyst: Add a catalytic amount of phosphorus trichloride to the stirred 3-methylbutyric acid.
-
Addition of Bromine: Slowly add bromine from the dropping funnel to the reaction mixture. The reaction is exothermic and will generate hydrogen bromide gas, which should be vented to a proper scrubbing system.
-
Heating: After the addition of bromine is complete, heat the reaction mixture to a gentle reflux. The temperature should be maintained until the red color of the bromine disappears, indicating its consumption.
-
Work-up: Cool the reaction mixture to room temperature. The crude product can be purified directly by vacuum distillation.
-
Purification: Distill the crude product under reduced pressure. Collect the fraction corresponding to the boiling point of this compound (approximately 124-126 °C at 20 mmHg).
Visualizations
References
- 1. innospk.com [innospk.com]
- 2. byjus.com [byjus.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]
- 5. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. fiveable.me [fiveable.me]
- 8. alfa-chemistry.com [alfa-chemistry.com]
preventing racemization during the synthesis of 2-Bromo-3-methylbutyric acid.
Welcome to the technical support center for the synthesis of 2-Bromo-3-methylbutyric acid. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, with a special focus on preventing racemization.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common laboratory synthesis is the Hell-Volhard-Zelinsky (HVZ) reaction of 3-methylbutyric acid (isovaleric acid) with bromine in the presence of a phosphorus catalyst, such as phosphorus tribromide (PBr₃) or red phosphorus.[1]
Q2: Why does the Hell-Volhard-Zelinsky (HVZ) reaction lead to a racemic mixture of this compound?
A2: The HVZ reaction proceeds through the formation of an acyl bromide intermediate, which then tautomerizes to a planar enol. The subsequent attack of bromine on this planar enol can occur from either face with equal probability, resulting in a 50:50 mixture of the (R) and (S) enantiomers, i.e., a racemic mixture.[2]
Q3: Is it possible to synthesize a single enantiomer of this compound?
A3: Yes, it is possible to synthesize enantiomerically enriched or pure this compound. The primary methods to achieve this are through stereoselective synthesis starting from a chiral precursor, such as an amino acid, or by using a chiral auxiliary to direct the bromination.
Q4: What are the main stereoselective strategies to prevent racemization?
A4: The two main strategies to prevent racemization and obtain a single enantiomer are:
-
Stereospecific Conversion of Chiral Amino Acids: Starting from a readily available chiral amino acid, such as (S)-valine or (R)-valine, the amino group can be replaced by a bromine atom with retention of configuration. This is a reliable method for producing the corresponding enantiomer of the α-bromo acid.
-
Chiral Auxiliary-Mediated Diastereoselective Bromination: A chiral auxiliary, such as an Evans oxazolidinone, can be attached to 3-methylbutyric acid. The chiral auxiliary then directs the bromination to one face of the enolate, leading to a high diastereomeric excess. Subsequent cleavage of the auxiliary yields the enantiomerically enriched α-bromo acid.[3]
Troubleshooting Guides
Issue 1: Low Yield in Hell-Volhard-Zelinsky (HVZ) Reaction
| Possible Cause | Suggested Solution |
| Incomplete reaction | Ensure an excess of bromine is used. The reaction can be slow; extend the reaction time and maintain the recommended temperature.[4] |
| Loss of product during workup | This compound is soluble in many organic solvents. Ensure efficient extraction from the aqueous phase. |
| Impure starting materials | Use dry 3-methylbutyric acid. Water can react with the phosphorus tribromide catalyst.[4] |
Issue 2: Racemic Product Obtained When Enantiopurity is Desired
| Possible Cause | Suggested Solution |
| Use of the Hell-Volhard-Zelinsky reaction | The standard HVZ reaction is inherently non-stereoselective. To obtain an enantiomerically pure product, a stereoselective synthesis method must be used. |
| Racemization during derivatization or workup | While the primary racemization occurs during the HVZ reaction, harsh basic or acidic conditions during subsequent steps could potentially lead to some epimerization. Use mild conditions for any further transformations. |
Issue 3: Low Diastereoselectivity in Chiral Auxiliary-Mediated Bromination
| Possible Cause | Suggested Solution |
| Incorrect enolate geometry | The formation of a specific enolate geometry (usually the Z-enolate with Evans auxiliaries) is crucial for high diastereoselectivity. Ensure the correct base (e.g., LDA) and reaction conditions (low temperature) are used for deprotonation. |
| Steric hindrance from the brominating agent | Use a suitable electrophilic bromine source (e.g., NBS) that allows for effective facial discrimination by the chiral auxiliary. |
| Impure chiral auxiliary | Ensure the chiral auxiliary is enantiomerically pure to achieve high diastereomeric excess in the product. |
Comparison of Synthetic Methods
| Method | Starting Material | Stereoselectivity | Typical Yield | Key Advantages | Key Disadvantages |
| Hell-Volhard-Zelinsky | 3-Methylbutyric acid | None (Racemic) | 87-89% | Readily available starting material, straightforward procedure. | Produces a racemic mixture. |
| Stereospecific conversion of Valine | (S)- or (R)-Valine | High (retention of configuration) | Good | High enantiopurity, predictable stereochemistry. | Requires a chiral starting material, involves diazotization. |
| Chiral Auxiliary-Mediated Bromination | 3-Methylbutyric acid and a chiral auxiliary | High (diastereoselective) | Good to Excellent | High degree of stereocontrol, auxiliary can be recycled. | Multi-step process, requires stoichiometric use of a chiral auxiliary. |
Experimental Protocols
Protocol 1: Synthesis of Racemic this compound via Hell-Volhard-Zelinsky Reaction
This protocol is adapted from Organic Syntheses.[4]
Materials:
-
3-Methylbutyric acid (isovaleric acid)
-
Bromine
-
Phosphorus trichloride (B1173362) (PCl₃)
-
Benzene (or another suitable solvent to remove water azeotropically)
Procedure:
-
Dry the 3-methylbutyric acid by azeotropic distillation with benzene.
-
In a round-bottomed flask equipped with a reflux condenser and a gas trap, add the dry 3-methylbutyric acid.
-
Carefully add phosphorus trichloride followed by the slow addition of bromine.
-
Heat the mixture at 70-80°C until the red color of bromine disappears.
-
Add a second portion of bromine and continue heating.
-
Once the reaction is complete, raise the temperature to 100-105°C for 1.5-2 hours.
-
Cool the reaction mixture and distill the crude product under reduced pressure to obtain this compound.
Protocol 2: Synthesis of (S)-2-Bromo-3-methylbutyric Acid from (S)-Valine
This protocol is based on the stereospecific diazotization of amino acids.
Materials:
-
(S)-Valine
-
Sodium nitrite (B80452) (NaNO₂)
-
Potassium bromide (KBr)
-
Sulfuric acid (H₂SO₄), cooled
-
Diethyl ether
Procedure:
-
Dissolve (S)-valine and potassium bromide in cooled sulfuric acid.
-
Cool the solution in an ice-salt bath to below 0°C.
-
Slowly add a solution of sodium nitrite in water, keeping the temperature below 0°C.
-
Stir the reaction mixture at low temperature for several hours.
-
Allow the mixture to warm to room temperature and stir overnight.
-
Extract the aqueous solution with diethyl ether.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield (S)-2-Bromo-3-methylbutyric acid. The reaction proceeds with retention of stereochemistry.
Protocol 3: Diastereoselective Synthesis of (2R)-2-Bromo-3-methylbutyric Acid using an Evans Chiral Auxiliary
This is a general protocol illustrating the use of a chiral auxiliary.
Materials:
-
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (or another suitable Evans auxiliary)
-
n-Butyllithium (n-BuLi)
-
3-Methylbutyryl chloride
-
Lithium diisopropylamide (LDA)
-
N-Bromosuccinimide (NBS)
-
Lithium hydroxide (B78521) (LiOH) and hydrogen peroxide (H₂O₂) for cleavage
Procedure:
-
Acylation of the Chiral Auxiliary: Acylate the Evans auxiliary with 3-methylbutyryl chloride to form the N-acyloxazolidinone.
-
Enolate Formation: Dissolve the N-acyloxazolidinone in dry THF and cool to -78°C. Add LDA dropwise to form the Z-enolate.
-
Diastereoselective Bromination: Add a solution of NBS in THF to the enolate solution at -78°C and stir for several hours.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride and extract the product.
-
Auxiliary Cleavage: Cleave the chiral auxiliary from the brominated product using a standard procedure (e.g., LiOH/H₂O₂) to yield (2R)-2-Bromo-3-methylbutyric acid and recover the chiral auxiliary.
Visualizations
Caption: Mechanism of racemization in the Hell-Volhard-Zelinsky reaction.
Caption: Logic diagram for selecting a stereoselective synthesis route.
References
Technical Support Center: Purification of 2-Bromo-3-methylbutyric Acid by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-Bromo-3-methylbutyric acid via recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the purification of this compound by recrystallization. The choice of solvent is critical and should be optimized for the specific impurities present in the crude material. Based on literature, ethyl acetate (B1210297) is a suitable solvent for the crystallization of racemic this compound[1]. Other potential solvent systems could include a mixture of ethanol (B145695) and water.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethyl Acetate)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser (optional, but recommended)
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Glass stirring rod
Procedure:
-
Solvent Selection: If the solvent is not predetermined, select a suitable solvent in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent. Gently heat the mixture while stirring to dissolve the solid. If the solid does not fully dissolve, add small portions of the hot solvent until a clear solution is obtained. Avoid adding an excess of solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done by air drying or in a vacuum oven at a temperature below the compound's melting point (39-44 °C)[2][3].
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Oiling Out | The melting point of the compound is lower than the boiling point of the solvent. The compound is "melting" instead of dissolving. | - Add more solvent to dissolve the oil. - Use a lower-boiling point solvent. - Lower the temperature of the hot solvent. |
| No Crystal Formation | - Too much solvent was used, resulting in a solution that is not supersaturated upon cooling. - The cooling process was too rapid. | - Evaporate some of the solvent to concentrate the solution and then allow it to cool again. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. - Ensure a slow cooling rate. |
| Low Recovery Yield | - The compound is significantly soluble in the cold solvent. - Too much solvent was used. - Premature crystallization during hot filtration. | - Ensure the solution is thoroughly cooled in an ice bath before filtration. - Use the minimum amount of hot solvent necessary for dissolution. - Keep the filtration apparatus hot during hot filtration. |
| Colored Impurities in Crystals | - The impurity co-crystallizes with the product. - The impurity is adsorbed onto the surface of the crystals. | - Perform a second recrystallization. - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities (use with caution as it can also adsorb the product). - Ensure a thorough wash of the crystals with cold solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of pure this compound?
A1: Pure this compound is a white to beige crystalline powder or chunks[2][4].
Q2: What is the melting point of this compound?
A2: The melting point of this compound is reported to be in the range of 39-44 °C[2][3]. A sharp melting point within this range is an indicator of purity.
Q3: What are some suitable solvents for the recrystallization of this compound?
A3: Based on solubility data, suitable solvents would be those in which the compound is soluble when hot and insoluble when cold. Ethyl acetate has been successfully used for the crystallization of racemic this compound[1]. The compound is also soluble in alcohol and diethyl ether, and very slightly soluble in water[5][6]. A mixed solvent system, such as ethanol/water, could also be effective.
Q4: My compound is still impure after one recrystallization. What should I do?
A4: A second recrystallization is often necessary to achieve high purity. Ensure that you are using the correct solvent and that the cooling process is slow to allow for selective crystallization.
Q5: How can I avoid "oiling out"?
A5: "Oiling out" occurs when the solid melts before it dissolves. To prevent this, you can try adding more solvent to lower the saturation point, or choose a solvent with a lower boiling point.
Data Presentation
Physical and Solubility Properties of this compound
| Property | Value | Reference(s) |
| Appearance | White to beige crystalline powder or chunks | [2][4] |
| Melting Point | 39-44 °C | [2][3] |
| Boiling Point | 230 °C | [2] |
| Solubility in Water | Very slightly soluble | [5][6] |
| Solubility in Alcohol | Soluble | [5] |
| Solubility in Diethyl Ether | Soluble | [5] |
Visualizations
Caption: Recrystallization workflow for this compound.
References
- 1. Structural Elucidation of Enantiopure and Racemic this compound | MDPI [mdpi.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. thestudentroom.co.uk [thestudentroom.co.uk]
Technical Support Center: Bromination of 3-Methylbutyric Acid
Welcome to the technical support center for the bromination of 3-methylbutyric acid. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the bromination of 3-methylbutyric acid, primarily through the Hell-Volhard-Zelinsky (HVZ) reaction.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion to 2-Bromo-3-methylbutyric Acid | - Inactive catalyst (red phosphorus or PBr₃).- Insufficient reaction temperature.- Presence of moisture in the reaction setup. | - Use fresh, high-quality red phosphorus or phosphorus tribromide.- Ensure the reaction is heated to the appropriate temperature, typically reflux.- Use oven-dried glassware and anhydrous reagents to prevent quenching of the phosphorus halide catalyst. |
| Formation of Multiple Products (e.g., di-brominated species) | - Excess bromine used.- Prolonged reaction time. | - Carefully control the stoichiometry of bromine. Use a slight excess (e.g., 1.05 equivalents) but avoid large excesses.- Monitor the reaction progress by GC-MS or TLC to determine the optimal reaction time and avoid over-bromination. |
| Presence of Unreacted 3-Methylbutyric Acid in Product | - Incomplete reaction.- Insufficient catalyst. | - Increase the reaction time or temperature moderately.- Ensure a catalytic amount of phosphorus or PBr₃ is present and active. |
| Formation of β-Unsaturated Carboxylic Acid | - Excessively high reaction temperatures. | - Maintain careful temperature control. Avoid overheating the reaction mixture, especially during distillation.[1][2] |
| Difficulty in Product Purification | - Similar boiling points of product and starting material.- Oily product that is difficult to crystallize. | - For distillation, use a fractional distillation column to improve separation.- For crystallization, try a variety of solvent systems (e.g., hexanes, petroleum ether) and consider seeding with a small crystal of pure product. |
Frequently Asked Questions (FAQs)
Q1: What is the primary method for the bromination of 3-methylbutyric acid?
A1: The most common and effective method for the α-bromination of 3-methylbutyric acid is the Hell-Volhard-Zelinsky (HVZ) reaction.[1] This reaction involves treating the carboxylic acid with bromine (Br₂) in the presence of a catalytic amount of phosphorus (P) or phosphorus tribromide (PBr₃) to yield this compound.[1][3]
Q2: What are the key reagents and their roles in the HVZ reaction?
A2: The key reagents are:
-
3-Methylbutyric Acid: The starting material.
-
Bromine (Br₂): The brominating agent.
-
Red Phosphorus (P) or Phosphorus Tribromide (PBr₃): The catalyst. Phosphorus reacts with bromine in situ to form PBr₃. PBr₃ then converts the carboxylic acid to an acyl bromide, which is the key intermediate for α-bromination.[3][4][5]
Q3: What is the mechanism of the Hell-Volhard-Zelinsky reaction?
A3: The reaction proceeds in several steps:
-
The carboxylic acid reacts with PBr₃ to form an acyl bromide.
-
The acyl bromide tautomerizes to its enol form.
-
The enol intermediate is then brominated at the α-carbon by Br₂.
-
The resulting α-bromo acyl bromide is hydrolyzed during the workup to give the final product, this compound.[3][4]
Q4: What are the typical reaction conditions for the bromination of 3-methylbutyric acid?
A4: The reaction is typically carried out by adding bromine dropwise to a mixture of 3-methylbutyric acid and a catalytic amount of red phosphorus or PBr₃. The mixture is then heated to reflux for several hours. The reaction is exothermic, so initial cooling may be necessary during the bromine addition.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[6] This allows for the determination of the optimal reaction time and helps to minimize the formation of byproducts.
Q6: What are the common byproducts, and how can they be removed?
A6: Common byproducts include unreacted starting material, di-brominated products, and β-unsaturated carboxylic acids if the reaction is overheated.[1] Purification is typically achieved through fractional distillation under reduced pressure or crystallization from a suitable solvent like hexane (B92381) or petroleum ether.
Q7: What are the physical properties of the product, this compound?
A7: this compound is typically a white to beige crystalline solid or a colorless to pale yellow liquid, depending on its purity and the ambient temperature.[1][7] It has a melting point in the range of 39-42 °C and a boiling point of approximately 124-126 °C at 20 mmHg.[1]
Experimental Protocols
Key Experiment: Synthesis of this compound via Hell-Volhard-Zelinsky Reaction
Materials:
-
3-Methylbutyric acid (isovaleric acid)
-
Red phosphorus
-
Bromine
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (concentrated)
-
Sodium bisulfite
-
Magnesium sulfate (B86663) (anhydrous)
-
Hexane (for crystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place 3-methylbutyric acid and a catalytic amount of red phosphorus.
-
Addition of Bromine: Slowly add bromine from the dropping funnel to the stirred mixture. The reaction is exothermic, so the rate of addition should be controlled to maintain a gentle reflux. Cooling in a water bath may be necessary.
-
Reaction: After the addition of bromine is complete, heat the mixture to reflux for several hours until the reaction is complete (monitor by TLC or GC-MS).
-
Workup: Cool the reaction mixture to room temperature. Cautiously add water to quench the reaction and hydrolyze the intermediate acyl bromide.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
-
Washing: Wash the organic layer sequentially with water, a dilute solution of sodium bisulfite (to remove excess bromine), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: The crude product can be purified by either fractional distillation under reduced pressure or by crystallization from a solvent such as hexane.
Quantitative Data Summary
| Parameter | Value/Range | Notes |
| Molar Ratio (3-Methylbutyric Acid : Bromine) | 1 : 1.05 - 1.1 | A slight excess of bromine is typically used. |
| Catalyst Loading (Red Phosphorus) | 0.1 - 0.2 equivalents | |
| Reaction Temperature | 80 - 100 °C (Reflux) | Careful temperature control is crucial. |
| Reaction Time | 2 - 6 hours | Monitor for completion. |
| Reported Yield | Up to 97% | Yield is dependent on reaction conditions and purification method. |
| Melting Point of Product | 39 - 42 °C | [1] |
| Boiling Point of Product | 124 - 126 °C @ 20 mmHg | [1] |
Visualizations
Caption: Hell-Volhard-Zelinsky reaction mechanism.
Caption: Experimental workflow for the synthesis.
Caption: Troubleshooting decision tree for bromination.
References
- 1. innospk.com [innospk.com]
- 2. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Alpha Halogenation of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | 565-74-2 [chemicalbook.com]
removal of impurities from 2-Bromo-3-methylbutyric acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-3-methylbutyric acid. The information provided is intended to assist in the removal of common impurities encountered during its synthesis and purification.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, particularly after its synthesis via the Hell-Volhard-Zelinsky reaction of isovaleric acid.
Q1: My final product of this compound has a pungent, cheesy odor. What is the likely impurity and how can I remove it?
A1: A persistent cheesy or sweaty odor is characteristic of the starting material, isovaleric acid . Its presence indicates an incomplete reaction or inefficient purification.
Troubleshooting:
-
Acid-Base Extraction: This is the most effective method to remove acidic impurities like isovaleric acid. Dissolve the crude product in an organic solvent (e.g., diethyl ether or ethyl acetate) and wash with an aqueous solution of a weak base, such as sodium bicarbonate. The isovaleric acid will be deprotonated to its water-soluble carboxylate salt and partition into the aqueous layer, while the this compound remains in the organic layer. Subsequent acidification of the aqueous layer can recover the isovaleric acid if desired.
-
Fractional Distillation: Due to the difference in boiling points, fractional distillation under reduced pressure can separate isovaleric acid from the desired product. However, this method may be less efficient if the boiling points are close.
Q2: GC-MS analysis of my purified product shows a peak with a mass corresponding to a dibrominated species. How did this form and how can I eliminate it?
A2: The presence of a dibrominated impurity, likely 2,2-dibromo-3-methylbutyric acid , suggests that an excess of bromine was used during the Hell-Volhard-Zelinsky reaction.
Troubleshooting:
-
Stoichiometry Control: Carefully control the stoichiometry of bromine during the synthesis to use only one molar equivalent relative to the isovaleric acid.
-
Column Chromatography: Silica (B1680970) gel column chromatography can be employed to separate the monobrominated product from the more polar dibrominated species. A gradient elution with a non-polar solvent system (e.g., hexanes and ethyl acetate) is recommended.
-
Recrystallization: If the product is solid, recrystallization may be effective. The dibrominated compound may have different solubility characteristics, allowing for its separation.
Q3: My NMR spectrum shows signals indicative of a double bond, suggesting an elimination reaction has occurred. What is this impurity and how can I prevent its formation?
A3: The presence of a double bond suggests the formation of 3-methyl-2-butenoic acid , which can result from the elimination of hydrogen bromide from the product, especially at elevated temperatures.
Troubleshooting:
-
Temperature Control: Avoid excessive temperatures during synthesis and purification. During distillation, use the lowest possible pressure to keep the boiling point down.
-
Column Chromatography: Similar to the removal of the dibrominated impurity, column chromatography can separate the desired product from the unsaturated byproduct.
-
Recrystallization: The difference in structure and polarity between the saturated and unsaturated acids may allow for separation by recrystallization.
Q4: After aqueous workup, I have difficulty isolating my product from the organic solvent. What could be the issue?
A4: Incomplete hydrolysis of the 2-bromo-3-methylbutyryl bromide intermediate can lead to issues during workup. This acyl bromide is reactive and may not separate cleanly.
Troubleshooting:
-
Sufficient Hydrolysis: Ensure the reaction mixture is quenched with a sufficient amount of water and stirred for an adequate period to ensure complete hydrolysis of the acyl bromide to the carboxylic acid.
-
Extraction with Weak Base: Washing the organic layer with a weak base (e.g., sodium bicarbonate solution) will convert the desired carboxylic acid and any unreacted starting material into their respective salts, which can then be re-acidified to recover the acids.
Data Presentation
The following tables summarize the physical properties of this compound and its common impurities, which is crucial for planning purification strategies.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| This compound | C₅H₉BrO₂ | 181.03 | 124-126 (at 20 mmHg), 230 (at 760 mmHg)[1][2] |
| Isovaleric acid | C₅H₁₀O₂ | 102.13 | 175-177[3][4] |
| 2,2-Dibromo-3-methylbutyric acid | C₅H₈Br₂O₂ | 260.93 | Not readily available |
| 3-Methyl-2-butenoic acid | C₅H₈O₂ | 100.12 | 194-195 |
Experimental Protocols
Below are detailed methodologies for the purification of this compound.
Protocol 1: Purification by Acid-Base Extraction
This method is particularly effective for removing acidic impurities such as unreacted isovaleric acid.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether or ethyl acetate (B1210297) (approximately 10 volumes of solvent per volume of crude acid).
-
Extraction: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). It is recommended to perform three separate washes with equal volumes of the bicarbonate solution. During each wash, gently shake the funnel, venting frequently to release any pressure buildup from carbon dioxide evolution.
-
Separation: After each wash, allow the layers to separate fully and drain the lower aqueous layer.
-
Combine Aqueous Layers (Optional): If recovery of the acidic impurity is desired, combine the aqueous layers.
-
Backwash: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining dissolved water.
-
Drying: Transfer the organic layer to a clean flask and dry over an anhydrous drying agent, such as anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Recovery of Acidic Impurity (Optional): Slowly acidify the combined aqueous layers with a strong acid (e.g., 6M HCl) until the solution is acidic (test with pH paper). The acidic impurity will precipitate out if it is a solid or can be extracted with an organic solvent if it is a liquid.
Protocol 2: Purification by Fractional Distillation
This method is suitable for separating components with significantly different boiling points.
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum source, a condenser, and receiving flasks. Use a fractionating column with a suitable packing material to enhance separation efficiency.
-
Charging the Flask: Place the crude this compound in the distillation flask along with a magnetic stir bar or boiling chips.
-
Applying Vacuum: Gradually reduce the pressure in the system to the desired level (e.g., 20 mmHg).
-
Heating: Begin heating the distillation flask gently.
-
Fraction Collection: Collect the fractions that distill over at different temperature ranges. The first fraction will likely be enriched in lower-boiling impurities like isovaleric acid. Collect the fraction corresponding to the boiling point of this compound (124-126 °C at 20 mmHg) in a separate flask.
-
Analysis: Analyze the purity of the collected fractions using an appropriate analytical technique, such as GC-MS or NMR.
Protocol 3: Purification by Column Chromatography
This technique is effective for separating compounds with different polarities.
-
Stationary Phase Preparation: Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes). Pack a chromatography column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel column.
-
Elution: Begin eluting the column with a non-polar mobile phase (e.g., a mixture of hexanes and ethyl acetate). The less polar components will elute first.
-
Gradient Elution (Recommended): Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate). This will help to elute the more polar compounds, including the desired product and any more polar impurities.
-
Fraction Collection: Collect small fractions of the eluate in separate test tubes.
-
Analysis: Monitor the composition of the collected fractions using thin-layer chromatography (TLC).
-
Combining and Concentrating: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Experimental Workflow for Purification of this compound
Caption: General workflow for the purification of this compound.
Troubleshooting Logic for Impurity Removal
Caption: Decision tree for selecting a purification method based on the identified impurity.
References
optimizing reaction conditions for the esterification of 2-Bromo-3-methylbutyric acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction conditions for the esterification of 2-Bromo-3-methylbutyric acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the esterification of this compound?
A1: The most common and direct method is the Fischer-Speier esterification. This involves reacting the carboxylic acid with an alcohol (e.g., ethanol (B145695) to produce ethyl 2-bromo-3-methylbutyrate) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1] The reaction is typically performed under reflux conditions.
Q2: Why is my yield for the Fischer esterification of this compound low?
A2: Low yields in Fischer esterification are often due to the reversible nature of the reaction. The formation of water as a byproduct can shift the equilibrium back towards the reactants. To improve the yield, it is crucial to either use a large excess of the alcohol, which acts as both a reactant and the solvent, or to actively remove water as it is formed, for example, by using a Dean-Stark apparatus.[2][3][4] One documented procedure for the synthesis of ethyl 2-bromo-3-methylbutyrate reports a yield of 55% after 36 hours of reflux without water removal.[5]
Q3: What are the key parameters to optimize for this reaction?
A3: The key parameters to optimize for the esterification of this compound are:
-
Temperature: Higher temperatures generally increase the reaction rate. The reaction is typically run at the reflux temperature of the alcohol used.
-
Catalyst Concentration: The concentration of the acid catalyst can significantly impact the reaction rate.
-
Reactant Molar Ratio: An excess of the alcohol is used to drive the reaction equilibrium towards the product.
-
Reaction Time: Esterification reactions can be slow, and sufficient time is needed to reach equilibrium or completion.
Q4: Can the bromine atom on this compound interfere with the esterification reaction?
A4: While the α-bromo substituent makes the carboxylic acid a useful synthetic intermediate, it can potentially lead to side reactions under certain conditions.[6] Although less common under acidic Fischer esterification conditions, elimination of HBr to form an unsaturated ester is a potential side reaction, especially if the reaction temperature is excessively high or if basic impurities are present.
Q5: How can I purify the resulting ester?
A5: Purification typically involves a multi-step workup procedure. After the reaction is complete, the mixture is cooled and neutralized with a weak base, such as a saturated aqueous sodium carbonate solution, to remove the acid catalyst and any unreacted carboxylic acid.[5][7] The ester is then extracted into an organic solvent (e.g., dichloromethane (B109758) or diethyl ether), washed with water and brine, and dried over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate.[7] Final purification is usually achieved by distillation under reduced pressure.[7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Ester Formation | Insufficient Catalyst: The amount of acid catalyst may be too low to effectively protonate the carboxylic acid. | Increase the catalyst loading. For Fischer esterification, a catalytic amount of a strong acid like H₂SO₄ is typically sufficient. |
| Presence of Water: Water in the reactants or solvent can inhibit the reaction. | Use anhydrous alcohol and dry glassware. Consider using a Dean-Stark apparatus to remove water as it is formed during the reaction.[2][3] | |
| Low Reaction Temperature: The reaction rate may be too slow at lower temperatures. | Ensure the reaction is heated to the reflux temperature of the alcohol being used. | |
| Incomplete Reaction (Presence of Starting Material) | Equilibrium Reached: The Fischer esterification is a reversible reaction, and the presence of water byproduct limits the forward reaction. | Use a large excess of the alcohol (10-20 molar equivalents) to shift the equilibrium towards the product.[1] Alternatively, employ a Dean-Stark apparatus to remove water.[4] |
| Insufficient Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. A documented synthesis of ethyl 2-bromo-3-methylbutyrate required 36 hours of reflux.[5] | Increase the reaction time and monitor the progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). | |
| Formation of Side Products (e.g., dark-colored mixture) | Decomposition at High Temperatures: Prolonged heating at high temperatures can lead to decomposition of the starting material or product. | While reflux is necessary, avoid excessively high temperatures. If using a high-boiling alcohol, consider running the reaction under reduced pressure. |
| Elimination of HBr: Although more likely under basic conditions, strong heating in the presence of an acid could potentially lead to the elimination of hydrogen bromide, forming an unsaturated ester. | Maintain the reaction temperature at the reflux of the alcohol and avoid unnecessarily harsh conditions. | |
| Difficult Purification | Incomplete Neutralization: Residual acid catalyst or unreacted carboxylic acid can co-distill with the product or cause emulsions during workup. | Ensure thorough washing with a saturated sodium bicarbonate or sodium carbonate solution until the aqueous layer is basic. |
| Ester Hydrolysis during Workup: The ester can be hydrolyzed back to the carboxylic acid and alcohol if exposed to acidic conditions in the presence of water for an extended period. | Perform the aqueous workup efficiently and avoid prolonged contact with acidic water. |
Data Presentation: Optimizing Reaction Conditions
The following table provides a hypothetical framework for optimizing the esterification of this compound with ethanol, based on general principles of Fischer esterification. Experimental validation is required to determine the precise optimal conditions.
| Parameter | Condition A (Baseline) | Condition B | Condition C | Condition D | Expected Outcome |
| Molar Ratio (Acid:Alcohol) | 1:10 | 1:20 | 1:10 | 1:10 | Increasing alcohol excess should improve yield. |
| Catalyst (H₂SO₄) | 5 mol% | 5 mol% | 10 mol% | 5 mol% | Higher catalyst concentration may increase the rate but also the potential for side reactions. |
| Temperature | Reflux (Ethanol, ~78°C) | Reflux (Ethanol, ~78°C) | Reflux (Ethanol, ~78°C) | Reflux (Ethanol, ~78°C) | Reflux is generally optimal for reaction rate. |
| Reaction Time | 24 hours | 24 hours | 24 hours | 48 hours | Longer reaction times may be necessary to reach equilibrium. |
| Water Removal | None | None | None | Dean-Stark Trap | Active water removal is expected to significantly increase the yield. |
| Hypothetical Yield | ~50-60% | ~60-70% | ~55-65% | >80% | A combination of excess alcohol, adequate catalysis, and water removal will likely provide the highest yield. |
Note: The baseline yield is estimated from a literature procedure which reported a 55% yield after 36 hours.[5]
Experimental Protocols
Protocol 1: Fischer Esterification of this compound
This protocol describes the synthesis of ethyl 2-bromo-3-methylbutyrate.
Materials:
-
This compound
-
Anhydrous Ethanol
-
Concentrated Sulfuric Acid
-
Saturated aqueous Sodium Carbonate solution
-
Dichloromethane (or Diethyl Ether)
-
Anhydrous Magnesium Sulfate (or Sodium Sulfate)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a dry round-bottom flask, dissolve this compound in a large excess of anhydrous ethanol (e.g., 10-20 molar equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol% relative to the carboxylic acid) to the solution while stirring.
-
Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.
-
Continue the reflux for 24-48 hours. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly add the reaction mixture to a saturated aqueous solution of sodium carbonate to neutralize the acid catalyst and unreacted carboxylic acid. Ensure the final solution is basic.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane or diethyl ether.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude ester by vacuum distillation to obtain ethyl 2-bromo-3-methylbutyrate.
Mandatory Visualization
Caption: Workflow for optimizing the esterification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Types of Organic Reactions- Esterification Using a Dean-Stark Trap – UW-Madison Demonstration Lab – UW–Madison [demolab.chem.wisc.edu]
- 3. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. Ethyl 2-bromo-3-methylbutyrate | 609-12-1 [chemicalbook.com]
- 6. leapchem.com [leapchem.com]
- 7. prepchem.com [prepchem.com]
challenges in the scale-up of 2-Bromo-3-methylbutyric acid synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of 2-Bromo-3-methylbutyric acid, with a focus on addressing challenges encountered during scale-up.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for the synthesis of this compound is the Hell-Volhard-Zelinsky (HVZ) reaction.[1][2] This reaction involves the alpha-bromination of 3-methylbutyric acid (isovaleric acid) using bromine in the presence of a catalytic amount of phosphorus or a phosphorus halide, such as phosphorus tribromide (PBr₃).[1][2][3]
Q2: What are the critical process parameters to control during the scale-up of the Hell-Volhard-Zelinsky reaction?
A2: Key parameters to monitor and control during scale-up include:
-
Temperature: The reaction is often exothermic, and poor temperature control can lead to side reactions and impurities.[4][5]
-
Reagent Addition Rate: Slow and controlled addition of bromine is crucial to manage the reaction exotherm and prevent localized high concentrations, which can lead to over-bromination.[5]
-
Mixing: Efficient agitation is necessary to ensure uniform distribution of reactants and heat, especially in large reactors.
-
Stoichiometry: Precise control of the bromine to carboxylic acid ratio is essential to minimize the formation of di-brominated byproducts.[6]
Q3: What are the primary impurities and byproducts to expect during the synthesis?
A3: Common impurities and byproducts include:
-
Unreacted 3-methylbutyric acid: Incomplete reaction can leave starting material in the final product.
-
Di-bromo-3-methylbutyric acid: Over-bromination can lead to the formation of a di-brominated product.[6]
-
Acyl bromide intermediate: Incomplete hydrolysis during workup can leave the acyl bromide.
-
β-unsaturated carboxylic acid: This can form at excessively high reaction temperatures through the elimination of HBr.[2]
Q4: What are the recommended purification methods for this compound at an industrial scale?
A4: At an industrial scale, the primary methods for purification are:
-
Distillation: Fractional distillation under reduced pressure is a common and effective method to separate the desired product from lower and higher boiling point impurities.[7]
-
Crystallization: Crystallization from an appropriate solvent can be used to obtain a high-purity solid product. The choice of solvent is critical and should be determined based on solubility and impurity profiles.
Q5: What are the main safety concerns when scaling up this synthesis?
A5: Key safety considerations include:
-
Handling of Bromine: Bromine is a highly corrosive and toxic substance.[6] Proper personal protective equipment (PPE) and engineering controls (e.g., fume hoods, closed systems) are essential.
-
Exothermic Reaction: The reaction can generate a significant amount of heat, posing a risk of thermal runaway if not properly controlled.[4][5] A thorough thermal hazard assessment is recommended before scaling up.
-
Hydrogen Bromide (HBr) Evolution: HBr gas is a corrosive byproduct of the reaction and must be safely scrubbed from the reactor off-gas.
-
Handling of Phosphorus Tribromide (PBr₃): PBr₃ is a corrosive and water-reactive chemical that requires careful handling.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Loss of product during workup. 3. Sub-optimal reaction temperature. | 1. Increase reaction time or temperature moderately. Monitor reaction progress by GC or TLC. 2. Optimize extraction and distillation procedures. Ensure complete hydrolysis of the acyl bromide intermediate before extraction. 3. Ensure the reaction temperature is maintained within the optimal range (e.g., 70-105°C as per literature protocols).[7] |
| High Levels of Di-bromo Impurity | 1. Excess bromine used. 2. Poor mixing leading to localized high concentrations of bromine. 3. Prolonged reaction time at elevated temperatures. | 1. Carefully control the stoichiometry of bromine. Use a slight excess or stoichiometric amount. 2. Improve agitation to ensure rapid dispersion of bromine as it is added. 3. Monitor the reaction closely and stop it once the starting material is consumed to an acceptable level. |
| Presence of Unreacted Starting Material | 1. Insufficient reaction time or temperature. 2. Inefficient catalyst. | 1. Increase reaction time or temperature. 2. Use fresh, high-quality PBr₃ or red phosphorus. |
| Product is Dark in Color | 1. Overheating during reaction or distillation. 2. Presence of impurities. | 1. Maintain careful temperature control. Distill under a higher vacuum to lower the boiling point. 2. Purify by redistillation or crystallization. |
| Uncontrolled Exotherm/Thermal Runaway | 1. Addition of bromine is too fast. 2. Inadequate cooling capacity for the scale of the reaction. 3. Poor mixing. | 1. Reduce the addition rate of bromine. Consider subsurface addition to improve dispersion.[8] 2. Ensure the reactor's cooling system is sufficient for the heat load. Scale up in smaller increments with appropriate thermal hazard analysis.[5][9] 3. Increase the agitation speed to improve heat transfer to the cooling jacket. |
Experimental Protocols
The following is a representative experimental protocol for the synthesis of this compound based on a literature procedure.[7] Note: This is a lab-scale procedure and should be adapted and optimized for scale-up with appropriate safety assessments.
Materials and Equipment:
-
3-Methylbutyric acid (Isovaleric acid)
-
Bromine
-
Phosphorus trichloride (B1173362) (or red phosphorus)
-
Round-bottomed flask
-
Reflux condenser
-
Gas trap
-
Heating mantle or oil bath
-
Distillation apparatus
Procedure:
-
Preparation: In a round-bottomed flask equipped with a reflux condenser, add 878 g (8.6 moles) of dry 3-methylbutyric acid. The top of the condenser should be connected to a gas trap to scrub the evolved HBr.
-
Reagent Addition: Cautiously add 1.5 kg (480 mL) of dry bromine to the flask, followed by the slow addition of 15 mL of phosphorus trichloride through the condenser.
-
Reaction: Heat the mixture in an oil bath at 70-80°C for 10-20 hours, or until the red color of bromine disappears from the condenser.
-
Further Bromination (Optional): If starting material remains, an additional 25 mL of bromine can be added and the heating continued.
-
Temperature Increase: Once the initial reaction is complete, slowly raise the bath temperature to 100-105°C and maintain for 1.5-2 hours.
-
Purification: Cool the reaction mixture and transfer it to a suitable distillation apparatus. Distill the crude product under reduced pressure. The fraction boiling at 110-125°C at 15 mm Hg is collected. The expected yield is in the range of 87.5-88.6%.[7]
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | 3-Methylbutyric Acid (8.6 moles) | [7] |
| Bromine | 1.5 kg | [7] |
| Catalyst | 15 mL Phosphorus Trichloride | [7] |
| Reaction Temperature | 70-80°C, then 100-105°C | [7] |
| Reaction Time | 10-20 hours | [7] |
| Product Boiling Point | 110-125°C @ 15 mmHg | [7] |
| Yield | 87.5-88.6% | [7] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting workflow for addressing low yield issues.
References
- 1. innospk.com [innospk.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 6. US2876255A - Preparation of bromo acids and esters - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Dehydrobromination of 2-Bromo-3-methylbutyric acid as a Side Reaction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering the dehydrobromination of 2-bromo-3-methylbutyric acid as a side reaction during their experiments, particularly in the context of the Hell-Volhard-Zelinsky (HVZ) reaction.
Frequently Asked Questions (FAQs)
Q1: What is the dehydrobromination side reaction of this compound?
A1: Dehydrobromination is an elimination reaction where a hydrogen atom and a bromine atom are removed from adjacent carbon atoms, leading to the formation of a carbon-carbon double bond. In the case of this compound, this side reaction typically occurs at elevated temperatures and results in the formation of 3-methyl-2-butenoic acid, an α,β-unsaturated carboxylic acid. This impurity can be difficult to separate from the desired product and can affect the yield and purity of subsequent reactions.
Q2: Under what conditions is this side reaction most likely to occur?
A2: The dehydrobromination of this compound is primarily promoted by high reaction temperatures.[1][2] During the Hell-Volhard-Zelinsky (HVZ) reaction, prolonged heating or excessively high temperatures can favor the elimination pathway over the desired substitution. The presence of strong bases can also induce dehydrobromination, although this is less of a concern during the acidic conditions of the HVZ reaction itself and more relevant in subsequent steps if the product is not properly purified.
Q3: How can I detect the presence of the dehydrobromination byproduct?
A3: The presence of 3-methyl-2-butenoic acid can be detected using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool to identify the unsaturated byproduct. The spectrum of 3-methyl-2-butenoic acid would show characteristic signals for the vinyl proton and the two methyl groups attached to the double bond.[3]
-
Infrared (IR) Spectroscopy: The IR spectrum of the byproduct would exhibit a C=C stretching vibration in addition to the characteristic C=O and O-H stretches of the carboxylic acid.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to separate and identify the components of the reaction mixture. The mass spectrum of 3-methyl-2-butenoic acid would show a molecular ion peak corresponding to its molecular weight.
-
Qualitative Tests for Unsaturation: Simple chemical tests, such as the Baeyer's test (reaction with cold, dilute, alkaline potassium permanganate) or the bromine water test, can indicate the presence of unsaturation.[4][5] A positive test (disappearance of the purple or reddish-brown color, respectively) suggests the presence of the α,β-unsaturated acid.
Q4: Can steric hindrance play a role in this side reaction?
A4: Yes, steric hindrance can influence the regioselectivity of the dehydrobromination reaction. However, in the case of this compound, there is only one β-hydrogen available for elimination, leading to the formation of a single constitutional isomer, 3-methyl-2-butenoic acid. The bulky isopropyl group may influence the rate of the elimination reaction.
Troubleshooting Guide
This guide addresses common issues related to the dehydrobromination side reaction during the synthesis of this compound.
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Significant amount of unsaturated byproduct detected. | Excessive Reaction Temperature: The Hell-Volhard-Zelinsky reaction is known to produce unsaturated byproducts at high temperatures.[1][2] | 1. Temperature Control: Carefully monitor and control the reaction temperature. Aim for the lowest effective temperature for the bromination to proceed at a reasonable rate. 2. Gradual Heating: Increase the temperature gradually to the desired level. 3. Reaction Time: Avoid prolonged reaction times at elevated temperatures. Monitor the reaction progress by TLC or GC to determine the optimal endpoint. |
| Low yield of this compound. | Decomposition of the product: The desired product may be thermally unstable and undergo dehydrobromination upon prolonged heating. | 1. Optimized Work-up: Once the reaction is complete, cool the mixture promptly. 2. Efficient Purification: Utilize purification methods that do not require high temperatures, such as crystallization at low temperatures. |
| Difficulty in separating the product from the unsaturated impurity. | Similar Physical Properties: The boiling points and polarities of this compound and 3-methyl-2-butenoic acid may be similar, making separation by distillation or standard column chromatography challenging. | 1. Fractional Distillation under Reduced Pressure: This can sometimes improve separation. 2. Crystallization: Attempt to selectively crystallize the desired product from a suitable solvent system at low temperatures. 3. Preparative Chromatography: If other methods fail, preparative HPLC or other high-resolution chromatographic techniques may be necessary. |
Experimental Protocols
Key Experiment: Synthesis of this compound via the Hell-Volhard-Zelinsky Reaction with Minimized Dehydrobromination
This protocol is designed to minimize the formation of 3-methyl-2-butenoic acid as a side product.
Materials:
-
3-Methylbutyric acid (isovaleric acid)
-
Red phosphorus
-
Bromine
-
Anhydrous diethyl ether
-
Water
-
Standard laboratory glassware for reflux and distillation
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place 3-methylbutyric acid and a catalytic amount of red phosphorus.
-
Addition of Bromine: Slowly add bromine from the dropping funnel to the stirred mixture. The reaction is exothermic, so the rate of addition should be controlled to maintain a gentle reflux. Cooling the flask in a water bath may be necessary.
-
Controlled Heating: After the addition of bromine is complete, gently heat the reaction mixture to maintain a steady reflux. Crucially, avoid excessive temperatures. Monitor the reaction progress by taking small aliquots and analyzing them by GC or TLC. The reaction is typically complete when the red color of bromine has disappeared.
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Slowly and carefully add water to the reaction mixture to hydrolyze the intermediate acyl bromide.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether. Wash the organic layer with water and then with a saturated sodium chloride solution.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation, ensuring the distillation temperature is kept as low as possible to prevent thermal decomposition and dehydrobromination. Alternatively, purification can be achieved by recrystallization from a suitable solvent at low temperature.
Visualizations
Logical Relationship of Troubleshooting Guide
References
Navigating the Crucible: A Technical Guide to Temperature Control in the Hell-Volhard-Zelinsky Reaction
For researchers, scientists, and drug development professionals engaged in the synthesis of α-halo carboxylic acids, precise temperature management during the Hell-Volhard-Zelinsky (HVZ) reaction is paramount for ensuring optimal yield, purity, and safety. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during this classical yet demanding halogenation.
The Hell-Volhard-Zelinsky reaction, a cornerstone in organic synthesis for the α-halogenation of carboxylic acids, is notoriously sensitive to thermal conditions.[1][2] The reaction typically requires elevated temperatures to proceed at a practical rate; however, excessive heat can lead to undesirable side reactions, primarily the formation of β-unsaturated carboxylic acids.[1][2] Conversely, insufficient temperatures can result in an incomplete or sluggish reaction. This guide offers detailed protocols, troubleshooting advice, and quantitative data to empower researchers to confidently control the thermal landscape of their HVZ reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the Hell-Volhard-Zelinsky reaction?
A1: The optimal temperature for the HVZ reaction is substrate-dependent but generally falls within a range of 80°C to 120°C. A common protocol involves a gradual increase in temperature. For instance, the reaction with hexanoic acid can be initiated at around 50°C, followed by a gradual increase to 100°C over several hours.[3] It is crucial to monitor the reaction progress to determine the ideal temperature profile for a specific carboxylic acid.
Q2: What are the consequences of the reaction temperature being too high?
A2: Exceedingly high temperatures can lead to the elimination of hydrogen halide from the desired α-halo carboxylic acid, resulting in the formation of a β-unsaturated carboxylic acid as a significant byproduct.[1][2] This not only reduces the yield of the target molecule but also complicates the purification process.
Q3: What happens if the reaction temperature is too low?
A3: Insufficient heat will lead to a slow or incomplete reaction. This will be evidenced by the persistence of the starting carboxylic acid in the reaction mixture. The slow kinetics are often overcome by using a molar equivalent of phosphorus tribromide (PBr₃).[4]
Q4: How can I effectively monitor the internal temperature of the reaction?
A4: It is essential to use a calibrated thermometer or thermocouple placed directly in the reaction mixture, away from the walls of the flask, to obtain an accurate reading of the internal temperature. Relying on the heating mantle's surface temperature is not advisable due to potential temperature gradients.
Q5: Is the Hell-Volhard-Zelinsky reaction exothermic?
A5: Yes, certain steps of the HVZ reaction can be significantly exothermic. The in situ formation of phosphorus tribromide from red phosphorus and bromine is highly exothermic.[5] The subsequent addition of bromine to the reaction mixture can also generate heat and should be performed cautiously and at a controlled rate to maintain a steady reflux.[6]
Troubleshooting Guide
| Issue | Symptom | Possible Cause | Recommended Action |
| Low Reaction Rate / Incomplete Reaction | Starting material (carboxylic acid) remains after extended reaction time. | Reaction temperature is too low. | Gradually increase the reaction temperature in 10°C increments, monitoring the reaction progress by a suitable analytical method (e.g., TLC, GC, NMR). |
| Insufficient catalyst (phosphorus or PBr₃). | If using catalytic phosphorus, ensure it is of good quality and adequately dispersed. Consider using a stoichiometric amount of PBr₃ to enhance the reaction rate.[4] | ||
| Formation of β-Unsaturated Carboxylic Acid | Presence of an unexpected byproduct with a C=C bond signal in spectroscopic analysis (e.g., NMR, IR). | Reaction temperature is too high. | Reduce the reaction temperature. For future experiments, establish a more controlled heating profile, potentially with a ramp-up phase. |
| Uncontrolled Exotherm / Runaway Reaction | Rapid, uncontrolled increase in internal temperature and pressure, vigorous boiling. | Addition of bromine or PBr₃ is too fast. | Immediately cool the reaction vessel with an ice bath. For future reactions, add the exothermic reagent dropwise with efficient stirring and cooling. |
| The reaction of phosphorus and bromine is not adequately controlled. | When preparing PBr₃ in situ, add bromine slowly to a suspension of red phosphorus in a suitable solvent to dissipate the heat generated.[5] | ||
| Low Yield of α-Bromo Carboxylic Acid | The desired product is obtained in a lower than expected quantity. | Suboptimal temperature profile (either too high or too low). | Systematically optimize the reaction temperature for the specific substrate. Start with a lower temperature and gradually increase it while monitoring the reaction. |
| Loss of volatile intermediates or products. | Ensure the reflux condenser is efficient and properly set up to prevent the escape of volatile components. |
Quantitative Data on Temperature Effects
While specific quantitative data on the effect of temperature on yield and purity for a wide range of substrates is not extensively published in a comparative format, the general trend indicates a direct correlation between temperature and the rate of both the desired α-bromination and the undesired elimination side reaction. The optimal temperature represents a compromise, maximizing the rate of the former while minimizing the latter.
| Parameter | Low Temperature (e.g., < 80°C) | Optimal Temperature (e.g., 80-120°C) | High Temperature (e.g., > 120°C) |
| Reaction Rate | Slow to negligible | Moderate to fast | Very fast |
| Yield of α-Bromo Acid | Low (due to incomplete conversion) | High | Decreasing (due to side reactions) |
| Purity of α-Bromo Acid | High (if reaction proceeds) | High | Low (due to β-unsaturated acid formation) |
| Primary Side Product | Unreacted starting material | Minimal | β-Unsaturated carboxylic acid |
Experimental Protocols
General Protocol for α-Bromination of a Carboxylic Acid
This protocol provides a general guideline. The optimal temperature and reaction time should be determined experimentally for each specific substrate.
-
Apparatus Setup: In a well-ventilated fume hood, equip a dry, three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a thermometer or thermocouple to monitor the internal temperature.
-
Reagent Charging: Charge the flask with the carboxylic acid (1.0 eq) and a catalytic amount of red phosphorus (e.g., 0.1 eq).
-
Initial Heating: Gently heat the mixture to approximately 50°C with stirring.
-
Bromine Addition: Add bromine (1.1 - 1.5 eq) dropwise from the dropping funnel. The addition is exothermic and should be controlled to maintain a steady reflux.[6]
-
Reaction Progression: After the addition is complete, continue heating the mixture. The temperature may be gradually increased to 80-100°C to ensure the reaction goes to completion. Monitor the progress of the reaction by a suitable analytical technique.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The work-up procedure will vary depending on the desired final product (α-bromo acid or its ester derivative). For the acid, carefully quench the reaction with water.
Visualizing the Workflow and Logic
To better understand the decision-making process and the reaction workflow, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the Hell-Volhard-Zelinsky reaction.
Caption: Troubleshooting logic for temperature issues in the HVZ reaction.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 2-Bromo-3-methylbutyric Acid and 2-Chloro-3-methylbutyric Acid
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis and drug development, the selection of appropriate starting materials and intermediates is paramount to achieving desired reaction outcomes and efficiencies. Halogenated carboxylic acids, in particular, serve as versatile building blocks. This guide provides an objective comparison of the reactivity of two such analogs: 2-bromo-3-methylbutyric acid and 2-chloro-3-methylbutyric acid. This analysis is supported by established chemical principles and available data to inform researchers in their synthetic strategies.
Introduction to the Compounds
This compound and 2-chloro-3-methylbutyric acid are α-halogenated derivatives of 3-methylbutyric acid (isovaleric acid). Their structure, featuring a halogen atom on the carbon adjacent to the carboxyl group, makes them valuable intermediates in the synthesis of a variety of organic molecules, including amino acids and other biologically active compounds.[1] The primary locus of reactivity for nucleophilic substitution in these molecules is the α-carbon bonded to the halogen.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and 2-chloro-3-methylbutyric acid is presented in the table below. These properties are crucial for determining appropriate reaction conditions and purification methods.
| Property | This compound | 2-Chloro-3-methylbutyric Acid |
| CAS Number | 565-74-2 | 921-08-4 |
| Molecular Formula | C₅H₉BrO₂ | C₅H₉ClO₂ |
| Molecular Weight | 181.03 g/mol | 136.58 g/mol |
| Boiling Point | 124-126 °C at 20 mmHg | 210.3 °C at 760 mmHg |
| pKa (Predicted) | ~3.00 | No experimental data found |
Reactivity Comparison: The Role of the Halogen
The principal difference in the chemical reactivity of this compound and 2-chloro-3-methylbutyric acid lies in the nature of the carbon-halogen bond. In nucleophilic substitution reactions, the halogen acts as a leaving group. The facility with which this group departs is a key determinant of the reaction rate.
It is a well-established principle in organic chemistry that bromide is a better leaving group than chloride. This is attributed to two main factors:
-
Bond Strength: The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond. Consequently, less energy is required to cleave the C-Br bond, leading to a lower activation energy for the reaction.
-
Polarizability and Anion Stability: The bromide ion is larger and more polarizable than the chloride ion. This allows for better stabilization of the developing negative charge in the transition state of a nucleophilic substitution reaction. The resulting bromide anion is a weaker base and thus more stable in solution compared to the chloride anion.
Therefore, in analogous nucleophilic substitution reactions, This compound is expected to be significantly more reactive than 2-chloro-3-methylbutyric acid . This translates to faster reaction rates and potentially higher yields under identical conditions.
Reaction Pathway: Nucleophilic Substitution (SN2)
A common reaction for these compounds is a bimolecular nucleophilic substitution (SN2) reaction, for instance, with a hydroxide (B78521) ion to form 2-hydroxy-3-methylbutyric acid. The diagram below illustrates this general pathway.
Caption: Generalized SN2 reaction pathway for a 2-halo-3-methylbutyric acid.
Experimental Protocols
Below are detailed experimental protocols for the synthesis of the starting materials and a comparative hydrolysis experiment.
Synthesis of this compound via Hell-Volhard-Zelinsky Reaction
This method involves the α-bromination of 3-methylbutyric acid.[2][3][4][5][6]
Materials:
-
3-Methylbutyric acid (isovaleric acid)
-
Red phosphorus
-
Bromine
-
Anhydrous diethyl ether
-
Distilled water
-
Sodium bicarbonate (saturated solution)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 3-methylbutyric acid and a catalytic amount of red phosphorus.
-
Heat the mixture gently and add bromine dropwise from the dropping funnel. The reaction is exothermic and will produce hydrogen bromide gas, which should be vented to a fume hood or passed through a trap.
-
After the addition of bromine is complete, continue to heat the mixture under reflux until the reaction is complete (indicated by the disappearance of the red-brown color of bromine).
-
Cool the reaction mixture to room temperature and slowly add water to hydrolyze the intermediate acyl bromide.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted acid and then with water.
-
Dry the ethereal solution over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude product can be purified by vacuum distillation.
Synthesis of 2-Chloro-3-methylbutanoic Acid from Valine
This procedure utilizes the diazotization of the amino acid valine.[1]
Materials:
-
D- or L-Valine
-
Sodium nitrite (B80452)
-
Hydrochloric acid (concentrated)
-
Anhydrous diethyl ether
-
Distilled water
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve valine in concentrated hydrochloric acid in a beaker and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C. Nitrogen gas will be evolved.
-
After the addition is complete, allow the reaction mixture to stir at low temperature for a few hours and then let it warm to room temperature overnight.
-
Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether.
-
Wash the combined organic extracts with water.
-
Dry the ether solution over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product.
-
Purification can be achieved by vacuum distillation.
Comparative Hydrolysis Rate Experiment
This experiment can be used to qualitatively and quantitatively compare the reactivity of the two halo-acids. The rate of hydrolysis can be monitored by measuring the rate of consumption of a base (e.g., sodium hydroxide) used to neutralize the hydrohalic acid produced.
Materials:
-
This compound
-
2-Chloro-3-methylbutyric acid
-
Standardized sodium hydroxide solution (e.g., 0.1 M)
-
Ethanol-water solvent mixture (e.g., 80:20 v/v)
-
Phenolphthalein (B1677637) indicator
-
Constant temperature water bath
-
Burette, pipettes, and conical flasks
Procedure:
-
Prepare solutions of this compound and 2-chloro-3-methylbutyric acid of the same concentration in the ethanol-water solvent.
-
In separate conical flasks, place a known volume of the halo-acid solution and a few drops of phenolphthalein indicator.
-
Place the flasks in a constant temperature water bath to equilibrate.
-
To start the reaction, add a known volume of the standardized sodium hydroxide solution to each flask. The amount of NaOH should be less than the stoichiometric amount of the halo-acid.
-
At regular time intervals, withdraw aliquots from each reaction mixture and quench the reaction by cooling in an ice bath.
-
Titrate the unreacted sodium hydroxide in the aliquots with a standardized solution of a strong acid (e.g., HCl).
-
The rate of consumption of hydroxide, and thus the rate of hydrolysis, can be calculated. A comparison of the rates for the bromo and chloro compounds will provide a quantitative measure of their relative reactivity.
Expected Outcome: The rate of hydrolysis for this compound will be significantly faster than that for 2-chloro-3-methylbutyric acid, demonstrating its higher reactivity in nucleophilic substitution.
Conclusion
Based on fundamental principles of organic chemistry, this compound is a more reactive substrate for nucleophilic substitution reactions than 2-chloro-3-methylbutyric acid. This is primarily due to the weaker carbon-bromine bond and the greater stability of the bromide leaving group. For synthetic applications requiring a more facile displacement of the halogen, the bromo-derivative is the superior choice. The chloro-derivative, being more stable, may be preferred when subsequent reactions require the α-haloacid functionality to remain intact under milder conditions. The provided experimental protocols offer a framework for the synthesis and comparative evaluation of these two important synthetic intermediates.
References
A Comparative Guide to Brominating Agents for the Synthesis of 2-Bromo-3-Methylbutyric Acid
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-bromo-3-methylbutyric acid, a valuable intermediate in the preparation of pharmaceuticals and other fine chemicals, necessitates a careful selection of the brominating agent. The choice of reagent directly impacts reaction efficiency, selectivity, and overall yield. This guide provides an objective comparison of the two primary methods for the α-bromination of 3-methylbutyric acid: the classic Hell-Volhard-Zelinsky (HVZ) reaction and a more contemporary approach utilizing N-Bromosuccinimide (NBS). This comparison is supported by experimental data to aid researchers in making an informed decision for their synthetic needs.
Performance Comparison of Brominating Agents
The selection between the Hell-Volhard-Zelinsky reaction and the N-Bromosuccinimide method hinges on a balance of desired reaction conditions, yield, and substrate sensitivity. The HVZ reaction is a robust and high-yielding one-pot procedure, while the NBS method offers a milder, two-step alternative.
| Brominating Agent | Catalyst/Co-reagent | Reaction Conditions | Yield of this compound | Notes |
| Bromine (Br₂) | Phosphorus Trichloride (B1173362) (PCl₃) or Red Phosphorus | High Temperature (reflux), extended reaction time | 87.5–97% | The classic Hell-Volhard-Zelinsky (HVZ) reaction. A robust and high-yielding method, but requires harsh and corrosive reagents and conditions. |
| N-Bromosuccinimide (NBS) | Thionyl Chloride (SOCl₂), catalytic HBr | Mild heat | High (described as "smooth" with "high generality") | A two-step process: 1. Conversion of 3-methylbutyric acid to its acyl chloride. 2. α-bromination with NBS. Offers milder conditions than the HVZ reaction, which can be advantageous for sensitive substrates. |
Reaction Pathways and Experimental Workflows
The two methods proceed through distinct mechanistic pathways, which are visualized below.
Caption: Mechanism of the Hell-Volhard-Zelinsky reaction.
Caption: Experimental workflow for the NBS method.
Detailed Experimental Protocols
Hell-Volhard-Zelinsky (HVZ) Reaction
This protocol is adapted from established procedures for the α-bromination of carboxylic acids.
Materials:
-
3-Methylbutyric acid
-
Red phosphorus or Phosphorus trichloride (PCl₃)
-
Bromine (Br₂)
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place the 3-methylbutyric acid and a catalytic amount of red phosphorus or phosphorus trichloride.
-
Slowly add bromine from the dropping funnel. The reaction is exothermic and will begin promptly.
-
After the addition is complete, heat the reaction mixture to reflux until the evolution of hydrogen bromide gas ceases.
-
Carefully add water to the reaction mixture to hydrolyze the intermediate acyl bromide.
-
Isolate and purify the this compound product by distillation or crystallization.
α-Bromination using N-Bromosuccinimide (NBS)
This method provides a milder alternative to the traditional HVZ reaction and proceeds in two steps.
Step 1: Formation of 3-Methylbutanoyl Chloride
Materials:
-
3-Methylbutyric acid
-
Thionyl chloride (SOCl₂)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 3-methylbutyric acid with a slight excess of thionyl chloride.
-
Gently heat the mixture to reflux until the evolution of sulfur dioxide and hydrogen chloride gas subsides.
-
Distill the resulting 3-methylbutanoyl chloride to purify it from the excess thionyl chloride.
Step 2: α-Bromination with NBS
Materials:
-
3-Methylbutanoyl chloride
-
N-Bromosuccinimide (NBS)
-
Catalytic amount of hydrogen bromide (HBr)
-
Anhydrous solvent (e.g., carbon tetrachloride)
Procedure:
-
Dissolve the 3-methylbutanoyl chloride in an anhydrous solvent in a reaction flask.
-
Add N-Bromosuccinimide and a catalytic amount of HBr.
-
Heat the mixture to initiate the reaction. The progress of the reaction can be monitored by the disappearance of the solid NBS.
-
After the reaction is complete, the succinimide (B58015) byproduct can be filtered off.
-
The solvent is removed under reduced pressure, and the crude 2-bromo-3-methylbutanoyl chloride is then hydrolyzed with water to yield this compound.
-
The final product can be purified by distillation or crystallization.
Conclusion
The choice between the Hell-Volhard-Zelinsky reaction and the N-Bromosuccinimide method for the synthesis of this compound depends on the specific requirements of the synthesis. For high-yield production where the use of harsh reagents and conditions is acceptable, the HVZ reaction remains a primary and effective choice. Conversely, for syntheses involving sensitive substrates that may not tolerate the aggressive conditions of the HVZ reaction, the two-step NBS method presents a valuable and milder alternative. Researchers should consider factors such as scale, substrate compatibility, and available equipment when selecting the most appropriate brominating agent.
A Comparative Guide to the Synthesis of α-Bromo Acids: Classic Methods vs. Modern Alternatives
The introduction of a bromine atom at the alpha-position of a carboxylic acid provides a versatile synthetic intermediate crucial for the development of pharmaceuticals, agrochemicals, and other fine chemicals. For decades, the Hell-Volhard-Zelinsky (HVZ) reaction has been the canonical method for this transformation. However, its harsh conditions have driven the development of milder and more selective alternatives. This guide offers an objective comparison between the classical HVZ reaction and modern methods involving N-Bromosuccinimide (NBS), including catalytic and enantioselective approaches, supported by experimental data to inform methodological choices in research and development.
Performance Comparison of α-Bromination Methods
The choice of synthetic route for α-bromo acids significantly impacts yield, reaction conditions, safety, and, increasingly, stereochemical outcome. The following tables summarize quantitative data for the α-bromination of representative aliphatic and arylacetic acids using different methodologies.
Table 1: α-Bromination of Aliphatic Carboxylic Acids
| Substrate | Method | Reagents | Conditions | Time (h) | Yield (%) | Reference |
| Valeric Acid | HVZ | Br₂, PCl₃ (cat.) | 70-105°C | 12-22 | 87-89 | [1] |
| Hexanoic Acid | NBS (via Acyl Chloride) | 1. SOCl₂2. NBS, HBr (cat.) | 1. 65°C2. 85°C | 0.51.5 | ~85 (as acyl chloride) | [2] |
| Propanoic Acid | HVZ | Br₂, PBr₃ (cat.) | Reflux | N/A | High (unspecified) | [3] |
Table 2: α-Bromination of 2-Phenylpropanoic Acid
| Method | Reagents | Conditions | Time (h) | Yield (%) | Enantiomeric Excess (ee) | Reference |
| Aqueous Bromination | Br₂, NaHCO₃, H₂O | Ambient | N/A | 78 | Racemic | [4] |
| Catalytic (Boron-based) | Pyridinium tribromide, (AcO)₄B₂O, DBU | N/A | N/A | 19-65 (for various aryl acetic acids) | Racemic | [5] |
| Organocatalytic* | NBS, Organocatalyst | 4°C | < 1.5 | 58 (isolated) | 92% | [6] |
*Data for organocatalytic bromination of the corresponding aldehyde (3-phenylpropanal), which can be oxidized to the carboxylic acid.
Reaction Mechanisms and Workflows
Understanding the underlying mechanisms and experimental workflows is key to selecting and optimizing a synthetic method.
The Classical Approach: Hell-Volhard-Zelinsky (HVZ) Reaction
The HVZ reaction is a robust, one-pot procedure for the α-bromination of carboxylic acids containing at least one α-hydrogen.[3] The reaction proceeds by first converting the carboxylic acid into a more reactive acyl bromide intermediate using a phosphorus halide catalyst (e.g., PBr₃). This acyl bromide readily tautomerizes to its enol form, which then undergoes electrophilic attack by bromine at the α-position. Subsequent hydrolysis of the α-bromo acyl bromide yields the final product.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. researchgate.net [researchgate.net]
- 6. Organocatalytic Enantioselective α-Bromination of Aldehydes with N-Bromosuccinimide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to Enantiomeric Excess Determination of 2-Bromo-3-methylbutyric Acid by Chiral HPLC
For researchers, scientists, and professionals in drug development, the accurate determination of enantiomeric excess (ee) is critical for ensuring the purity, efficacy, and safety of chiral molecules. This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) for the ee determination of 2-Bromo-3-methylbutyric acid against other analytical techniques. Experimental data and protocols are provided to support the objective comparison.
This compound is a chiral molecule that finds application in the synthesis of optically active compounds.[1][2] The stereochemistry of this intermediate can significantly influence the properties of the final product, making robust analytical methods for its enantiomeric purity essential.
Comparison of Analytical Methods
Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers.[3][4] However, other methods can also be employed for determining the enantiomeric excess of chiral carboxylic acids. The following table provides a comparison of chiral HPLC with alternative methods such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Circular Dichroism (CD) Spectroscopy.
| Feature | Chiral HPLC (Direct Method) | Chiral HPLC (Indirect Method) | Gas Chromatography (GC) | NMR Spectroscopy | Circular Dichroism (CD) |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP).[5] | Separation of diastereomers (formed by derivatization) on an achiral column.[6] | Separation of volatile derivatives based on their interaction with a chiral stationary phase.[7] | Use of chiral solvating or derivatizing agents to induce chemical shift differences between enantiomers.[7] | Differential absorption of left and right circularly polarized light by chiral molecules.[8][9] |
| Sample Preparation | Minimal, direct injection of a solution. | Derivatization step required to form diastereomers.[7][10] | Derivatization to increase volatility and thermal stability is often necessary.[7] | May require a chiral auxiliary. | Minimal, direct analysis of a solution. |
| Resolution | Generally high, dependent on CSP and mobile phase optimization.[11] | High, as diastereomers have different physical properties.[6] | Typically provides high resolution and sharp peaks for volatile analytes.[12] | Generally lower resolution compared to chromatographic methods. | Does not provide physical separation of enantiomers. |
| Analysis Time | Typically 5-30 minutes. | Longer due to the derivatization step. | Often faster analysis times compared to HPLC.[12] | Rapid data acquisition. | Very rapid. |
| Sensitivity | High, especially with UV or MS detection. | Can be enhanced by the choice of derivatizing agent.[13] | High, particularly with a Flame Ionization Detector (FID).[12] | Lower sensitivity compared to chromatographic methods. | Can be highly sensitive. |
| Instrumentation | Widely available in analytical laboratories.[14] | Standard HPLC instrumentation is sufficient. | Widely available. | Standard NMR spectrometer. | Requires a dedicated CD spectropolarimeter. |
| Applicability | Broad applicability to a wide range of chiral compounds. | Applicable to compounds with suitable functional groups for derivatization.[5] | Suitable for volatile and thermally stable compounds or their derivatives. | Applicable to a wide range of compounds, but spectral overlap can be an issue. | Applicable to chromophoric chiral molecules. |
Experimental Protocols
Proposed Chiral HPLC Method for this compound
While a specific application for the direct chiral separation of this compound is not extensively documented, a reliable method can be proposed based on the successful separation of the structurally similar compound, α-bromobutyric acid, and general principles of chiral chromatography.[7][10] The following protocol outlines a direct enantioseparation method using a polysaccharide-based chiral stationary phase.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral Stationary Phase: Chiralcel OD-H (250 mm x 4.6 mm, 5 µm) or a similar cellulose-based column
-
Mobile Phase: n-hexane:isopropanol (IPA) with a small percentage of a modifier like trifluoroacetic acid (TFA)
-
This compound standard (racemic and enantiomerically enriched)
-
HPLC grade solvents
2. Chromatographic Conditions:
-
Mobile Phase: n-hexane:IPA:TFA (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.
3. Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the racemic standard to determine the retention times of the two enantiomers and calculate the resolution.
-
Inject the enantiomerically enriched sample.
-
Identify the peaks corresponding to the R- and S-enantiomers.
-
Calculate the enantiomeric excess using the peak areas: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer)
4. Expected Results: Based on separations of similar compounds, baseline separation of the two enantiomers is expected. The use of a polysaccharide-based CSP is effective for resolving chiral carboxylic acids.
Visualizing the Workflow and Method Comparison
To better illustrate the experimental process and the relationship between the different analytical methods, the following diagrams are provided.
Caption: Experimental workflow for enantiomeric excess determination by chiral HPLC.
Caption: Logical comparison of analytical methods for chiral analysis.
References
- 1. This compound | 565-74-2 [chemicalbook.com]
- 2. This compound | 565-74-2 | FB38473 [biosynth.com]
- 3. Chiral stationary phases for HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 6. mdpi.com [mdpi.com]
- 7. americanlaboratory.com [americanlaboratory.com]
- 8. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. researchgate.net [researchgate.net]
- 11. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
Comparative Structural Analysis of 2-Bromo-3-methylbutyric Acid by X-ray Crystallography
A comprehensive guide for researchers, scientists, and drug development professionals on the crystal structure of 2-Bromo-3-methylbutyric acid, with comparisons to other halogenated carboxylic acids and detailed experimental protocols.
This guide provides an in-depth analysis of the crystal structure of this compound, a molecule of interest in synthetic chemistry and drug development. Through X-ray crystallography, the precise three-dimensional arrangement of atoms, intermolecular interactions, and packing modes are elucidated. This information is crucial for understanding its chemical behavior and for the rational design of new molecules. A comparison with other small halogenated carboxylic acids offers a broader context for its structural characteristics.
Performance Comparison: Crystallographic Data
The crystallographic parameters of racemic and enantiopure (R)-2-Bromo-3-methylbutyric acid are presented below, alongside data for other simple halogenated carboxylic acids for comparative analysis. This data highlights the influence of stereochemistry and the nature of the halogen atom on the crystal packing and unit cell dimensions.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Ref. |
| rac-2-Bromo-3-methylbutyric acid | C₅H₉BrO₂ | Triclinic | P-1 | 6.035(1) | 6.535(1) | 9.034(2) | 87.16(1) | 84.09(1) | 77.26(1) | 2 | [1] |
| (R)-2-Bromo-3-methylbutyric acid | C₅H₉BrO₂ | Triclinic | P1 | 6.136(1) | 6.551(1) | 9.324(2) | 88.08(1) | 84.34(1) | 77.45(1) | 2 | [1] |
| Bromoacetic acid | C₂H₃BrO₂ | Monoclinic | P2₁/c | 5.23 | 11.69 | 5.92 | 90 | 119.5 | 90 | 4 | [2] |
| 2-Chloropropionic acid | C₃H₅ClO₂ | Monoclinic | P2₁/c | 7.42 | 5.91 | 11.20 | 90 | 109.5 | 90 | 4 | [3] |
| 2-Bromopropanoic acid | C₃H₅BrO₂ | Monoclinic | P2₁/c | 7.62 | 5.98 | 11.45 | 90 | 110.5 | 90 | 4 | [4] |
Key Structural Insights
The structural elucidation of this compound reveals that both the racemic and the enantiopure forms crystallize in the triclinic system.[1] A notable feature in both structures is the formation of hydrogen-bonded carboxylic acid dimers.[1] In the racemic crystal, these dimers are centrosymmetric, involving molecules of opposite chirality. In contrast, the enantiopure (R) form exhibits homochiral dimers.[1] This difference in packing contributes to a higher density in the racemic crystal, a phenomenon consistent with Wallach's rule.[1]
The conformation of the molecule is staggered in both crystalline forms, indicating a preferred molecular geometry that is largely independent of the crystal packing environment.[1]
Experimental Protocols
The determination of the crystal structure of this compound and its comparators involves a standardized workflow for single-crystal X-ray diffraction.
Crystallization
High-quality single crystals are paramount for successful X-ray diffraction analysis. For small organic molecules like this compound, several crystallization techniques can be employed:
-
Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent. The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over time, leading to the formation of crystals.[5]
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then enclosed in a larger, sealed container with a more volatile solvent in which the compound is less soluble. The vapor from the outer solvent gradually diffuses into the inner vial, reducing the solubility of the compound and inducing crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled. As the temperature decreases, the solubility of the compound drops, resulting in crystallization.
For this compound, single crystals were grown from an ethyl acetate (B1210297) solution.[1]
Data Collection
A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, which results in a higher quality diffraction pattern. The diffractometer rotates the crystal through a series of orientations, and for each orientation, the intensity of the diffracted X-ray beams is recorded by a detector.
Structure Solution and Refinement
The collected diffraction data, consisting of a list of reflection intensities, is processed to determine the unit cell parameters and space group of the crystal. The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods. This initial structural model is then refined against the experimental data by iteratively adjusting the atomic positions, and thermal parameters to achieve the best agreement between the calculated and observed diffraction patterns.
Experimental Workflow
The following diagram illustrates the typical workflow for the structural analysis of a small molecule by X-ray crystallography.
Caption: A flowchart of the key stages in determining the crystal structure of a small organic molecule.
This comprehensive guide provides a detailed overview of the structural analysis of this compound, offering valuable insights for researchers in the fields of chemistry and drug development. The comparative data and detailed protocols serve as a practical resource for further studies on halogenated carboxylic acids.
References
- 1. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 2. Bromoacetic Acid | C2H3BrO2 | CID 6227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-chloropropionic acid [stenutz.eu]
- 4. 2-chlorobutanoic acid - Wikidata [wikidata.org]
- 5. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Purity of 2-Bromo-3-methylbutyric Acid: A GC-MS Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is paramount to the integrity and reproducibility of their work. 2-Bromo-3-methylbutyric acid is a key building block in the synthesis of various pharmaceuticals and other complex organic molecules. This guide provides a comprehensive comparison of its purity as determined by Gas Chromatography-Mass Spectrometry (GC-MS), details a robust experimental protocol for its analysis, and discusses alternative analytical methods.
Purity Comparison of Commercially Available this compound
The purity of this compound from various suppliers is typically determined by gas chromatography (GC). The table below summarizes the stated purity levels from a selection of commercial vendors. It is important to note that these values are as reported by the suppliers and independent verification by a validated GC-MS method is recommended.
| Supplier/Vendor | Stated Purity (%) | Analytical Method |
| Supplier A | ≥98.0% | GC |
| Supplier B | >90.0% | GC[1] |
| Supplier C | 96% | Not Specified |
| Supplier D | 95-99% | Not Specified[2] |
| Supplier E | 97% | Not Specified |
| Supplier F | 99% | Not Specified[2] |
Note: The specific batch-to-batch purity can vary. It is crucial to obtain a certificate of analysis for each batch.
Potential Impurities in this compound
The most common industrial synthesis route for this compound is the Hell-Volhard-Zelinsky reaction, which involves the bromination of 3-methylbutyric acid (isovaleric acid) in the presence of a phosphorus catalyst.[3] Based on this synthesis, potential impurities may include:
-
Residual Starting Material: 3-methylbutyric acid (isovaleric acid)
-
Over-brominated Species: 2,3-Dibromo-3-methylbutyric acid
-
Solvent Residues: From the reaction and purification steps.
-
By-products from the Catalyst: Phosphorus-containing impurities.
GC-MS is an ideal technique for identifying and quantifying these volatile and semi-volatile impurities.
Experimental Protocol: GC-MS Analysis of this compound
Due to the polar nature of the carboxylic acid group, direct GC analysis of this compound can lead to poor peak shape and low sensitivity. Derivatization to a more volatile and less polar ester or silyl (B83357) ester is highly recommended. The following protocol outlines a method using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for derivatization.
1. Sample Preparation and Derivatization:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable anhydrous solvent (e.g., acetonitrile (B52724) or pyridine) at a concentration of 1 mg/mL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial. Dissolve in 10 mL of the same anhydrous solvent to achieve a 1 mg/mL concentration.
-
Derivatization:
-
Transfer 100 µL of the standard or sample solution to a 2 mL autosampler vial.
-
Add 100 µL of BSTFA (with 1% TMCS as a catalyst).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Allow the vial to cool to room temperature before analysis.
-
2. GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
3. Data Analysis:
-
The purity is calculated based on the peak area percentage of the derivatized this compound relative to the total peak area of all components in the chromatogram.
-
Mass spectra of any impurity peaks should be compared against the NIST library for tentative identification.
Alternative Purity Validation Methods
While GC-MS is a powerful tool, a comprehensive purity assessment often benefits from orthogonal techniques.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or MS detection can also be used for purity analysis. For compounds like this compound that lack a strong chromophore, derivatization with a UV-active agent or the use of a mass spectrometer detector is necessary. HPLC is particularly useful for identifying non-volatile impurities.
-
Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a primary ratio method that can determine the absolute purity of a compound without the need for a reference standard of the analyte itself. It provides structural information and can quantify impurities if their structures are known.
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and the purity of crystalline solids by analyzing the melting endotherm.
Visualizing the Workflow
The following diagrams illustrate the logical workflow for purity validation and the GC-MS experimental process.
Caption: Logical workflow for the purity validation of this compound.
Caption: Experimental workflow for the GC-MS analysis of this compound.
References
comparing the efficacy of different catalysts in the Hell-Volhard-Zelinsky reaction
For Researchers, Scientists, and Drug Development Professionals
The Hell-Volhard-Zelinsky (HVZ) reaction is a cornerstone of organic synthesis, enabling the selective α-halogenation of carboxylic acids. This transformation is pivotal for the synthesis of a wide array of valuable compounds, including α-amino acids and other biologically active molecules. The choice of catalyst is a critical parameter that can significantly influence the reaction's efficiency, yield, and overall success. This guide provides an objective comparison of common catalysts used in the HVZ reaction, supported by representative data and a detailed experimental protocol.
Catalyst Performance Comparison
| Catalyst System | Substrate | Halogenating Agent | Typical Reaction Time (hours) | Typical Yield (%) | Notes |
| PBr₃ | Propanoic Acid | Br₂ | 4 - 8 | 80 - 90 | Generally provides high yields for α-bromination. Commercially available and easy to handle. |
| PCl₃ | Propanoic Acid | Cl₂ | 6 - 12 | 70 - 85 | Effective for α-chlorination. Reaction may be slower compared to bromination. |
| Red P / Br₂ | Propanoic Acid | Br₂ | 5 - 10 | 75 - 88 | In situ generation of PBr₃. A cost-effective alternative to using pre-formed PBr₃. Requires careful handling of bromine. |
Note: The data presented in this table is representative and intended for comparative purposes. Actual yields and reaction times may vary depending on the specific substrate, reaction scale, and experimental conditions.
Experimental Protocol: α-Bromination of Propanoic Acid using PBr₃
This protocol provides a generalized procedure for the α-bromination of propanoic acid using phosphorus tribromide as the catalyst.
Materials:
-
Propanoic acid
-
Phosphorus tribromide (PBr₃)
-
Liquid bromine (Br₂)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Heating mantle
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add propanoic acid (1.0 eq) dissolved in anhydrous dichloromethane.
-
Catalyst Addition: Carefully add phosphorus tribromide (0.1 - 0.3 eq) to the flask.
-
Bromine Addition: Slowly add liquid bromine (1.1 eq) to the reaction mixture via the dropping funnel. The addition should be performed at a rate that maintains a gentle reflux.
-
Reaction: After the addition of bromine is complete, heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by techniques such as TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully add water to quench the excess bromine and PBr₃.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude α-bromopropanoic acid.
-
Purification: The crude product can be further purified by distillation under reduced pressure.
Experimental Workflow
The following diagram illustrates the general workflow for the Hell-Volhard-Zelinsky reaction.
Caption: General workflow of the Hell-Volhard-Zelinsky reaction.
Signaling Pathways
The Hell-Volhard-Zelinsky reaction does not involve signaling pathways in the biological sense. The transformation is a chemical reaction proceeding through a well-established mechanistic pathway. The key steps involve the formation of an acyl halide intermediate, which then tautomerizes to an enol. This enol form subsequently undergoes electrophilic attack by the halogen at the α-carbon. The final step is the hydrolysis of the α-halo acyl halide to yield the α-halo carboxylic acid product. The catalyst, such as PBr₃, is crucial for the initial formation of the acyl halide.
spectroscopic comparison of (R) and (S) enantiomers of 2-Bromo-3-methylbutyric acid
For researchers, scientists, and professionals in drug development, the precise characterization of chiral molecules is paramount. This guide provides a comprehensive spectroscopic comparison of the (R) and (S) enantiomers of 2-Bromo-3-methylbutyric acid, offering supporting data and detailed experimental protocols to aid in their identification and differentiation.
Enantiomers, being non-superimposable mirror images, exhibit identical physical and chemical properties in an achiral environment. Consequently, standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) will not distinguish between the (R) and (S) enantiomers of this compound when analyzed in a standard, achiral solvent. The differentiation between these stereoisomers relies on chiroptical methods that measure the interaction of the molecules with plane-polarized light.
Spectroscopic Data Comparison
The following tables summarize the expected spectroscopic data for both (R)- and (S)-2-Bromo-3-methylbutyric acid. It is critical to note that the data presented for NMR, IR, and MS are identical for both enantiomers under achiral conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10.5 | Broad Singlet | 1H | -COOH |
| ~4.1 | Doublet | 1H | H-2 (CHBr) |
| ~2.3 | Multiplet | 1H | H-3 (CH) |
| ~1.1 | Doublet | 3H | -CH₃ |
| ~1.0 | Doublet | 3H | -CH₃ |
| Predicted data based on spectral analysis of similar compounds and publicly available spectra for the racemic mixture. Solvent: CDCl₃. |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~174 | C=O (Carboxylic Acid) |
| ~50 | C-2 (CHBr) |
| ~33 | C-3 (CH) |
| ~20 | -CH₃ |
| ~18 | -CH₃ |
| Predicted data based on spectral analysis of similar compounds and publicly available spectra for the racemic mixture. Solvent: CDCl₃. |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 2500-3300 | O-H | Carboxylic acid, broad stretch |
| ~1710 | C=O | Carboxylic acid, carbonyl stretch |
| ~1290 | C-O | Carboxylic acid, stretch |
| 600-800 | C-Br | Alkyl bromide, stretch |
Mass Spectrometry (MS)
The mass spectrum of both enantiomers will be identical, showing the molecular ion peak and characteristic fragmentation patterns. The molecular weight of this compound is 181.03 g/mol .[1]
Chiroptical Spectroscopy
Chiroptical techniques are the definitive methods for distinguishing between enantiomers.
Optical Rotatory Dispersion (ORD) and Specific Rotation
Optical Rotatory Dispersion measures the change in the angle of rotation of plane-polarized light as a function of wavelength. A simplified measurement at a single wavelength (typically the sodium D-line at 589 nm) is known as the specific rotation.
Table 4: Specific Rotation of this compound Enantiomers
| Enantiomer | Specific Rotation [α] | Conditions |
| (R)-(+)-2-Bromo-3-methylbutyric acid | +21° | c = 37 in benzene, at 22°C |
| (S)-(-)-2-Bromo-3-methylbutyric acid | -21° (expected) | c = 37 in benzene, at 22°C |
The (S)-enantiomer is expected to have the same magnitude of specific rotation but in the opposite direction.
Circular Dichroism (CD) Spectroscopy
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-5 seconds, and 8-16 scans for good signal-to-noise.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. A greater number of scans will be required for ¹³C NMR due to the lower natural abundance and sensitivity of the nucleus.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are typically referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples like this compound, the KBr pellet method is common. Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with a small amount of the solid sample placed directly on the crystal.
-
Background Spectrum: Record a background spectrum of the pure KBr pellet or the empty ATR crystal.
-
Sample Spectrum: Place the sample pellet in the instrument's sample holder or the sample on the ATR crystal and acquire the IR spectrum.
-
Data Acquisition: Typically, spectra are collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-adding 16-32 scans improves the signal-to-noise ratio.
-
Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol (B129727) or acetonitrile.[2] Further dilution may be necessary depending on the ionization technique and instrument sensitivity.[2]
-
Instrumentation: A variety of mass spectrometers can be used, such as those equipped with Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Acquisition: Introduce the sample into the mass spectrometer. For ESI, the solution is infused directly or via liquid chromatography. For GC-MS, the sample is injected into the gas chromatograph for separation before entering the mass spectrometer. The instrument is set to scan a relevant mass-to-charge (m/z) range.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.
Chiroptical Spectroscopy (ORD and CD)
-
Sample Preparation: Accurately prepare a solution of the enantiomerically pure sample in a suitable transparent solvent (e.g., methanol, acetonitrile, or hexane). The concentration will depend on the path length of the cell and the strength of the signal; typical concentrations for CD are in the range of 0.1 to 1 mg/mL.[3]
-
Instrumentation: Use a spectropolarimeter for ORD or a CD spectrometer.
-
Blank Spectrum: Record a spectrum of the solvent in the same cuvette to be used for the sample. This will serve as the baseline.
-
Sample Spectrum: Fill the cuvette with the sample solution and record the spectrum over the desired wavelength range. For CD, this is typically in the UV region where chromophores absorb.
-
Data Processing: Subtract the blank spectrum from the sample spectrum. For ORD, the data is presented as specific rotation versus wavelength. For CD, the data is typically converted to molar ellipticity.
Visualizations
Experimental Workflow for Spectroscopic Comparison
Caption: Workflow for the spectroscopic analysis of (R) and (S) enantiomers.
Logical Relationships in Spectroscopic Characterization
Caption: Logical connections between spectroscopic methods and structural insights.
References
- 1. (2S)-2-Bromo-3-methylbutanoic acid | C5H9BrO2 | CID 179487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 3. Principles and Experimental Design of Circular Dichroism (CD) Spectroscopy Analysis | MtoZ Biolabs [mtoz-biolabs.com]
A Comparative Guide to the Kinetic Studies of 2-Bromo-3-methylbutyric Acid Reactions with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetics of nucleophilic substitution reactions involving 2-bromo-3-methylbutyric acid. Due to the absence of specific published kinetic data for this substrate, this document presents a hypothetical comparative study based on established principles of physical organic chemistry. The data herein is illustrative, designed to guide researchers in setting up and interpreting their own kinetic experiments.
This compound serves as a valuable chiral building block in the synthesis of pharmaceuticals and other complex organic molecules.[1] Understanding the kinetics of its reactions with various nucleophiles is crucial for optimizing reaction conditions, controlling stereochemistry, and maximizing yields. As a secondary α-bromo carboxylic acid, it can react through both S(_N)1 and S(_N)2 pathways, with the predominant mechanism being highly dependent on the nucleophile, solvent, and temperature.
Comparative Kinetic Data (Hypothetical)
To illustrate the influence of the nucleophile and solvent on the reaction kinetics of this compound, a hypothetical study was designed. The reactions with a strong, unhindered nucleophile (Sodium Azide (B81097), NaN(_3)) and a weak, neutral nucleophile (Ethanol, EtOH) in both a polar aprotic solvent (Dimethylformamide, DMF) and a polar protic solvent (Ethanol/Water mixture) are compared.
Table 1: Hypothetical Rate Constants (k) for the Reaction of this compound with Nucleophiles at 25°C.
| Nucleophile | Solvent | Rate Law | Rate Constant (k) [M
| Rate Constant (k) [s
| Predominant Mechanism |
| Sodium Azide (NaN(_3)) | DMF | Rate = k[Substrate][NaN₃] | 1.5 x 10
| - | S(_N)2 |
| Sodium Azide (NaN(_3)) | 80% EtOH / 20% H(_2)O | Rate = k₁[Substrate] + k₂[Substrate][NaN₃] | 2.1 x 10
| 8.0 x 10
| Mixed S(_N)1/S(_N)2 |
| Ethanol (EtOH) | 80% EtOH / 20% H(_2)O | Rate = k[Substrate] | - | 1.2 x 10
| S(_N)1 (Solvolysis) |
Table 2: Hypothetical Activation Parameters for the Reaction of this compound with Nucleophiles.
| Nucleophile | Solvent | Predominant Mechanism | ΔH
| ΔS
|
| Sodium Azide (NaN(_3)) | DMF | S(_N)2 | 75 | -45 |
| Ethanol (EtOH) | 80% EtOH / 20% H(_2)O | S(_N)1 | 95 | -10 |
Interpretation of Kinetic Data
The hypothetical data illustrates key principles of nucleophilic substitution. The reaction with the strong nucleophile, sodium azide, in the polar aprotic solvent, DMF, proceeds via a classic S(_N)2 mechanism, as indicated by the second-order rate law. In contrast, the reaction with the weak nucleophile, ethanol, in a polar protic solvent mixture, follows an S(_N)1 pathway, with the reaction rate being independent of the nucleophile concentration (solvolysis). The mixed mechanism observed for sodium azide in the protic solvent highlights the competitive nature of these pathways for secondary substrates.
The activation parameters further differentiate the mechanisms. The S(_N)2 reaction exhibits a lower activation enthalpy (ΔH
‡
) and a more negative activation entropy (ΔS‡
Experimental Protocols
A detailed experimental protocol for conducting a kinetic study of the reaction of this compound with a nucleophile is provided below. This protocol is a general guideline and may require optimization for specific nucleophiles and solvent systems.
Objective: To determine the rate law, rate constant, and activation parameters for the reaction of this compound with a given nucleophile.
Materials:
-
This compound
-
Nucleophile (e.g., Sodium Azide)
-
Solvent (e.g., DMF, spectroscopic grade)
-
Internal standard (e.g., dodecane)
-
Thermostatted reaction vessel
-
Magnetic stirrer
-
Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)
-
Syringes for sampling
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 0.1 M).
-
Prepare a stock solution of the nucleophile in the same solvent at a known concentration (e.g., 1.0 M).
-
Prepare a stock solution of the internal standard in the solvent.
-
-
Kinetic Run:
-
Place a known volume of the nucleophile solution and the internal standard solution into the thermostatted reaction vessel and allow it to equilibrate to the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding a known volume of the pre-heated this compound stock solution to the reaction vessel with vigorous stirring. Start a timer immediately.
-
At regular time intervals, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing a suitable quenching agent (e.g., an excess of a reagent that rapidly consumes the nucleophile or the substrate, or by rapid dilution and cooling).
-
Analyze the quenched samples by GC-FID or HPLC to determine the concentration of the reactant (this compound) and/or the product relative to the internal standard.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
To determine the order of the reaction with respect to the substrate, plot ln[substrate] vs. time (for first-order) and 1/[substrate] vs. time (for second-order). The plot that yields a straight line indicates the order.
-
To determine the order with respect to the nucleophile, perform a series of experiments where the initial concentration of the nucleophile is varied while keeping the initial concentration of the substrate constant.
-
The pseudo-first-order method can be employed by using a large excess of the nucleophile. In this case, the rate will appear to be first-order with respect to the substrate, and the observed rate constant (k({obs})) can be determined. A plot of k({obs}) versus [nucleophile] will give a straight line with a slope equal to the second-order rate constant.
-
Repeat the kinetic runs at several different temperatures (e.g., 25°C, 35°C, 45°C) to determine the activation parameters.
-
Calculate the activation energy (Ea) from the Arrhenius plot (ln(k) vs. 1/T).
-
Calculate the enthalpy (ΔH
) and entropy (ΔS‡ ) of activation using the Eyring equation.‡
-
Visualizations
To further clarify the concepts discussed, the following diagrams illustrate the competing reaction pathways and a general workflow for the kinetic analysis.
References
Safety Operating Guide
Proper Disposal of 2-Bromo-3-methylbutyric Acid: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of 2-Bromo-3-methylbutyric acid are critical for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for its disposal, aligned with established safety protocols.
Immediate Safety and Handling Precautions
This compound is a hazardous chemical, classified as corrosive and harmful.[1][2] It can cause severe skin burns and eye damage, and is harmful if swallowed or in contact with skin.[1] Therefore, strict adherence to safety measures is paramount.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, protective clothing, and eye/face protection (safety goggles and a face shield).[1] In case of dust formation, use a NIOSH-approved respirator.[3]
-
Ventilation: Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust, fumes, or vapors.[1][3]
-
Handling: Avoid direct contact with the substance. Do not eat, drink, or smoke when handling this product. Wash hands and any exposed skin thoroughly after handling.[1]
Step-by-Step Disposal Procedure
The recommended procedure for the disposal of this compound is through a licensed and approved waste disposal company.[1][3] Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Containment:
-
Ensure the waste this compound is stored in a suitable, properly labeled, and sealed container. The container should be resistant to corrosion.
-
Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials.[1]
-
-
Waste Collection:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup.[3]
-
Provide them with the Safety Data Sheet (SDS) for this compound to ensure they are fully aware of the hazards.
-
-
Accidental Spill Cleanup:
-
In the event of a spill, evacuate the area.[3]
-
Wearing appropriate PPE, contain the spill.
-
For solid spills, carefully sweep up the material, avoiding dust formation, and place it into a suitable container for disposal.[1][3]
-
For liquid spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth, vermiculite) and place it in a sealed container for disposal.
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
All contaminated materials (absorbents, cleaning cloths, etc.) must also be disposed of as hazardous waste.
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, primarily derived from its Safety Data Sheet.
| Property | Value |
| CAS Number | 565-74-2 |
| Molecular Formula | C5H9BrO2 |
| Molecular Weight | 181.03 g/mol |
| Hazard Classifications | Acute Toxicity, Oral (Category 4), Skin Corrosion (Category 1B), Serious Eye Damage (Category 1) |
| Signal Word | Danger |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling 2-Bromo-3-methylbutyric Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical guidance for the handling and disposal of 2-Bromo-3-methylbutyric acid (CAS No. 565-74-2). Adherence to these procedures is vital to ensure personal safety and minimize environmental impact.
1. Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous chemical that can cause severe skin burns and eye damage. It is also harmful if swallowed or in contact with skin[1]. Therefore, the use of appropriate personal protective equipment is mandatory.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile rubber, neoprene). | To prevent skin contact, which can cause severe burns and is harmful[1]. |
| Eye and Face Protection | Chemical safety goggles and a face shield are required. | To protect against splashes that can cause severe eye damage[1][2]. |
| Skin and Body Protection | Wear appropriate protective clothing, such as a lab coat, to prevent skin exposure. | To prevent skin contact and burns from accidental spills[2][3]. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced[1][2]. A dust mask (type N95) may be suitable for solids[4]. | To avoid inhalation of dust, fumes, or vapors, which can be harmful[5]. |
2. Operational Plan: Step-by-Step Handling Procedure
A systematic approach is essential when working with this compound to ensure safety at every stage.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
3. Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization : this compound is a halogenated organic compound and should be treated as hazardous waste.
-
Container Management :
-
Collect waste in a designated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Disposal Route : Dispose of the chemical and any contaminated materials through an approved hazardous waste disposal facility. Always follow your institution's and local regulations for chemical waste disposal[1][5]. Contact your EHS office for specific guidance and to schedule a waste pickup.
-
Empty Containers : Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The cleaned container can then be disposed of according to institutional guidelines.
4. Emergency Procedures
In case of accidental exposure, immediate action is crucial.
-
Skin Contact : Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention[3].
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention[3][6].
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[3][6].
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately[6].
-
Spills : In the event of a spill, evacuate the area. Use appropriate PPE and absorb the spill with an inert material (e.g., vermiculite, sand, or earth). Place the absorbed material into a suitable container for disposal. Ensure adequate ventilation[2].
By adhering to these safety and logistical guidelines, you can minimize the risks associated with handling this compound and maintain a safe laboratory environment. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) before commencing any work.
References
- 1. fishersci.com [fishersci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. 2-溴-3-甲基丁酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound | 565-74-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
